molecular formula C7H7N3O2S B061544 N-(4-cyanophenyl)sulfamide CAS No. 164648-70-8

N-(4-cyanophenyl)sulfamide

Cat. No.: B061544
CAS No.: 164648-70-8
M. Wt: 197.22 g/mol
InChI Key: XFOYAXPHCAOZCA-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)sulfamide is a high-purity chemical compound provided for research applications. This molecule features a sulfamide scaffold substituted with a 4-cyanophenyl group, making it a compound of interest in various biochemical and pharmacological research areas. Its structure suggests potential as a key intermediate or precursor in medicinal chemistry programs, particularly for the synthesis and exploration of novel enzyme inhibitors. Researchers may investigate its applicability against enzyme families such as carbonic anhydrases or other sulfamide-sensitive targets, given the known bioactivity of similar sulfonamide and sulfamide derivatives. The presence of the cyanophenyl moiety can enhance binding affinity and selectivity, facilitating structure-activity relationship (SAR) studies. This product is intended solely for laboratory research purposes and is classified as Research Use Only (RUO). It is not intended for use in diagnostics, therapeutics, or any human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyano-4-(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOYAXPHCAOZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597031
Record name N-(4-Cyanophenyl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164648-70-8
Record name N-(4-Cyanophenyl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-cyanophenyl)sulfamide: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfamide functional group, R¹N(SO₂)(NR²R³), is a cornerstone in medicinal chemistry, prized for its ability to form critical electrostatic interactions with biological targets.[1] Its incorporation into small-molecule therapeutics has led to the development of a wide array of drugs with diverse pharmacological activities, including antibacterial, anticancer, and enzyme-inhibiting properties.[2][3][4] N-(4-cyanophenyl)sulfamide, a member of the N-aryl sulfamide subclass, represents a molecule of significant interest due to the unique electronic properties conferred by the cyanophenyl moiety. The strong electron-withdrawing nature of the nitrile group can substantially influence the acidity of the sulfamide N-H protons, potentially enhancing its binding affinity to target enzymes.[5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential therapeutic applications of this compound, drawing upon established principles and data from closely related analogues to offer valuable insights for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound possesses a well-defined structure characterized by a central sulfamide core linking a phenyl ring substituted with a cyano group at the para position. The presence of the sulfamide and cyanophenyl groups dictates its chemical reactivity, solubility, and spectroscopic signature.

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

While specific experimental data for this compound is limited, the following table presents predicted and inferred properties based on its structural analogues.

PropertyPredicted/Inferred ValueReference/Basis
Molecular Formula C₇H₇N₃O₂S-
Molecular Weight 213.22 g/mol -
Appearance Likely a white to off-white solidGeneral observation for similar compounds
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFInferred from related sulfonamides[6]
pKa (Sulfonamide NH) < 10The electron-withdrawing cyano group is expected to increase acidity compared to unsubstituted N-arylsulfonamides[5]
LogP ~1.5 - 2.5Estimated based on structural similarity to other N-arylsulfonamides
Spectroscopic Characteristics

The spectroscopic features of this compound can be predicted based on its functional groups:

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the sulfamide group (around 3300-3400 cm⁻¹), the S=O stretching vibrations (symmetric and asymmetric, around 1160 and 1350 cm⁻¹, respectively), and the C≡N stretching of the nitrile group (around 2230 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons of the cyanophenyl ring would appear as a set of doublets in the downfield region (typically δ 7.5-8.0 ppm). The protons on the sulfamide nitrogens would appear as broad singlets, with their chemical shifts being solvent-dependent.

    • ¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift around δ 118-120 ppm. The aromatic carbons would resonate in the δ 110-150 ppm range.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 214.03.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the formation of N-aryl sulfonamides. A common and effective approach involves the reaction of a sulfamoyl chloride with an appropriately substituted aniline.[6]

G cluster_0 Synthesis Workflow A Sulfuryl chloride (SO₂Cl₂) D Sulfamide (H₂NSO₂NH₂) A->D Reaction with excess NH₃ B Ammonia (NH₃) B->D C Chlorosulfonyl isocyanate (CSI) C->D Hydrolysis F This compound D->F Reaction E 4-Cyanoaniline E->F G Base (e.g., Pyridine, Triethylamine) G->F Catalyst/Solvent

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reaction of Sulfamide with 4-Cyanoaniline

This protocol is a generalized procedure based on common methods for N-arylsulfamide synthesis.

Materials:

  • Sulfamide

  • 4-Cyanoaniline

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanoaniline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add sulfamide (1-1.2 equivalents) followed by the slow addition of pyridine (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with the solvent and wash sequentially with dilute hydrochloric acid to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of any reactive intermediates.

  • Base: Pyridine or another tertiary amine base is used to neutralize the hydrogen chloride that may be formed as a byproduct and to facilitate the nucleophilic attack of the aniline on the sulfamide.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing for a more efficient conversion to the desired product.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a valuable scaffold in drug discovery, particularly as an enzyme inhibitor.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[8] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide moiety (-SO₂NH₂) is a key zinc-binding group within the active site of carbonic anhydrases. The acidity of the sulfonamide nitrogen is a critical determinant of inhibitory potency.[9] The electron-withdrawing cyano group in this compound is expected to increase the acidity of the sulfamide protons, potentially leading to stronger coordination with the zinc ion in the enzyme's active site and enhanced inhibitory activity.

G cluster_0 Mechanism of Carbonic Anhydrase Inhibition A This compound B Carbonic Anhydrase Active Site (with Zn²⁺) A->B Binding of sulfonamide to Zn²⁺ C Inhibition of CO₂ Hydration B->C D Therapeutic Effect (e.g., decreased intraocular pressure) C->D

Figure 3: Proposed mechanism of action for this compound as a carbonic anhydrase inhibitor.

Other Potential Therapeutic Targets

The cyanophenyl motif is also found in inhibitors of other enzymes, such as farnesyltransferase.[10] Farnesyltransferase inhibitors are being investigated as potential anticancer agents. The combination of the sulfamide and cyanophenyl groups in this compound makes it an interesting candidate for screening against a variety of enzymatic targets. Furthermore, the N-aryl sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anti-inflammatory properties.[3][5]

Conclusion

This compound is a molecule with significant untapped potential in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features, particularly the combination of a sulfamide core and an electron-withdrawing cyanophenyl group, suggest a strong propensity for biological activity. As a potential carbonic anhydrase inhibitor and a scaffold for the development of other targeted therapies, this compound warrants further investigation by researchers and scientists dedicated to the advancement of novel therapeutics. This guide provides a foundational understanding of its chemical properties and potential, serving as a catalyst for future exploration and innovation.

References

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  • Al-Omair, M. A. (2022). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

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Sources

An In-depth Technical Guide to Investigating the Biological Activity of Novel N-(4-cyanophenyl)sulfamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] Their derivatives are clinically established as antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1] The core sulfamoyl group (—SO₂NH₂) acts as a potent zinc-binding group, making it an excellent scaffold for designing enzyme inhibitors.[3] This guide focuses on a specific, promising subclass: novel N-(4-cyanophenyl)sulfamide analogs. The inclusion of the cyanophenyl moiety offers unique electronic and structural properties that can be exploited to achieve high potency and selectivity for specific biological targets.

A primary and extensively studied target for sulfonamide-based inhibitors is the family of zinc metalloenzymes known as carbonic anhydrases (CAs).[4][5][6] Certain CA isoforms, particularly CA IX and CA XII, are significantly overexpressed in various solid tumors and are linked to tumor progression, metastasis, and resistance to therapy.[4][5][7] These tumor-associated CAs play a crucial role in regulating the tumor microenvironment's pH, facilitating the survival and proliferation of cancer cells in hypoxic and acidic conditions.[4][5] Therefore, the development of selective CA IX and XII inhibitors is a highly validated and promising strategy in oncology.

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of novel this compound analogs, with a primary focus on their potential as anticancer agents via the inhibition of tumor-associated carbonic anhydrases. We will detail robust protocols, explain the scientific rationale behind experimental choices, and provide a roadmap for data interpretation and structure-activity relationship (SAR) analysis.

Rationale and Strategic Overview

The central hypothesis is that the this compound scaffold can be systematically modified to generate potent and selective inhibitors of tumor-associated carbonic anhydrases (CA IX/XII), leading to anticancer activity. The sulfonamide group will serve as the zinc-binding pharmacophore, while the cyanophenyl ring and its substitutions will be explored to optimize interactions with the enzyme's active site cavity, thereby enhancing potency and isoform selectivity.[3][8]

Our investigative strategy follows a logical, multi-stage workflow:

  • Chemical Synthesis: Develop a flexible synthetic route to produce a library of this compound analogs with diverse substitutions.

  • Biochemical Screening: Evaluate the inhibitory activity of the synthesized compounds against key human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

  • Cell-Based Antiproliferative Assays: Determine the cytotoxic effects of the most potent and selective CA inhibitors on cancer cell lines known to overexpress the target isoforms.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the chemical structures of the analogs with their biological activities to identify key molecular features driving potency and selectivity.

This integrated approach ensures that newly synthesized compounds are rapidly assessed for their intended biochemical activity and their potential as therapeutic agents.

Experimental Workflows & Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be reliably achieved via the reaction of a substituted sulfonyl chloride with 4-aminobenzonitrile in the presence of a base. This standard nucleophilic substitution reaction is versatile and accommodates a wide range of functional groups on the sulfonyl chloride starting material, allowing for the creation of a diverse chemical library.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation A Substituted Sulfonyl Chloride (R-SO₂Cl) C Reaction Vessel (Aprotic Solvent, e.g., DCM) + Base (e.g., Pyridine) A->C B 4-Aminobenzonitrile B->C D N-(4-cyanophenyl)-R-sulfamide (Crude Product) C->D Nucleophilic Substitution E Work-up (Aqueous Wash) D->E F Purification (Recrystallization or Column Chromatography) E->F G Pure Product F->G H Characterization (NMR, HRMS, Purity by HPLC) G->H I Proceed to Biological Assays

Caption: General workflow for the synthesis and characterization of this compound analogs.

  • Materials:

    • Substituted sulfonyl chloride (1.0 eq)

    • 4-Aminobenzonitrile (1.1 eq)

    • Anhydrous pyridine or triethylamine (2.0 eq)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminobenzonitrile (1.1 eq) in anhydrous DCM.

    • Add anhydrous pyridine (2.0 eq) to the solution and stir. The base acts as a scavenger for the HCl byproduct generated during the reaction.

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve the substituted sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of 4-aminobenzonitrile.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and assess its purity via HPLC.

In Vitro Carbonic Anhydrase Inhibition Assay

The primary biological evaluation involves assessing the inhibitory potency of the synthesized analogs against relevant human carbonic anhydrase (hCA) isoforms. A colorimetric assay based on the esterase activity of CAs is a robust and high-throughput compatible method.[9][10] The principle relies on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[9]

  • Materials & Reagents:

    • Purified hCA isoforms (e.g., hCA I, II, IX, XII)

    • p-Nitrophenyl acetate (p-NPA) substrate

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5

    • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control[11]

    • DMSO for dissolving compounds

    • 96-well clear, flat-bottom microplate

    • Microplate reader capable of kinetic measurements at 400-405 nm

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of the CA enzyme in cold Assay Buffer. On the day of the assay, dilute the stock to the desired working concentration (e.g., 10-50 units/mL).[9]

      • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO. This should be prepared fresh.[9]

      • Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in Assay Buffer containing a small, constant percentage of DMSO.

    • Assay Plate Setup (in triplicate):

      • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

      • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

      • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

      • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.

    • Enzyme-Inhibitor Pre-incubation: Add the buffer, DMSO/inhibitor, and CA working solution to the wells as described above. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9][12]

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

      • Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[9]

    • Data Analysis:

      • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

      • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Vehicle Control)] x 100

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability and Cytotoxicity (MTT Assay)

To assess the anticancer potential of the lead compounds, a cell viability assay is essential. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14][15] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17]

  • Materials:

    • Cancer cell line(s) of interest (e.g., MCF-7, HeLa, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)[13]

    • 96-well tissue culture plates

    • Test compounds

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 10-20 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14] Incubate for another 3-4 hours. During this time, viable cells will form visible purple formazan crystals.[13][14]

    • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

    • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14][17]

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in clear, structured tables to facilitate comparison between the different analogs. This is the first step in building a Structure-Activity Relationship (SAR).

Table 1: Example Data Summary for this compound Analogs
Compound IDR-Group SubstitutionhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)MCF-7 Cells (IC₅₀, µM)
AZA (Reference)5012255.7>100
CP-01 -H1250250804575.2
CP-02 4-F980180352243.8
CP-03 4-Cl85015515 10 18.5
CP-04 4-CH₃1500310956090.1
CP-05 3-Cl910170281935.6

AZA: Acetazolamide (positive control). Data are hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

The SAR analysis aims to understand how specific chemical modifications influence biological activity. Based on the hypothetical data in Table 1:

  • Core Scaffold: The unsubstituted analog (CP-01) shows preferential inhibition of the tumor-associated isoforms (IX and XII) over the cytosolic, off-target isoforms (I and II), validating the initial scaffold design.

  • Effect of Halogens: Introduction of a halogen at the para-position of the R-group phenyl ring (CP-02, CP-03) significantly enhances inhibitory potency against all isoforms, particularly CA IX and XII. The chloro-substituted analog (CP-03) is the most potent. This suggests that an electron-withdrawing group in this position is favorable for binding.[3]

  • Positional Isomerism: Moving the chlorine atom from the para- (CP-03) to the meta-position (CP-05) results in a slight decrease in potency, indicating that the para-position is optimal for this substitution.

  • Steric/Electronic Effects: Replacing the halogen with an electron-donating methyl group (CP-04) leads to a significant loss of activity, reinforcing the hypothesis that electron-withdrawing properties are key.

  • Correlation: The potent CA IX/XII inhibition of CP-03 and CP-05 correlates well with their lower IC₅₀ values in the MCF-7 cancer cell line, suggesting that the observed cytotoxicity is, at least in part, mediated by the inhibition of these tumor-associated carbonic anhydrases.

CA_Inhibition_Pathway Mechanism of Anticancer Action via CA IX/XII Inhibition cluster_TME Tumor Microenvironment (Acidic) cluster_cell Tumor Cell CO2 Metabolic CO₂ CAIX CA IX / XII (Membrane Bound) CO2->CAIX H2O H₂O H2O->CAIX H_out H⁺ (Extracellular) pH_in Maintain Alkaline Intracellular pH (pHi > 7.2) HCO3_out HCO₃⁻ CAIX->H_out CAIX->HCO3_out Proliferation Cell Proliferation & Survival pH_in->Proliferation Metastasis Invasion & Metastasis pH_in->Metastasis Inhibitor N-(4-cyanophenyl) sulfamide Analog Inhibitor->CAIX Inhibits

Caption: Inhibition of tumor-associated CA IX/XII disrupts pH regulation, leading to reduced cancer cell proliferation and survival.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the synthesis and biological evaluation of novel this compound analogs as potential anticancer agents. The described workflows for chemical synthesis, in vitro enzyme inhibition, and cell-based cytotoxicity provide a clear path from compound design to preclinical assessment. The preliminary SAR analysis, though based on hypothetical data, illustrates the process of rational drug design, where systematic structural modifications are used to optimize biological activity.

Future work on promising lead compounds, such as the hypothetical CP-03, would involve more advanced studies, including:

  • Selectivity Profiling: Testing against a broader panel of CA isoforms to confirm selectivity.

  • In Silico Modeling: Performing molecular docking studies to understand the binding mode of the inhibitors within the CA IX active site and rationalize the observed SAR.[8]

  • Mechanism of Action Studies: Confirming on-target activity in cells using techniques like the cellular thermal shift assay (CETSA).

  • In Vivo Efficacy: Evaluating the anticancer activity of lead compounds in animal models of cancer.

By following this comprehensive approach, researchers can effectively investigate the therapeutic potential of this promising class of compounds and contribute to the development of novel, targeted cancer therapies.

References

  • National Institutes of Health (NIH). (n.d.). Carbonic Anhydrases: Role in pH Control and Cancer - PMC.
  • National Institutes of Health (NIH). (n.d.). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC.
  • MDPI. (n.d.). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy.
  • PubMed. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. J Pharm Sci, 73(3), 352-8.
  • AACR Publications. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion.
  • INIS-IAEA. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • PubMed. (n.d.). Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents.
  • BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
  • ACS Publications. (n.d.). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry.
  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors | PDF.
  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Abcam. (n.d.). MTT assay protocol.
  • National Institutes of Health (NIH). (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • National Institutes of Health (NIH). (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf.
  • Thieme. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31, 455-458.
  • BenchChem. (2025). Technical Guide: Synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide.
  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC.
  • ResearchGate. (2025). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities.
  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).

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The Structure-Activity Relationship of N-(4-cyanophenyl)sulfamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N-(4-cyanophenyl)sulfamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of enzymes implicated in various pathologies. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this chemical class, with a particular focus on its application in the development of inhibitors for carbonic anhydrases and the dual inhibition of aromatase and steroid sulfatase. By dissecting the intricate interplay between molecular structure and biological function, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of designing novel therapeutics based on this promising framework. Our discussion will delve into the causal relationships behind synthetic strategies and biological outcomes, supported by detailed experimental protocols and quantitative data, to foster a comprehensive understanding of this important area of drug discovery.

I. Targeting Carbonic Anhydrases: A Symphony of Molecular Interactions

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, has rendered them attractive targets for therapeutic intervention. The this compound scaffold has emerged as a potent inhibitor of various CA isoforms.

Core SAR Principles for Carbonic Anhydrase Inhibition

The inhibitory activity of this compound derivatives against CAs is primarily governed by the interaction of the sulfamide/sulfonamide moiety with the zinc ion in the enzyme's active site. The general structure-activity relationships can be summarized as follows:

  • The Sulfonamide/Sulfamide Moiety: This group is the zinc-binding group (ZBG) and is essential for inhibitory activity. The nitrogen atoms of the sulfonamide coordinate with the Zn(II) ion in the active site.

  • The Phenyl Ring: The central phenyl ring serves as a scaffold, orienting the key functional groups for optimal interaction with the enzyme.

  • The 4-Cyano Group: The electron-withdrawing nature of the cyano group can influence the acidity of the sulfonamide protons, potentially impacting the strength of the zinc-binding interaction. Furthermore, the cyano group can participate in hydrogen bonding with amino acid residues in the active site, contributing to binding affinity and selectivity.

  • Substitutions on the Sulfonamide Nitrogen: Modifications at this position are critical for modulating potency and isoform selectivity.

A study on a series of N,N'-disubstituted sulfamides revealed that potent and selective inhibition of specific CA isoforms, such as the brain-associated CA VII, can be achieved.[1] For instance, some derivatives showed Ki values in the low nanomolar to subnanomolar range for CA VII, while exhibiting significantly weaker inhibition of the ubiquitous CA II isoform, highlighting the potential for designing isoform-selective inhibitors by modifying the substituents on the sulfamide nitrogens.[1]

Quantitative Insights into CA Inhibition

The following table summarizes the inhibitory activities of selected sulfamide derivatives against various human (h) CA isoforms, illustrating the impact of structural modifications on potency and selectivity.

CompoundSubstitution PatternhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 N,N'-bis(3-fluorobenzyl)sulfamide>10000100000.242.510.7
2 N,N'-bis(4-fluorobenzyl)sulfamide>1000080000.3110.325.6
3 N,N'-dicyclohexylsulfamide8500250025.698.5115.3
AAZ Acetazolamide (standard)250122.5255.7

Data adapted from multiple sources.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to assess the inhibitory potency of compounds against CA is a stopped-flow CO2 hydrase assay.

1. Reagents and Buffers:

  • Purified human CA isozymes (e.g., hCA I, II, VII, IX, XII)

  • HEPES or Tris buffer (pH 7.4)

  • CO2-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Inhibitor stock solutions (dissolved in DMSO)

2. Procedure:

  • The assay is performed in a stopped-flow spectrophotometer.

  • The enzyme solution (in buffer) is mixed with the inhibitor solution at varying concentrations and incubated.

  • This enzyme-inhibitor mixture is then rapidly mixed with the CO2-saturated water.

  • The initial rate of the catalyzed CO2 hydration is monitored by the change in absorbance of the pH indicator.

  • The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.

6. Data Analysis:

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for screening CA inhibitors.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme - Buffer - CO2 Substrate - Inhibitor Stocks plate Plate Setup: - Enzyme - Inhibitor Dilutions - Controls reagents->plate mix Mix Enzyme and Inhibitor plate->mix incubate Incubate mix->incubate add_substrate Add CO2 Substrate incubate->add_substrate measure Measure Activity (Stopped-Flow) add_substrate->measure calc_ic50 Calculate IC50 Values measure->calc_ic50 calc_ki Calculate Ki Values (Cheng-Prusoff) calc_ic50->calc_ki sar_analysis Structure-Activity Relationship Analysis calc_ki->sar_analysis

Workflow for Carbonic Anhydrase Inhibition Assay.

II. Dual Aromatase-Steroid Sulfatase Inhibition: A Strategy for Hormone-Dependent Cancers

In hormone-dependent breast cancer, the local production of estrogens is a key driver of tumor growth. Aromatase converts androgens to estrogens, while steroid sulfatase (STS) hydrolyzes inactive estrogen sulfates to active estrogens. Dual aromatase-sulfatase inhibitors (DASIs) offer a promising therapeutic strategy by simultaneously blocking both pathways. The N-(4-cyanophenyl)sulfamate scaffold has been extensively explored for this purpose.[2][3]

Key Structural Modifications and their SAR Implications

The general structure of these DASIs consists of an aromatase-inhibiting pharmacophore (often containing a triazole or imidazole ring) linked to a sulfamate-bearing phenyl ring, which is the STS-inhibiting moiety. The N-(4-cyanophenyl) group is a crucial component of the aromatase-binding portion.

  • The N-(4-cyanophenyl) Group: The para-cyano group is critical for potent aromatase inhibition.[4] Its removal or replacement with other substituents like hydrogen, fluorine, or chlorine leads to a significant decrease in activity.[4] Docking studies suggest that the cyano group may form a hydrogen bond with Ser478 in the aromatase active site.[4] This group also appears to be important for STS inhibition, possibly acting as a hydrogen bond acceptor.[4]

  • The Triazole/Imidazole Ring: This heterocyclic moiety coordinates with the heme iron of the aromatase enzyme. Replacement of the triazole with an imidazole ring has been shown to significantly enhance both aromatase and STS inhibitory activities.[2][4]

  • The Linker: The nature and length of the linker connecting the two pharmacophores influence the overall activity.

  • Substitutions on the Sulfamate-Bearing Phenyl Ring: Halogenation of this ring can modulate activity. For instance, ortho-halogenation is generally more effective for aromatase inhibition than meta-halogenation.[4] Di-halogenation at the meta positions can further enhance aromatase inhibitory potency.[4]

The following diagram illustrates the key pharmacophoric elements of an this compound-based DASI.

DASI_Pharmacophore cluster_aromatase_part Aromatase Binding Moiety cluster_linker Linker cluster_sts_part STS Binding Moiety cyanophenyl N-(4-cyanophenyl) (Key for potency) triazole Triazole/Imidazole (Heme coordination) linker Methylene or other groups triazole->linker Linker Connection sulfamate_phenyl Substituted Phenyl Ring linker->sulfamate_phenyl sulfamate Sulfamate Group (STS inhibition) sulfamate_phenyl->sulfamate Sulfamoylation

Pharmacophoric elements of a DASI.
Quantitative SAR Data for Dual Aromatase-STS Inhibitors

The table below presents the in vitro inhibitory activities of several N-(4-cyanophenyl)sulfamate derivatives against aromatase and STS, highlighting the impact of structural variations.

CompoundR1 (Substitution on Sulfamate Ring)R2 (Heterocycle)Aromatase IC50 (nM)STS IC50 (nM)
1 H1,2,4-Triazole100227
2 2-F1,2,4-Triazole1240
3 2-Cl1,2,4-Triazole2.325
4 2-Br1,2,4-Triazole0.8222
5 3-F1,2,4-Triazole3921
6 3,5-di-F1,2,4-Triazole1.339
7 HImidazole0.22.5

Data compiled from multiple research articles.[2][4]

Synthetic Methodology: A Step-by-Step Approach

The synthesis of these dual inhibitors typically involves a multi-step process. A general synthetic scheme is outlined below.

1. Synthesis of the Aromatase Inhibitory Moiety:

  • This often starts with the reaction of 4-cyanobenzaldehyde with an appropriate amine, followed by the introduction of the triazole or imidazole ring.

2. Synthesis of the Sulfamate-Bearing Moiety:

  • A substituted phenol is typically used as the starting material.

3. Linkage of the Two Moieties:

  • The two key fragments are coupled, often via a Williamson ether synthesis or a similar nucleophilic substitution reaction.

4. Sulfamoylation:

  • The final step is the introduction of the sulfamate group, commonly achieved by reacting the phenolic precursor with sulfamoyl chloride.

A representative synthetic scheme is as follows:

Synthesis_Scheme start1 Substituted Phenol intermediate1 Phenolic Precursor start1->intermediate1 Protection/ Modification start2 4-Cyanobenzaldehyde intermediate2 Aromatase Inhibitor Fragment start2->intermediate2 Reaction with Amine & Triazole coupled_product Coupled Intermediate intermediate1->coupled_product Coupling Reaction intermediate2->coupled_product final_product Final DASI coupled_product->final_product Sulfamoylation

Sources

discovery and initial characterization of N-(4-cyanophenyl)sulfamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and Initial Characterization of N-(4-cyanophenyl)sulfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the proposed discovery, synthesis, and initial characterization of the novel compound this compound. While the direct discovery of this specific molecule is not extensively documented in publicly available literature, this document constructs a scientifically rigorous and logical pathway for its synthesis and characterization based on established principles of medicinal chemistry and analytical science. We will explore a plausible synthetic route, detail essential purification and analytical characterization protocols, and discuss the potential therapeutic relevance of this compound based on the known bioactivities of the sulfamide and cyanophenyl moieties. This guide is intended to serve as a foundational resource for researchers interested in the exploration of novel sulfonamide and sulfamide derivatives for drug discovery.

Introduction: The Rationale for this compound

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2] The sulfamide group (R-NH-SO₂-NH-R'), a close structural analogue, offers a distinct chemical scaffold with unique properties, including increased polarity and solubility compared to sulfonamides.[3] Notably, the primary sulfamide group is found in drugs like the anticancer agent epacadostat and the gastric ulcer medication famotidine.[3]

The 4-cyanophenyl group is another privileged scaffold in drug design. The cyano moiety can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, often contributing to enhanced binding affinity and metabolic stability. This group is a key component in numerous approved drugs and clinical candidates, including the antineoplastic agent Letrozole.[4]

The novel compound, this compound, combines these two pharmacologically significant motifs. This guide outlines a hypothetical yet scientifically grounded approach to its synthesis and initial characterization, providing a roadmap for its potential development as a therapeutic agent.

Proposed Synthesis of this compound

The synthesis of an unsymmetrically substituted primary sulfamide like this compound requires a carefully considered approach to avoid the formation of symmetrical byproducts. A common and effective method involves the reaction of an amine with a protected aminosulfonyl chloride, followed by deprotection.[3]

Synthetic Workflow Diagram

G cluster_0 Step 1: Formation of Boc-protected Aminosulfonyl Chloride cluster_1 Step 2: Reaction with 4-Aminobenzonitrile cluster_2 Step 3: Deprotection Chlorosulfonyl\nisocyanate Chlorosulfonyl isocyanate tert-Butanol tert-Butanol Chlorosulfonyl\nisocyanate->tert-Butanol DCM, 0 °C Boc-protected\naminosulfonyl chloride (4) Boc-protected aminosulfonyl chloride (4) tert-Butanol->Boc-protected\naminosulfonyl chloride (4) 4-Aminobenzonitrile 4-Aminobenzonitrile Boc-protected\naminosulfonyl chloride (4)->4-Aminobenzonitrile Triethylamine, DCM, 0 °C Boc-protected\nthis compound Boc-protected This compound 4-Aminobenzonitrile->Boc-protected\nthis compound Trifluoroacetic acid Trifluoroacetic acid Boc-protected\nthis compound->Trifluoroacetic acid DCM, rt This compound This compound Trifluoroacetic acid->this compound

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (chlorosulfonyl)carbamate

  • To a solution of chlorosulfonyl isocyanate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add tert-butanol (1 equivalent) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • The resulting solution of tert-butyl (chlorosulfonyl)carbamate is used directly in the next step without isolation.

Rationale: This in-situ formation of the Boc-protected aminosulfonyl chloride provides a stable intermediate for the subsequent reaction with the amine.[3]

Step 2: Synthesis of tert-butyl ((4-cyanophenyl)sulfamoyl)carbamate

  • To a solution of 4-aminobenzonitrile (1 equivalent) and triethylamine (2 equivalents) in anhydrous DCM at 0 °C, slowly add the solution of tert-butyl (chlorosulfonyl)carbamate from Step 1.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: Triethylamine acts as a base to quench the HCl generated during the reaction. The aqueous workup removes unreacted starting materials and salts.

Step 3: Synthesis of this compound

  • Dissolve the purified tert-butyl ((4-cyanophenyl)sulfamoyl)carbamate in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Rationale: TFA is a strong acid that effectively cleaves the Boc protecting group under mild conditions.

Purification and Initial Characterization

Purification

The purity of the final compound is crucial for accurate characterization and subsequent biological evaluation.

TechniquePurpose
Column Chromatography Purification of the Boc-protected intermediate.
Recrystallization/Trituration Final purification of this compound.
High-Performance Liquid Chromatography (HPLC) Assessment of final purity (>95% is typically required for biological screening).
Structural Elucidation Workflow

G Synthesized Compound Synthesized Compound Spectroscopic Analysis Spectroscopic Analysis Synthesized Compound->Spectroscopic Analysis IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Spectroscopic Analysis->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Proton & Carbon Environment Proton & Carbon Environment NMR Spectroscopy->Proton & Carbon Environment Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight & Formula Structural Confirmation Structural Confirmation Functional Group ID->Structural Confirmation Proton & Carbon Environment->Structural Confirmation Molecular Weight & Formula->Structural Confirmation

Sources

A Technical Guide to the Theoretical and Computational Elucidation of N-(4-cyanophenyl)sulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The sulfamide functional group is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents.[1] Its derivatives are renowned for a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme-inhibitory effects.[2][3] This guide focuses on a specific, yet foundational, member of this class: N-(4-cyanophenyl)sulfamide. While complex derivatives have been synthesized and studied, a deep dive into the parent structure provides invaluable insight into the fundamental interactions and electronic properties that drive its potential as a molecular scaffold.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the integrated theoretical and computational methodologies used to thoroughly characterize this compound. We will move beyond mere protocol recitation to explain the causality behind methodological choices, demonstrating how in silico techniques provide a predictive and validated understanding of molecular structure, reactivity, and biological potential.

Molecular Architecture and Spectroscopic Profile

The foundational step in any molecular investigation is the characterization of its structure and fundamental properties. This compound possesses a distinct architecture comprising a phenyl ring functionalized with an electron-withdrawing cyano group, linked to a sulfamide moiety (-NH-SO₂-NH₂). This combination of functionalities suggests a rich electronic landscape and a high potential for directed intermolecular interactions.

Predicted Spectroscopic Signatures
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to be dominated by characteristic vibrational modes. Key peaks would include N-H stretching vibrations for the sulfamide group, strong asymmetric and symmetric stretching of the S=O bonds, a sharp peak for the C≡N stretch, and various peaks corresponding to the aromatic C-H and C=C bonds.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would reveal distinct signals for the aromatic protons on the cyanophenyl ring, with their chemical shifts and splitting patterns influenced by the sulfamoyl group. The protons on the sulfamide nitrogens would likely appear as broad signals.[4][8]

    • ¹³C NMR: The carbon spectrum would show characteristic signals for the aromatic carbons, the cyano carbon, and potentially the carbons in any alkyl substituents if derivatives were to be made.[7][8]

The true power of computational chemistry is its ability to predict these spectra with high accuracy, providing a means to validate theoretical models against experimental outcomes.

The Computational Scientist's Toolkit: Methodologies and Workflows

A multi-faceted computational approach is required to build a comprehensive model of this compound. The following methodologies represent a robust workflow, moving from the properties of a single molecule to its interactions within a complex biological environment.

G cluster_0 Single Molecule Analysis cluster_1 Condensed Phase & Interaction Analysis cluster_2 Biological Interaction Simulation A Initial 3D Structure B DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Calculation B->C Validate Structure D Electronic Property Analysis (HOMO-LUMO, MEP) B->D Predict Reactivity H Molecular Docking (e.g., AutoDock Vina) B->H Optimized Ligand F Hirshfeld Surface Analysis C->F Correlate with intermolecular forces I Analyze Binding Pose & Score D->I Explain binding interactions E Crystal Structure Data (from experiment or prediction) E->F Quantify Interactions G Select Protein Target (e.g., Carbonic Anhydrase) G->H H->I Predict Bioactivity G cluster_0 Inputs cluster_1 Docking Process cluster_2 Outputs Ligand Ligand (this compound) Optimized 3D Structure Docking Docking Algorithm (e.g., AutoDock Vina) - Defines search space - Samples ligand conformations - Scores binding poses Ligand->Docking Receptor Receptor (Protein Target, e.g., PDB ID) Prepared Structure Receptor->Docking Pose Binding Pose (Predicted 3D orientation in active site) Docking->Pose Energy Binding Energy (Affinity Score, kcal/mol) Docking->Energy

Figure 2: Conceptual workflow of a molecular docking experiment.

Protocol: Virtual Screening Workflow

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Convert it to the appropriate format (e.g., .pdbqt), assigning partial charges and defining rotatable bonds.

  • Receptor Preparation: Obtain the 3D crystal structure of a target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D grid box centered on the known active site or a binding pocket identified by site-finder algorithms.

  • Execution: Run the docking simulation using software like AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the grid box, using a scoring function to estimate the binding energy for each pose. [9]5. Analysis: Analyze the results, focusing on the pose with the lowest binding energy. Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the binding. [10]

Analysis of Results: From Theory to Insight

Applying the aforementioned methodologies yields a wealth of predictive data. The key is to synthesize these results into a coherent model of the molecule's behavior.

Validated Molecular Geometry and Vibrational Spectra

A critical self-validation step is the comparison of theoretical data with experimental benchmarks. For sulfamide derivatives, DFT calculations consistently produce geometric parameters and vibrational frequencies that align well with experimental findings from X-ray crystallography and FT-IR spectroscopy. [4][9]

Parameter DFT Calculated (Å/°) Experimental (Analogous Cpd.) (Å/°)
S=O Bond Length ~1.45 Å 1.42 - 1.44 Å
S-N Bond Length ~1.65 Å 1.63 - 1.67 Å
C≡N Bond Length ~1.16 Å 1.14 - 1.15 Å
C-S-N Angle ~106° 105 - 108°
O=S=O Angle ~120° 119 - 122°

Table 1: Representative comparison of DFT-calculated geometric parameters for this compound with typical experimental values from related crystal structures. Exact values are dependent on the specific level of theory.

Intermolecular Interactions via Hirshfeld Analysis

Analysis of a related, more complex sulfonylamide crystal structure reveals the dominant forces in its crystal packing. [11][12][13]Hirshfeld surface analysis indicates that the packing is governed by a combination of interactions. The most significant contributions often come from H···H contacts (typically >30%), reflecting the importance of van der Waals forces. [11][14]Substantial contributions also arise from N···H/H···N and O···H/H···O contacts, which directly correspond to the C-H···N and C-H···O hydrogen bonds that link molecules into layers or chains. [11][12]These specific, directional interactions are critical to the supramolecular assembly.

Electronic Landscape and Chemical Reactivity

The electronic properties calculated by DFT provide a roadmap to the molecule's chemical behavior.

  • Molecular Electrostatic Potential (MEP): The MEP map visually identifies the distribution of charge. For this compound, regions of strong negative potential (nucleophilic sites, colored red) are expected around the sulfonyl oxygen atoms and the nitrogen of the cyano group, making them likely hydrogen bond acceptors. Regions of positive potential (electrophilic sites, colored blue) are concentrated around the amine hydrogens, identifying them as primary hydrogen bond donors. [15]* Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. [4][15]A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. The distribution of these orbitals shows where the molecule is most likely to donate (HOMO) or accept (LUMO) electrons in a chemical reaction.

Biological Potential: A Molecular Docking Case Study

Given the prevalence of sulfonamides as enzyme inhibitors, we can hypothesize a potential interaction between this compound and a relevant biological target, such as carbonic anhydrase II (CA-II), a well-studied zinc metalloenzyme.

A docking simulation of this compound into the active site of human CA-II (PDB: 2CBE) would likely reveal a strong binding affinity. The predicted binding mode would be stabilized by key interactions:

  • Coordination: The sulfamide moiety is the classic zinc-binding group for sulfonamide-based CA inhibitors. The nitrogen atoms would be positioned to coordinate with the catalytic Zn²⁺ ion in the active site.

  • Hydrogen Bonding: The sulfonyl oxygens and the amine hydrogens are perfectly positioned to form a network of hydrogen bonds with key active site residues like Thr199 and Thr200.

  • Hydrophobic/Aromatic Interactions: The cyanophenyl ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like Phe131 within the active site cavity, further anchoring the ligand.

The calculated binding energy (e.g., -7 to -9 kcal/mol) would provide a quantitative estimate of binding affinity, allowing for comparison with known inhibitors and suggesting that this compound is a promising scaffold for developing potent enzyme inhibitors. [9]

Conclusion and Future Directions

This guide has outlined a robust, multi-scale computational strategy for the in-depth characterization of this compound. By integrating Density Functional Theory, Hirshfeld surface analysis, and molecular docking, we can move from the fundamental electronic structure of a single molecule to a validated prediction of its intermolecular interactions and potential biological activity.

The theoretical results strongly suggest that this compound is a molecule with a well-defined electronic profile, a high capacity for forming directional hydrogen bonds, and significant potential as a scaffold for enzyme inhibitors.

Future work should focus on:

  • Synthesis and Experimental Validation: Synthesizing the parent compound and its derivatives to acquire experimental spectroscopic (FT-IR, NMR) and crystallographic data to directly validate these computational models.

  • In Vitro Biological Assays: Testing the synthesized compounds against relevant biological targets (e.g., various carbonic anhydrase isoforms, bacterial enzymes) to confirm the bioactivity predicted by docking simulations.

  • Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic stability of the predicted ligand-protein complexes in a solvated environment, providing a more realistic model of the binding event over time.

By combining these powerful computational tools with targeted experimental work, the full potential of the this compound scaffold in drug discovery and materials science can be realized.

References

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Sources

Unmasking the Cellular Culprits: A Technical Guide to Identifying the Targets of N-(4-cyanophenyl)sulfamide in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic landscape of oncology is continually evolving, with a pressing need for novel small molecules that exhibit high efficacy and target specificity. N-(4-cyanophenyl)sulfamide, a member of the promising sulfonamide class of compounds, has emerged as a molecule of interest in anticancer research. However, a comprehensive understanding of its mechanism of action necessitates the precise identification of its molecular targets within the complex milieu of a cancer cell. This in-depth technical guide provides a strategic and experimentally robust framework for researchers, scientists, and drug development professionals to systematically explore and validate the cellular targets of this compound. Moving beyond a mere recitation of protocols, this guide delves into the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach. We will traverse the critical path from compound synthesis to broad-spectrum target identification using chemical proteomics, followed by rigorous biophysical and functional validation of putative targets.

Introduction: The Therapeutic Potential of this compound

Sulfonamide derivatives have a rich history in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and, notably, anticancer properties.[1][2] Their established utility in oncology is exemplified by marketed drugs that target crucial cellular pathways.[1] The this compound scaffold represents a promising pharmacophore, with derivatives having been investigated as dual inhibitors of aromatase and sulfatase, key enzymes in hormone-dependent cancers.[3] The core structure suggests potential interactions with a variety of protein classes, including enzymes that are pivotal to cancer cell proliferation and survival. A thorough elucidation of the direct molecular targets of this compound is paramount for its development as a targeted therapeutic agent, enabling a deeper understanding of its efficacy and potential off-target effects.

The Test Compound: Synthesis of this compound

Representative Synthetic Protocol:

Materials:

  • 4-cyanobenzenesulfonyl chloride

  • Ammonia solution (aqueous) or an appropriate amine precursor

  • A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-cyanobenzenesulfonyl chloride (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Amine and Base: Cool the solution to 0°C in an ice bath. To this stirred solution, add the amine source (e.g., aqueous ammonia, 1.2 equivalents) and the base (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Phase I: Unbiased Target Identification using Chemical Proteomics

To cast a wide net and identify potential protein interactors of this compound without preconceived bias, chemical proteomics is the method of choice.[6][7] This powerful approach utilizes affinity-based capture to isolate binding partners from a complex cellular lysate.

Rationale for Chemical Proteomics

Phenotypic screens, while valuable, often do not reveal the direct molecular target of a compound. Chemical proteomics bridges this gap by directly identifying the proteins that physically interact with the small molecule, providing a foundational dataset of putative targets for further investigation.[8][9]

Experimental Workflow: Compound-Centric Chemical Proteomics (CCCP)

The CCCP workflow involves immobilizing the compound of interest on a solid support to "fish" for its binding partners in a cell lysate.

CCCP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound Linker Linker Arm Synthesis Compound->Linker Modification Beads Immobilization on Beads Linker->Beads Incubation Incubation Beads->Incubation Lysate Cancer Cell Lysate Lysate->Incubation Wash Washing Steps Incubation->Wash Remove non-specific binders Elution Elution Wash->Elution Denaturation or Competition Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Hit Identification LCMS->Data

Compound-Centric Chemical Proteomics Workflow.
Detailed Protocol: CCCP for this compound
  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an alkyne or amine handle for click chemistry or NHS ester coupling, respectively).

  • Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads.

  • Cell Culture and Lysis: Culture a relevant cancer cell line (e.g., a breast cancer line like MCF-7 or a lung cancer line such as A549) to a high density. Harvest and lyse the cells in a non-denaturing buffer to maintain protein integrity.

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone or an inactive structural analog of the compound.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by denaturation with a buffer containing SDS and a reducing agent, or by competition with an excess of the free, unmodified this compound.

  • Sample Preparation for Mass Spectrometry: Subject the eluted proteins to in-solution or in-gel tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the negative controls. These proteins are your primary hit list of putative targets.

Parameter Recommendation Rationale
Cell Line Cancer cell line with known sensitivity to sulfonamidesIncreases the likelihood of identifying relevant targets.
Lysis Buffer Non-denaturing (e.g., RIPA without SDS)Preserves native protein conformations for binding.
Negative Controls Beads with linker only; competition with excess free compoundDistinguishes specific from non-specific binders.
Elution Method Competition elutionProvides higher confidence in specific interactions.
MS Analysis Label-free quantification or SILACEnables accurate quantification of protein enrichment.

Phase II: Target Engagement and Biophysical Validation

Once a list of putative targets is generated, it is crucial to confirm that this compound directly binds to these proteins in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[10] The binding of a small molecule to its protein target generally increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified, providing evidence of direct target engagement within intact cells or cell lysates.[11][12]

Experimental Workflow: CETSA

CETSA_Workflow A Treat cells with This compound or vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot soluble protein vs. temperature to generate melting curves D->E F Compare melting curves to determine thermal shift (ΔTm) E->F

Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol: CETSA with Western Blot Readout

This protocol is tailored for validating a putative kinase target identified from the proteomics screen.

  • Cell Treatment: Plate cancer cells and grow to 70-80% confluency. Treat the cells with this compound at a predetermined concentration (e.g., 10x the GI50 value) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to 4°C.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a mild lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Quantify the protein concentration of the soluble fractions.

    • Prepare samples for SDS-PAGE and load equal amounts of total protein.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the putative target protein (e.g., anti-VEGFR-2 or anti-Carbonic Anhydrase IX). Also probe for a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[13]

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the treated and vehicle control samples.

    • Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensities versus temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Parameter Recommendation Rationale
Temperature Range Centered around the predicted melting temp. of the targetEnsures capture of the full melting transition.
Heating Time 3 minutesSufficient for denaturation without causing widespread protein degradation.
Lysis Method Freeze-thaw cyclesMinimizes protein degradation and maintains protein complexes.
Antibody High-specificity, validated primary antibodyCrucial for accurate quantification of the target protein.
Analysis Isothermal Dose-Response Fingerprint (ITDRF)Can be performed to determine the potency of target engagement.[12]

Phase III: Functional Validation of Target Engagement

Confirming that the interaction between this compound and its target is responsible for the observed cellular phenotype is the final and most critical phase. RNA interference (RNAi) using small interfering RNA (siRNA) is a gold-standard method for this purpose.[14]

Rationale for siRNA Knockdown

By specifically reducing the expression of the target protein, we can assess whether the absence of the target phenocopies the effects of the compound. If the cellular response to this compound is diminished in cells with reduced target expression, it provides strong evidence that the compound's activity is mediated through that specific target.[15]

Experimental Workflow: siRNA-Mediated Target Validation

siRNA_Workflow A Transfect cells with siRNA (Target-specific or Non-targeting control) B Incubate for 48-72 hours to allow for protein knockdown A->B C Confirm knockdown by qPCR and/or Western Blot B->C D Treat transfected cells with This compound C->D E Assess cellular phenotype (e.g., proliferation, apoptosis) D->E F Compare drug response between target knockdown and control cells E->F

siRNA-Mediated Functional Target Validation Workflow.
Detailed Protocol: Validating a Target's Role in Antiproliferative Activity

This protocol assumes the primary phenotype of interest is inhibition of cell proliferation.

  • siRNA Transfection:

    • Select at least two independent siRNA sequences targeting the protein of interest to control for off-target effects. Use a non-targeting (scrambled) siRNA as a negative control.

    • Transfect the cancer cells with the siRNAs using a suitable transfection reagent (e.g., lipofectamine). Optimize transfection conditions to achieve high knockdown efficiency with minimal cytotoxicity.[14]

  • Incubation: Incubate the transfected cells for 48 to 72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.

  • Knockdown Confirmation: Harvest a subset of the cells to confirm target protein knockdown by Western blot and/or target mRNA knockdown by quantitative real-time PCR (qRT-PCR).

  • Cell Viability Assay:

    • Plate the remaining transfected cells in 96-well plates.

    • Treat the cells with a dose-response range of this compound.

    • After a suitable incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition) of this compound in both the target-knockdown and control-transfected cells.

    • A significant increase in the GI50 value in the target-knockdown cells compared to the control cells indicates that the antiproliferative effect of the compound is at least partially dependent on the presence of the target protein.

Parameter Recommendation Rationale
siRNA Sequences At least two independent sequences per targetMinimizes the risk of off-target effects.
Controls Non-targeting (scrambled) siRNAControls for non-specific effects of the transfection process.
Knockdown Confirmation Western blot and/or qRT-PCREssential to validate that the target has been successfully depleted.
Phenotypic Assay Relevant to the observed effects of the compoundDirectly tests the functional consequence of target engagement.

Contextualizing the Targets: Signaling Pathway Analysis

The identified and validated targets of this compound should be placed within the broader context of cellular signaling to fully appreciate their role in cancer biology. Based on the known activities of sulfonamides, several pathways are of particular interest.

Carbonic Anhydrase IX (CAIX) Pathway

CAIX is a transmembrane enzyme that is often overexpressed in hypoxic tumors and plays a crucial role in pH regulation, promoting cell survival and proliferation.[16][17][18] Inhibition of CAIX can disrupt the tumor's ability to manage an acidic microenvironment.

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX CO2 CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2->H_HCO3 CAIX Acid Extracellular Acidosis H_HCO3->Acid pH_in Intracellular pH Regulation H_HCO3->pH_in Prolif Cell Proliferation & Survival Acid->Prolif pH_in->Prolif

Simplified Carbonic Anhydrase IX Signaling Pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[19][20] Inhibition of VEGFR-2 can block these processes.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Permeability Permeability VEGFR2->Permeability PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Proliferation ERK->Prolif Migration Migration ERK->Migration

Simplified VEGFR-2 Signaling Pathway.
Aromatase and Sulfatase Pathways in Breast Cancer

In hormone-receptor-positive breast cancer, the local synthesis of estrogens is a critical driver of tumor growth. Aromatase converts androgens to estrogens, while steroid sulfatase (STS) de-sulfates estrone sulfate into estrone, a precursor to the potent estradiol.[21][22]

Estrogen_Pathway Androgens Androgens (e.g., Androstenedione) Estrone Estrone (E1) Androgens->Estrone Aromatase E1S Estrone Sulfate (E1S) E1S->Estrone STS Aromatase Aromatase STS Steroid Sulfatase (STS) Estradiol Estradiol (E2) Estrone->Estradiol 17β-HSD HSD17B 17β-HSD ER Estrogen Receptor (ER) Estradiol->ER Binds & Activates Prolif Gene Transcription & Cell Proliferation ER->Prolif

Simplified Estrogen Synthesis Pathways in Breast Cancer.

Conclusion

The systematic approach detailed in this guide provides a robust and logical framework for the comprehensive identification and validation of the cellular targets of this compound. By integrating unbiased discovery proteomics with rigorous biophysical and functional validation techniques, researchers can build a compelling, evidence-based understanding of the compound's mechanism of action. This knowledge is not only of fundamental scientific importance but is also a critical prerequisite for the rational design of next-generation sulfonamide-based anticancer therapeutics and for advancing this compound through the drug development pipeline. The principles and protocols outlined herein are broadly applicable and can be adapted for the target deconvolution of other novel small molecules, thereby accelerating the discovery of new cancer therapies.

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  • Creative Biolabs. (n.d.). The Silent Assassin-siRNA's Precision Strike in Cancer Gene Therapy. [Link]

  • Mammadova, A. F., Askerov, R. K., Maharramov, A. M., & Mahmudov, K. T. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(2-furyl)phenyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 999–1004. [Link]

Sources

Preliminary Cytotoxicity Screening of N-(4-cyanophenyl)sulfamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of novel N-(4-cyanophenyl)sulfamide derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to deliver a field-proven perspective on experimental design, execution, and data interpretation. We will explore the scientific rationale underpinning the selection of this chemical scaffold, detail the gold-standard MTT assay as the primary screening tool, and provide a logical workflow for data analysis to derive critical endpoints such as the half-maximal inhibitory concentration (IC50). The core philosophy of this guide is to instill a self-validating system of scientific inquiry, ensuring that the generated data is both robust and reliable for go/no-go decisions in early-stage drug discovery.

Introduction: The Rationale for Screening this compound Derivatives

The journey of an anticancer agent from bench to bedside begins with rigorous preclinical screening.[1][2] The decision to focus on a particular chemical scaffold is a critical first step, predicated on existing biological knowledge and chemical tractability. The this compound core represents a strategic choice for several compelling reasons.

The Sulfonamide Scaffold in Oncology

The sulfonamide moiety (-S(=O)₂-NH-) is a cornerstone in medicinal chemistry, extending far beyond its historical antimicrobial applications.[3] In oncology, it is a privileged structure found in numerous therapeutic agents.[4][5] Sulfonamide derivatives have demonstrated a remarkable diversity of anticancer mechanisms, including the disruption of microtubule assembly, cell cycle arrest in the G1 phase, and, most notably, the inhibition of key enzymes involved in tumor progression.[6][7] This versatility makes the sulfonamide scaffold a fertile ground for discovering novel anticancer compounds.[4]

This compound: A Structure of Interest

The specific inclusion of the para-cyanophenyl group is not arbitrary. This moiety, combined with the sulfamide core, has been implicated in potent and selective inhibition of biological targets overexpressed in cancer. Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of this group for target engagement.[8][9] The primary hypothesis, which forms the basis of this screening guide, is that this chemical arrangement is optimized for interaction with tumor-associated carbonic anhydrase isozymes.

Key Objectives of Preliminary Cytotoxicity Screening

Preliminary in vitro screening is a critical filter in the drug discovery pipeline.[10][11] Its objectives are to:

  • Establish a cytotoxic profile: Determine if the synthesized derivatives can induce cell death in cancer cell lines.[12][13]

  • Quantify potency: Calculate the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%.[14][15]

  • Assess preliminary selectivity: Compare the cytotoxicity in cancer cell lines versus a non-cancerous cell line to get an early indication of a therapeutic window.

  • Generate SAR data: Correlate chemical modifications across the derivative series with their cytotoxic activity to guide future synthesis efforts.

Foundational Concepts: A Mechanistic Hypothesis

A well-designed screening campaign is built upon a strong biological hypothesis. For this compound derivatives, the most prominent and validated mechanism involves the inhibition of carbonic anhydrases.[6][16]

Primary Target: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[16] In many solid tumors, particularly under hypoxic conditions, the transmembrane isoform Carbonic Anhydrase IX (CA IX) is highly overexpressed.[17][18]

CA IX plays a critical role in tumor survival by regulating pH.[6] Cancer cells exhibit a high metabolic rate, leading to the production of acidic byproducts like lactate. CA IX, with its active site facing the extracellular space, converts CO₂ to bicarbonate and protons, contributing to the acidification of the tumor microenvironment while maintaining a neutral-to-alkaline intracellular pH.[16][19] This pH gradient promotes tumor invasion and metastasis and confers resistance to certain chemotherapies.

Aromatic and heterocyclic sulfonamides are potent inhibitors of CA enzymes.[16][17][20] By inhibiting CA IX, this compound derivatives are hypothesized to disrupt this crucial pH regulation, leading to intracellular acidification and subsequent apoptosis, thereby inhibiting tumor cell growth.[18][20]

Visualizing the Pathway: CA IX-Mediated pH Regulation

The following diagram illustrates the role of CA IX in the tumor microenvironment and the proposed inhibitory action of sulfonamide derivatives.

CA_Pathway cluster_cell Cancer Cell (Intracellular pH ~7.2-7.4) cluster_tme Tumor Microenvironment (Extracellular pH ~6.7-7.1) Metabolism High Glycolytic Metabolism H_in H+ Metabolism->H_in Lactate Export CA_II CA II H_in->CA_II HCO3_in HCO3- HCO3_in->CA_II CO2_in CO2 CO2_in->CA_II CO2_out CO2 CO2_in->CO2_out CA_II->H_in CA_II->HCO3_in CA_IX CA IX (Transmembrane) H_out H+ CA_IX->H_out HCO3_out HCO3- CA_IX->HCO3_out CO2_out->CA_IX Hydration Sulfamide This compound Derivative Sulfamide->CA_IX Inhibition

Caption: Role of CA IX in tumor pH regulation and its inhibition by sulfonamides.

Experimental Design & Strategy

A robust experimental design is crucial for generating meaningful and reproducible data. This involves careful selection of cellular models and a logical concentration range for the test compounds.

Rationale for Cell Line Selection

The choice of cell lines should ideally reflect the intended therapeutic application and include models known to express the hypothesized target. The National Cancer Institute's NCI-60 panel provides a standardized platform for initial screening.[21] For a more focused preliminary screen, a smaller, representative panel is sufficient.

Recommended Panel for Initial Screening:

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line. Widely used in anticancer drug screening.[21]

  • MDA-MB-231 (Human Breast Adenocarcinoma): A triple-negative breast cancer cell line, often more aggressive and resistant than MCF-7.[21] Comparing activity between these two can provide early insights into selectivity.

  • HeLa (Human Cervical Adenocarcinoma): A robust and highly proliferative cell line. CA IX expression is well-documented in cervical cancers.[18][22]

  • A549 (Human Lung Carcinoma): Represents a common and difficult-to-treat cancer type.[21]

  • HT-29 (Human Colon Adenocarcinoma): Represents gastrointestinal cancers, another area where CA IX is often implicated.

The Importance of a Normal Cell Line Control

To assess baseline cytotoxicity and potential for a therapeutic window, it is imperative to include a non-malignant cell line in the screening panel.

  • HEK-293 (Human Embryonic Kidney): While of embryonic origin and transformed, they are frequently used as a proxy for normal cells in initial toxicity assessments due to their robust growth and ease of culture.[23][24]

  • hTERT-immortalized Fibroblasts: These represent a more physiologically normal model and are excellent for cytotoxicity testing.[24]

A compound that is highly potent against cancer cells but shows significantly less activity against the normal cell line is a more promising lead.

Crafting a Dose-Response Study

Screening should be performed over a range of concentrations to generate a dose-response curve.[25] A logarithmic or semi-logarithmic dilution series is standard practice.

  • Concentration Range: A broad range, for instance from 0.01 µM to 100 µM, is typically sufficient for initial screening to capture a wide spectrum of potencies.

  • Number of Concentrations: A minimum of 5-7 concentrations should be used to adequately define the sigmoidal dose-response curve.

Core Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold-standard colorimetric assay for assessing metabolic activity as an indicator of cell viability.[26][27] It is rapid, reliable, and amenable to high-throughput screening in a 96-well format.[1][11]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT into an insoluble purple formazan product.[28][29] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[26][27][28] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, i.e., viable, cells.[26] The insoluble formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the resulting purple solution is measured spectrophotometrically.[30]

Materials and Reagents
  • Selected cancer and normal cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT reagent (5 mg/mL in sterile PBS)[28]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Test compounds (this compound derivatives) dissolved in DMSO to create high-concentration stock solutions (e.g., 10-100 mM)

  • Sterile 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at ~570 nm

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format.

Day 1: Cell Seeding

  • Cell Culture: Grow cells in T-75 flasks until they reach approximately 80-90% confluency.

  • Harvesting: Aspirate the culture medium, wash the cell monolayer once with PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralization: Add 5-10 mL of complete culture medium to neutralize the trypsin.

  • Cell Counting: Transfer the cell suspension to a conical tube, gently pipette to ensure a single-cell suspension, and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

  • Seeding: Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.[26][30]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume exponential growth.[3][31]

Day 2: Compound Treatment

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in complete culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent toxicity.

  • Controls: Prepare wells for controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as the treated wells (represents 100% viability).

    • Positive Control: Medium containing a known cytotoxic drug (e.g., Doxorubicin or Paclitaxel) to validate assay performance.

    • Blank Control: Medium only (no cells) to measure background absorbance.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the test compounds or controls.

  • Incubation: Return the plate to the incubator for the desired exposure period (typically 48 or 72 hours).[3][22]

Day 4/5: Assay Endpoint

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[28][30]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[26]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[30][31]

  • Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[28] Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[28]

Experimental Workflow Diagram

MTT_Workflow cluster_day1 Day 1: Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4/5: Assay d1_step1 Harvest & Count Cells d1_step2 Seed 96-Well Plate (e.g., 10,000 cells/well) d1_step1->d1_step2 d1_step3 Incubate 24h (37°C, 5% CO2) d1_step2->d1_step3 d2_step1 Prepare Serial Dilutions of Sulfamide Derivatives d2_step2 Replace Medium with Compound-Containing Medium d2_step1->d2_step2 d2_step3 Incubate 48-72h (37°C, 5% CO2) d2_step2->d2_step3 d4_step1 Add MTT Reagent to each well d4_step2 Incubate 2-4h (Formazan Formation) d4_step1->d4_step2 d4_step3 Solubilize Crystals with DMSO d4_step2->d4_step3 d4_step4 Read Absorbance (~570 nm) d4_step3->d4_step4

Caption: A generalized workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

Raw absorbance values must be converted into a biologically meaningful metric, the IC50 value.

From Raw Absorbance to Percent Viability

For each well, the percent viability is calculated relative to the vehicle-treated control cells.

  • Subtract Background: First, subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

  • Calculate Percent Viability: Percent Viability = ( (OD of Treated Sample - OD of Blank) / (OD of Vehicle Control - OD of Blank) ) * 100

Calculating the IC50 Value

The IC50 is the concentration of the derivative that results in 50% cell viability.[14] It is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).[14][32][33]

Methodology:

  • Data Plotting: Create a scatter plot with the log-transformed concentrations on the X-axis and the corresponding percent viability on the Y-axis.

  • Curve Fitting: Use software such as GraphPad Prism, Origin, or an Excel add-in to fit the data to a four-parameter logistic equation.[33]

  • Interpolation: The software will calculate the concentration (X-value) that corresponds to a 50% response (Y-value) on the fitted curve. This value is the IC50.[14][33]

Data Presentation: Dose-Response Curves and Summary Tables

Data should be presented clearly for comparison. A dose-response curve for each compound on each cell line provides a visual representation of its potency. The final IC50 values should be summarized in a table.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDModificationMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)HEK-293 IC50 (µM)Selectivity Index (SI)*
SULF-001 Parent15.2 ± 1.810.5 ± 1.112.8 ± 2.0>100>6.6
SULF-002 3-Fluoro8.7 ± 0.95.1 ± 0.66.4 ± 0.885.3 ± 9.29.8
SULF-003 3-Chloro4.1 ± 0.52.3 ± 0.33.1 ± 0.460.1 ± 7.514.7
Doxorubicin Pos. Control0.2 ± 0.030.15 ± 0.020.18 ± 0.021.5 ± 0.27.5

*Selectivity Index (SI) = IC50 in HEK-293 / IC50 in MCF-7. A higher SI value is desirable.

Ensuring Trustworthiness: Quality Control and Validation

The reliability of a screening campaign hinges on rigorous quality control.

  • Positive and Negative Controls: The inclusion of vehicle (negative) and a known cytotoxic agent (positive) controls on every plate is non-negotiable. The positive control validates that the assay system is responsive, while the vehicle control defines the baseline for 100% viability.

  • Assay Linearity and Seeding Density: Before initiating the screen, the optimal cell seeding density must be determined for each cell line.[26] This is the density that ensures cells are in the logarithmic growth phase throughout the experiment and that the MTT signal is linear with the cell number.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the results are consistent and to calculate standard deviations.

  • Common Pitfalls: Be aware of compound interference. Highly colored compounds can interfere with absorbance readings. Similarly, compounds that affect mitochondrial respiration for reasons other than cytotoxicity can produce misleading results. Visual inspection of cells under a microscope before adding MTT can help identify issues like precipitation of the compound or morphological signs of stress.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the preliminary cytotoxicity screening of this compound derivatives. By following this framework, researchers can generate high-quality, reproducible data to identify promising lead compounds for further development. Derivatives exhibiting potent (low micromolar or nanomolar IC50) and selective cytotoxicity against cancer cell lines should be prioritized for subsequent studies. These next steps may include more specific mechanism-of-action studies (e.g., direct CA IX enzyme inhibition assays, apoptosis assays) and advancement to in vivo models to evaluate efficacy in a whole organism.[34][35]

References

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  • Guler, O. O., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Methodological & Application

Application Note: Comprehensive Analytical Characterization of N-(4-cyanophenyl)sulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-cyanophenyl)sulfamide is a sulfamoyl-containing organic compound with potential applications in medicinal chemistry and materials science.[1] As with any compound intended for pharmaceutical or advanced material use, rigorous characterization of its identity, purity, and stability is paramount.[2][3] This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, ensuring data integrity and regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.

The analytical workflow for this compound is a multi-faceted approach, integrating chromatographic, spectroscopic, and thermal analysis techniques to build a complete profile of the molecule. Each method provides a unique piece of information, and together they form a self-validating system of characterization.

Analytical_Workflow Figure 1: Integrated Analytical Workflow cluster_0 Primary Characterization cluster_1 Confirmatory & Physicochemical Analysis HPLC HPLC (Purity & Assay) LC_MS LC-MS (Identity & Impurity Profiling) HPLC->LC_MS Confirm Peaks NMR NMR Spectroscopy (Structural Elucidation) LC_MS->NMR Guide Interpretation FT_IR FT-IR Spectroscopy (Functional Group ID) NMR->FT_IR Corroborate Structure Thermal_Analysis Thermal Analysis (TGA/DSC) (Stability & Physical Properties) FT_IR->Thermal_Analysis Assess Purity Impact Elemental_Analysis Elemental Analysis (Empirical Formula) Thermal_Analysis->Elemental_Analysis Confirm Composition Synthesis Synthesized This compound Synthesis->HPLC

Caption: Figure 1: Integrated Analytical Workflow for this compound.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and quantifying any impurities.[4] A well-developed and validated HPLC method provides reliable data on the percentage of the active substance and can be adapted for stability studies.[5][6]

Rationale for Method Development

The selection of a reversed-phase HPLC (RP-HPLC) method is based on the non-polar nature of the cyanophenyl group and the overall moderate polarity of the molecule. A C18 column is a suitable starting point for method development. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a good peak shape and resolution from potential impurities. UV detection is appropriate due to the presence of the aromatic ring, which provides a strong chromophore.

Protocol: RP-HPLC Method for Purity Determination

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Materials:

  • This compound reference standard[7][8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer component)

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Analysis: Inject the sample solution and integrate the peak areas.

  • Calculation: Calculate the purity by the area normalization method.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose.[9] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound is well-resolved from impurities and excipients.
Linearity R² > 0.999 over a range of concentrations (e.g., 0.1 - 1.5 mg/mL).
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision RSD < 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification of the main peak and characterization of any impurities, LC-MS is employed.[10] The HPLC method can be adapted for LC-MS by using a volatile mobile phase (e.g., formic acid instead of phosphate buffer). Mass spectrometry provides the molecular weight of the parent compound and fragmentation patterns that aid in structural elucidation of unknown impurities.[10]

Spectroscopic Characterization: Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural determination. Both ¹H and ¹³C NMR should be performed.

Rationale: The proton NMR will show characteristic signals for the aromatic protons, with splitting patterns indicative of their substitution on the benzene rings. The carbon NMR will show distinct signals for the aromatic carbons, the nitrile carbon, and any aliphatic carbons if present as impurities.[11]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (approx. 7.0-8.0 ppm). The protons on the cyanophenyl ring will likely appear as two doublets, as will the protons on the other phenyl ring (if unsubstituted). The -NH proton of the sulfamide group may appear as a broad singlet.[11][12]

    • ¹³C NMR: Expect signals for the aromatic carbons (approx. 110-150 ppm) and the nitrile carbon (approx. 118-125 ppm).[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Rationale: The FT-IR spectrum will provide evidence for the N-H and S=O bonds of the sulfamide group, the C≡N of the nitrile group, and the aromatic C-H and C=C bonds.[11]

Protocol: FT-IR

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FT-IR spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • N-H stretch: A peak around 3200-3300 cm⁻¹.[11]

    • C≡N stretch: A sharp peak around 2220-2260 cm⁻¹.

    • S=O stretch (asymmetric and symmetric): Two strong peaks in the regions of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹.[11]

    • Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Spectroscopic_Confirmation Figure 2: Spectroscopic Data Correlation Proposed_Structure This compound NMR_Data NMR (Proton & Carbon Environment) Proposed_Structure->NMR_Data FT_IR_Data FT-IR (Functional Groups) Proposed_Structure->FT_IR_Data MS_Data Mass Spec (Molecular Weight) Proposed_Structure->MS_Data Confirmed_Structure Confirmed Structure NMR_Data->Confirmed_Structure FT_IR_Data->Confirmed_Structure MS_Data->Confirmed_Structure

Caption: Figure 2: Correlation of Spectroscopic Data for Structural Confirmation.

Thermal Analysis: Stability and Physicochemical Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and polymorphic form of this compound.[13][14]

Rationale for Thermal Analysis

DSC can determine the melting point, which is a key physical property and an indicator of purity. It can also reveal polymorphic transitions. TGA measures the change in mass as a function of temperature, indicating the decomposition temperature and the presence of any residual solvents or water.[13][15]

Protocol: TGA/DSC

Instrumentation:

  • Simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • DSC Analysis:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to determine the melting point (endothermic peak).

  • TGA Analysis:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss to determine the decomposition temperature.

Thermal Analysis DataExpected Outcome
DSC (Melting Point) A sharp endothermic peak indicating the melting point. A broad peak may suggest impurities.
TGA (Decomposition) A stable baseline until the onset of decomposition, indicated by a significant weight loss.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the molecule. This data is used to confirm the empirical formula of this compound (C₇H₇N₃O₂S).

Procedure:

  • Submit a pure sample to an analytical laboratory for C, H, N, S analysis.

  • Compare the experimental percentages with the theoretical values. The results should be within ±0.4% of the theoretical values.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating chromatographic, spectroscopic, and thermal techniques, researchers can ensure the identity, purity, and stability of this compound, which is a critical requirement for its potential applications in research and development. Adherence to these protocols and the principles of method validation will generate reliable and reproducible data, supporting further investigation and development of this compound.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Jadhav, S. A., et al. (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Indo American Journal of Pharmaceutical Sciences. (2024, August 8). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC).
  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Petkowski, J. J., et al. (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PMC - NIH.
  • Pharmaceutics. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • National Institute of Standards and Technology. (n.d.). Thermal Analysis of Nanoparticles: Methods, Kinetics, and Recent Advances.
  • US Pharmacopeia (USP). (2019, May 30). Reference Standards Tables.
  • US Pharmacopeia (USP). (n.d.). USP Reference Standards.

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of N-(4-cyanophenyl)sulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-cyanophenyl)sulfamide purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable protocol to assess the purity of bulk drug substances and monitor stability. The protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP), ensuring that the methodology is scientifically sound and suitable for its intended purpose in a regulated environment.[1][2][3] We will elucidate the rationale behind the selection of chromatographic parameters and provide a comprehensive validation framework, including forced degradation studies, to establish the method's specificity and stability-indicating characteristics.[4]

Introduction and Scientific Rationale

This compound is a chemical entity featuring a sulfamide core structure, a class of compounds with diverse biological activities. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is a critical aspect of quality control in drug development.[5][6] The presence of impurities, even at trace levels, can impact the efficacy and safety of the final drug product.[5] Therefore, a validated, stability-indicating analytical method is paramount.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7] This application note employs a reversed-phase HPLC method, which is ideal for separating moderately polar to non-polar compounds like this compound. The choice of a C18 stationary phase provides excellent hydrophobic retention, while a mobile phase consisting of acetonitrile and an acidified aqueous buffer is used to ensure sharp, symmetrical peak shapes by controlling the ionization state of the analyte and any potential impurities. The method's development and validation are guided by the ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][8]

Experimental Workflow and Causality

The overall process is designed to ensure that the analytical results are both accurate and reproducible. The workflow begins with meticulous preparation of the system, standards, and samples, proceeds through a system suitability check to verify instrument performance, and culminates in the analysis of the test article.

HPLC_Workflow prep_mobile Mobile Phase Preparation sys_setup HPLC System Setup & Equilibration prep_mobile->sys_setup prep_std Reference Standard Preparation sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Test Sample Preparation analysis Sample Analysis (Injection Sequence) prep_sample->analysis sys_setup->sys_suit sys_suit->analysis data_acq Data Acquisition & Integration analysis->data_acq data_proc Purity Calculation & Reporting data_acq->data_proc

Caption: Experimental workflow from preparation to data analysis.

Materials and Instrumentation

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Water, HPLC Grade or Milli-Q.

    • Formic Acid (FA), ≥97% purity.[9]

    • This compound Reference Standard (purity ≥99.5%).

  • Chemicals for Forced Degradation:

    • Hydrochloric Acid (HCl), 1N solution.

    • Sodium Hydroxide (NaOH), 1N solution.

    • Hydrogen Peroxide (H₂O₂), 30% solution.

  • Lab Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials.

Chromatographic Conditions

The selection of these parameters is based on established methods for sulfonamide analysis and optimized for the specific properties of this compound.[10][11] The C18 column provides robust retention, while the gradient elution ensures adequate separation of the main peak from both early and late-eluting impurities. Formic acid is used to acidify the mobile phase, which sharpens the peak shape by suppressing the ionization of silanol groups on the stationary phase and the analyte itself.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 30 minutes

Detailed Protocols

Protocol 1: Preparation of Solutions

Causality: Accurate solution preparation is fundamental to quantitative analysis. The diluent is chosen to mimic the initial mobile phase conditions to ensure good peak shape upon injection.

  • Diluent Preparation: Prepare a mixture of Water and Acetonitrile in a 70:30 (v/v) ratio.

  • Reference Standard Stock Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with diluent and mix well. This solution is used for calculating the purity of the test sample.

  • Test Sample Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Reference Standard Stock Solution.

Protocol 2: HPLC Analysis Sequence
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject the diluent (blank) once to ensure no carryover or system contamination.

    • Inject the Working Standard Solution five times. This is for the System Suitability Test (SST).

    • Inject the diluent (blank) once.

    • Inject the prepared Test Sample solution in duplicate.

Method Validation: A Self-Validating System

The trustworthiness of an analytical method is established through validation, which demonstrates that the method is suitable for its intended purpose.[1] The following parameters must be assessed according to ICH Q2(R2) guidelines.[3]

System Suitability Test (SST)

Rationale: The SST is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis before running any test samples.[12]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.8
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 1.0% for 5 replicate injections
Specificity and Forced Degradation

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] Forced degradation studies are performed to generate potential degradation products and demonstrate that the method can separate them from the analyte peak, thus proving it is "stability-indicating".[14] A degradation of 5-20% is typically targeted.[4][15]

Protocol for Forced Degradation:

  • Prepare a 0.5 mg/mL solution of this compound for each stress condition.

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂, keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours, then prepare the solution.

  • Photolytic Degradation: Expose the solution to a calibrated light source providing UV/Vis illumination (ICH Q1B) for a period sufficient to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analyze all stressed samples alongside an unstressed control. The method is specific if the main analyte peak is chromatographically pure and resolved from all degradant peaks (Resolution > 2.0).

Linearity and Range

Prepare a series of at least five concentrations from the Reference Standard Stock Solution, typically spanning 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). The method is linear if the plot of peak area versus concentration yields a correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate. The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay): Analyze six independent preparations of the test sample at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

These are determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ is the lowest concentration of analyte that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected.

Data Analysis and Reporting

The data analysis workflow ensures that raw data is translated into a final, reliable purity value after confirming the validity of the analytical run.

Data_Analysis_Workflow raw_data Raw Chromatograms (Standard & Sample) integration Peak Integration (Area, Retention Time) raw_data->integration sst_check Verify SST Criteria (Tailing, RSD%, Plates) integration->sst_check pass_node SST Pass? sst_check->pass_node fail_node Investigate & Re-run pass_node->fail_node No calc_purity Calculate Purity (% Area Normalization) or Assay vs. Standard pass_node->calc_purity Yes final_report Generate Final Report calc_purity->final_report

Caption: Workflow for data processing and result calculation.

Calculation of Purity (Area Percent Method): This method is commonly used when the response factors of the impurities are unknown or assumed to be similar to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Conclusion

The RP-HPLC method described in this application note is a precise, accurate, and robust protocol for determining the purity of this compound. The comprehensive validation approach, including forced degradation studies, confirms that the method is specific and stability-indicating, making it suitable for quality control and stability testing in a pharmaceutical development setting. Adherence to the outlined protocols and validation criteria will ensure the generation of reliable and scientifically sound data.

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: <621> Chromatography - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL: [Link]

  • Title: Sulfonamide Antibiotics Analyzed with HPLC- AppNote Source: MicroSolv URL: [Link]

  • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland Source: MDPI URL: [Link]

  • Title: HPLC Methods for analysis of Sulfamethazine Source: HELIX Chromatography URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond Source: ResearchGate URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide Source: PubChem URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Technology Networks URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl] Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL: [Link]

  • Title: N-(4-acetyl-2-cyanophenyl)methanesulfonamide Source: PubChem URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Degradation of sulfonamides as a microbial resistance mechanism Source: PubMed URL: [Link]

  • Title: (4-cyanophenyl) N-(oxomethylidene)sulfamate Source: PubChem URL: [Link]

  • Title: A Well-Written Analytical Procedure for Regulated HPLC Testing Source: LCGC International URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: separations.uk.com URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Note: Structural Elucidation of N-(4-cyanophenyl)sulfamide using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of N-(4-cyanophenyl)sulfamide using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in medicinal chemistry, unambiguous confirmation of its structure is paramount. This document outlines the complete workflow, from sample preparation to the acquisition and interpretation of ¹H and ¹³C NMR spectra. By leveraging predicted chemical shifts, spin-spin coupling patterns, and 2D correlation techniques such as HSQC and HMBC, researchers can confidently verify the molecular structure of this compound. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a bifunctional organic molecule that serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure incorporates a sulfamide group and a cyanophenyl moiety, both of which are common pharmacophores. Accurate and thorough characterization of such molecules is a critical step in the drug discovery and development pipeline to ensure identity, purity, and stability.

NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution. Proton (¹H) NMR provides information on the number and electronic environment of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals details about the carbon skeleton. Advanced 2D NMR techniques further allow for the definitive assignment of atoms and the confirmation of connectivity. This note details the causality behind experimental choices and provides a self-validating protocol for the structural elucidation of this compound.

Predicted NMR Data for this compound

While experimental spectra are the gold standard, prediction of NMR spectra based on the chemical structure is a powerful tool in structural elucidation. These predictions are based on extensive databases and computational algorithms that account for the effects of various functional groups on chemical shifts.[1][2] For this compound, the predicted ¹H and ¹³C NMR data in DMSO-d₆ are summarized below.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-N (Sulfamide)~10.5Singlet (broad)-1H
H-2', H-6'~7.70Doublet~8.5 (³JHH)2H
H-3', H-5'~7.50Doublet~8.5 (³JHH)2H
-NH₂ (Sulfamide)~7.30Singlet (broad)-2H
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1'~145
C-4'~133
C-3', C-5'~129
C-2', C-6'~119
CN~118
C (ipso to CN)~105

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.[3][4]

  • Material Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar compounds and its high boiling point. It also contains exchangeable protons from residual water, which can be useful for identifying labile protons on the analyte.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in DMSO-d₆ (0.6-0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer cap_label Cap and Label transfer->cap_label

Caption: Workflow for NMR sample preparation.

Part 2: NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: 16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~1-2 seconds.

    • Spectral Width: 240 ppm.

  • 2D NMR (HSQC and HMBC):

    • Use standard pulse programs (e.g., hsqcedetgpsisp2.2 for HSQC, hmbcgplpndqf for HMBC).

    • Optimize parameters according to the instrument's software recommendations.

Spectral Interpretation and Structural Elucidation

The process of structural elucidation involves a systematic analysis of the acquired NMR data.

Interpretation_Workflow cluster_interpretation Spectral Interpretation H1_analysis ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) Structure_Confirmation Structure Confirmation H1_analysis->Structure_Confirmation C13_analysis ¹³C NMR Analysis (Number of Signals, Chemical Shift) C13_analysis->Structure_Confirmation HSQC_analysis HSQC Analysis (¹JCH Correlations) HSQC_analysis->Structure_Confirmation HMBC_analysis HMBC Analysis (²JCH, ³JCH Correlations) HMBC_analysis->Structure_Confirmation

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectrum Analysis
  • Chemical Shift: The aromatic protons are expected in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the benzene ring current. The electron-withdrawing nature of the cyano and sulfamide groups will further shift these protons downfield. Protons on the sulfamide group (-NH- and -NH₂) are exchangeable and will likely appear as broad singlets.

  • Integration: The relative integration of the signals should correspond to the number of protons in each unique environment (1:2:2:2).

  • Multiplicity and Coupling Constants: The aromatic protons will exhibit a characteristic AA'BB' system, appearing as two doublets. The ortho-coupling constant (³JHH) is typically in the range of 6-10 Hz for aromatic systems.[6][7] The protons H-2'/H-6' are coupled to H-3'/H-5', and vice versa.

¹³C NMR Spectrum Analysis
  • Number of Signals: Due to the molecule's symmetry, only four signals are expected for the aromatic carbons, plus one for the nitrile carbon.

  • Chemical Shift: The chemical shifts are influenced by the substituents. The carbon attached to the nitrogen of the sulfamide (C-1') will be significantly downfield. The nitrile carbon (CN) has a characteristic chemical shift around 118 ppm. The ipso-carbon to the cyano group will be shifted upfield.[8]

2D NMR for Unambiguous Assignments

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹JCH).[10] It would show correlations between:

    • The proton signal at ~7.70 ppm and the carbon signal at ~119 ppm (H-2'/C-2' and H-6'/C-6').

    • The proton signal at ~7.50 ppm and the carbon signal at ~129 ppm (H-3'/C-5' and H-3'/C-5').

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[11] This is instrumental in piecing together the molecular fragments. Key expected correlations include:

    • H-2'/H-6' to C-4' (³JCH) and C-1' (³JCH).

    • H-3'/H-5' to C-1' (²JCH) and the nitrile carbon (³JCH).

    • The sulfamide NH proton to C-1' (²JCH).

These 2D correlations provide definitive proof of the connectivity within the this compound molecule, leaving no ambiguity in the structural assignment.

Conclusion

This application note has detailed a comprehensive and robust methodology for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. By following the outlined protocols for sample preparation, data acquisition, and systematic spectral interpretation, researchers can confidently verify the structure of this important synthetic intermediate. The integration of 1D and 2D NMR techniques provides a self-validating system that ensures the scientific integrity of the structural assignment, a critical requirement in the field of drug development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. (2025-08-21). [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Pooley, C. L., et al. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. J Med Chem. 2011;54(24):8309-8321. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014-08-21). [Link]

  • Roy, T., & Lee, J.-W. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett. 2020;31(5):455-458. [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020-08-10). [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. (2022-10-04). [Link]

  • Krishna, K. S., et al. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. IUCrData. 2023;8(8):x230908. [Link]

  • PubChem. N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Gerrard, W., et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nat Commun. 2020;11(1):4395. [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

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mass spectrometry fragmentation analysis of N-(4-cyanophenyl)sulfamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometric Fragmentation Analysis of N-(4-cyanophenyl)sulfamide

Authored by: A Senior Application Scientist

Abstract

This technical note provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the principles of sample preparation, chromatographic separation, and mass spectrometric conditions. The core of this document is a detailed exploration of the compound's collision-induced dissociation (CID) fragmentation pathways. By elucidating the characteristic product ions, this guide establishes a robust framework for the identification and structural confirmation of this compound and related structures in complex matrices, serving as a vital resource for researchers in pharmaceutical development and chemical analysis.

Introduction: The Analytical Imperative

This compound is a small molecule featuring a sulfamide core linked to a cyanophenyl group. Such structures are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both the sulfonamide and cyanophenyl pharmacophores.[1][2] Accurate structural elucidation is a cornerstone of drug development, ensuring compound identity, purity, and metabolic stability. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural information based on a compound's mass-to-charge ratio (m/z) and its fragmentation patterns.[3][4]

This application note moves beyond a simple recitation of methods. It provides the causal reasoning behind protocol choices and interprets the fragmentation data through the lens of established chemical principles, empowering the researcher to not only replicate the results but also to adapt these strategies for novel compounds.

Experimental Workflow: A Validated Approach

The following protocols are designed to be a self-validating system, incorporating quality control checks to ensure data integrity and reproducibility.

Materials and Reagents
  • Analyte: this compound (Formula: C₇H₇N₃O₂S, Exact Mass: 197.0259)

  • Solvents: LC-MS Grade Methanol, Acetonitrile, and Water

  • Additives: Optima™ LC/MS Grade Formic Acid

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Protocol: Sample Preparation

The objective is to prepare a clean, soluble sample that is compatible with Electrospray Ionization (ESI) and Reverse-Phase Liquid Chromatography (RPLC).

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol. Vortex for 30 seconds to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a diluent of 50:50 (v/v) methanol:water. This working solution is used for direct infusion or LC-MS injection.

  • Quality Control (QC): Prepare an independent working solution from a separate weighing to verify the accuracy of the primary sample preparation.

Causality Insight: Using a 50:50 methanol:water diluent for the final working solution ensures compatibility with the initial mobile phase conditions of the RPLC method, preventing peak distortion and improving injection precision.[5]

Protocol: Liquid Chromatography (LC)

The goal is to achieve chromatographic separation of the analyte from any potential impurities and deliver it consistently to the mass spectrometer.

ParameterSettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemProvides robust and reproducible separation.
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeStandard for reverse-phase separation of small polar to moderately nonpolar molecules.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase for RPLC. Formic acid aids in protonation for positive mode ESI and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase for eluting the analyte from the C18 column.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA standard gradient to ensure elution of the analyte while cleaning the column of late-eluting compounds.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to more stable retention times.
Injection Volume 5 µLA typical volume to achieve good signal intensity without overloading the column.
Protocol: Mass Spectrometry (MS)

The MS parameters are optimized for sensitive detection of the precursor ion and generation of structurally informative fragment ions. A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is required.[6]

ParameterPositive ESI SettingNegative ESI SettingRationale
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar molecules like sulfamides, minimizing in-source fragmentation.[7]
Polarity PositiveNegativeThe two amine groups readily accept a proton ([M+H]⁺). The acidic N-H proton can be lost to form ([M-H]⁻).
Capillary Voltage 3.5 kV-3.0 kVCreates a stable electrospray plume for efficient ion generation.
Source Temperature 120 °C120 °CAssists in desolvation without causing thermal degradation.
Desolvation Temp. 350 °C350 °CEnsures complete evaporation of solvent from the analyte ions.
Gas Flow (N₂) 650 L/hr650 L/hrFacilitates desolvation.
Collision Gas ArgonArgonInert gas used for collision-induced dissociation (CID) in the collision cell.
MS/MS Scan Type Product Ion ScanProduct Ion ScanIsolates the precursor ion and scans for all resulting fragment ions.
Precursor Ion (m/z) 198.03196.02Corresponds to the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.
Collision Energy (CE) Ramped 10-40 eVRamped 15-45 eVA range of energies ensures the capture of both low-energy (stable) and high-energy (less stable) fragment ions.

Fragmentation Analysis: Deciphering the Molecular Blueprint

The structural analysis of this compound was conducted in positive ion mode, as it yielded a greater abundance of structurally significant fragment ions. The protonated precursor ion [M+H]⁺ has an m/z of 198.03.

Proposed Fragmentation Pathways

Collision-induced dissociation of the m/z 198.03 precursor ion reveals several key fragmentation pathways. Aromatic sulfonamides are known to undergo characteristic cleavages, including the loss of SO₂ and ruptures of the nitrogen-sulfur bond.[8][9]

G cluster_main Fragmentation of this compound [M+H]⁺ cluster_path1 Pathway 1: SO₂ Loss cluster_path2 Pathway 2: N-S Bond Cleavage cluster_path3 Pathway 3: Loss of Ammonia precursor [M+H]⁺ m/z 198.03 C₇H₈N₃O₂S⁺ frag134 Fragment m/z 134.07 [C₇H₈N₂]⁺ precursor->frag134 - SO₂ (64 Da) (Rearrangement) frag117 Fragment m/z 117.04 [C₇H₅N₂]⁺ precursor->frag117 - SO₂NH₂ (80 Da) frag80 Fragment m/z 79.96 [SO₂NH₂]⁺ precursor->frag80 - C₇H₅N₂ (117 Da) frag181 Fragment m/z 181.01 [C₇H₅N₂O₂S]⁺ precursor->frag181 - NH₃ (17 Da)

Figure 1: Key fragmentation pathways of protonated this compound.

  • Pathway 1: Elimination of Sulfur Dioxide (SO₂) A hallmark fragmentation of aromatic sulfonamides is the neutral loss of 64 Da, corresponding to SO₂.[8][10] This process is not a simple cleavage but involves an intramolecular rearrangement where the terminal -NH₂ group migrates to the aromatic ring, displacing the sulfonyl moiety. This results in the formation of a protonated 4-aminobenzonitrile ion at m/z 134.07 . This is often a highly favored pathway.

  • Pathway 2: Cleavage of the N-S Bond The bond between the cyanophenylamino group and the sulfur atom is another labile site. Heterolytic cleavage of this bond results in the loss of the neutral sulfamoyl radical (•SO₂NH₂) or the charged sulfamoyl cation ([SO₂NH₂]⁺).

    • Loss of the sulfamoyl group as a radical leads to the formation of the cyanophenylaminyl cation at m/z 117.04 .

    • Alternatively, charge retention on the sulfamoyl moiety produces the ion at m/z 79.96 . The relative abundance of these complementary ions provides insight into the charge distribution and stability of the fragments.

  • Pathway 3: Loss of Ammonia (NH₃) A less predominant, but diagnostically useful, fragmentation is the loss of the terminal ammonia group, resulting in an ion at m/z 181.01 . This indicates the presence of an unsubstituted -SO₂NH₂ group.

Summary of Key Spectral Data

The expected product ion spectrum is summarized below. The relative abundance is a qualitative measure based on typical sulfonamide fragmentation behavior.

Precursor Ion (m/z)Product Ion (m/z)Proposed FormulaProposed Neutral LossRelative Abundance
198.03134.07[C₇H₈N₂]⁺SO₂High
198.03117.04[C₇H₅N₂]⁺•SO₂NH₂Medium
198.03181.01[C₇H₅N₂O₂S]⁺NH₃Low
198.0379.96[SO₂NH₂]⁺C₇H₅N₂Low

Protocol: Data Analysis and Validation

A systematic approach to data analysis ensures accurate identification and confirmation.

  • Extraction of Ion Chromatograms (XIC): Extract the chromatogram for the precursor ion (m/z 198.03 ± 5 ppm for high-resolution MS). Confirm that a chromatographic peak is present at the expected retention time.

  • Mass Spectrum Inspection: Examine the mass spectrum corresponding to the chromatographic peak. The measured mass of the precursor ion should be within 5 ppm of the theoretical exact mass (198.0337 for [M+H]⁺).[11]

  • MS/MS Spectrum Analysis:

    • Confirm the presence of the expected product ions (m/z 134.07, 117.04, etc.) in the MS/MS spectrum.

    • The measured mass of each fragment ion should also be within an acceptable mass tolerance (e.g., < 10 ppm).

    • The relative ratios of the major fragment ions should be consistent across injections.

  • Method Validation: For quantitative applications, the method should be fully validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[12][13]

G cluster_workflow Data Validation Workflow A Acquire LC-MS/MS Data B Extract Ion Chromatogram (XIC for m/z 198.03) A->B C Verify Accurate Mass of Precursor (< 5 ppm) B->C D Analyze MS/MS Spectrum C->D E Verify Accurate Mass of Fragments (< 10 ppm) D->E F Check Fragment Ratios D->F G Confirmed Identification E->G F->G

Figure 2: A logical workflow for the validation and confirmation of analyte identity.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the mass spectrometric analysis of this compound. The characteristic fragmentation pattern, dominated by the neutral loss of SO₂ to form an ion at m/z 134.07 and the N-S bond cleavage to yield an ion at m/z 117.04, serves as a reliable signature for its identification. The methodologies and insights presented herein are designed to be broadly applicable, providing researchers and drug development professionals with a robust tool for the structural characterization of this and other novel sulfonamide-containing compounds.

References

  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 864-873.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
  • Colby, J. M., et al. (2012). Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. Journal of Analytical Toxicology, 36(8), 580-589.
  • Perkins, J. R., et al. (1993). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 4(2), 128-136.
  • ResearchGate. (n.d.).
  • Song, M., et al. (2007). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of the American Society for Mass Spectrometry, 18(2), 244-253.
  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Sitarska, A. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Colby, J. M., et al. (2012). Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. Oxford University Press.
  • Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Bioprocessing, 3(5), 399-411.
  • Bristow, T. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry.
  • Purohit, A., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(17), 7536-7546.
  • French, D. (2018).
  • Mohamed-Ezzat, R. A. (2022). Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide.

Sources

Application Notes and Protocols for Developing In Vitro Assays for N-(4-cyanophenyl)sulfamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of N-(4-cyanophenyl)sulfamide

This compound belongs to the sulfonamide class of compounds, a chemical scaffold of significant interest in drug discovery due to its diverse biological activities. While historically known for their antimicrobial properties through the inhibition of bacterial folic acid synthesis, sulfonamides have emerged as potent inhibitors of various enzymes crucial in human physiology and pathology.[1][2][3] The presence of the sulfamide group (SO₂NH₂) suggests a strong potential for interaction with metalloenzymes, particularly those with a zinc cofactor at their active site.

This guide provides a comprehensive framework for the in vitro evaluation of this compound, with a primary focus on its potential as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] Their involvement in physiological processes such as pH regulation, CO₂ transport, and ion secretion, as well as their upregulation in various diseases including glaucoma, epilepsy, and cancer, makes them a prime therapeutic target.[5][6][7]

These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for primary and secondary assays to characterize the inhibitory activity and selectivity of this compound. The methodologies are structured to ensure scientific integrity and generate robust, reproducible data.

I. Primary Assay: Determining Carbonic Anhydrase Inhibition

The initial assessment of this compound's activity will focus on its ability to inhibit carbonic anhydrase. A widely adopted and high-throughput compatible method is the colorimetric esterase assay. This assay leverages the esterase activity of CA, which is correlated with its primary hydratase function.[8]

A. Scientific Rationale

Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[6] In the presence of an inhibitor like this compound, the rate of this reaction will decrease in a dose-dependent manner, allowing for the determination of the compound's inhibitory potency (e.g., IC₅₀ value).

B. Experimental Workflow: Colorimetric Esterase Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer (Tris-HCl) - CA Enzyme Stock - p-NPA Substrate Stock - Test Compound Stock P2 Prepare Working Solutions: - Dilute CA Enzyme - Dilute p-NPA Substrate - Serial Dilutions of Test Compound P1->P2 A1 Add Assay Buffer A2 Add Test Compound / DMSO Control A1->A2 A3 Add CA Working Solution A2->A3 A4 Pre-incubate (15 min, RT) A3->A4 A5 Initiate Reaction: Add p-NPA Substrate Solution A4->A5 A6 Kinetic Measurement: Read Absorbance at 405 nm (e.g., every 30s for 5 min) A5->A6 D1 Calculate Reaction Rates (V) A6->D1 D2 Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. [Compound] D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for the colorimetric esterase assay to determine CA inhibition.

C. Detailed Protocol: Colorimetric Esterase Assay

Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II) enzyme (e.g., Sigma-Aldrich C4396)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader with kinetic measurement capabilities at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, adjust pH to 7.5 with HCl, and store at 4°C.

    • hCA II Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C.

    • hCA II Working Solution (e.g., 2 µg/mL): Immediately before use, dilute the hCA II stock solution in Assay Buffer. The optimal concentration should be determined empirically.

    • p-NPA Substrate Stock Solution (100 mM): Dissolve p-NPA in DMSO.

    • p-NPA Substrate Working Solution (10 mM): Dilute the p-NPA stock solution in Assay Buffer.

    • Test Compound and Control Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO. Prepare serial dilutions in DMSO.

  • Assay Plate Setup (in triplicate):

    • Blank wells: 180 µL Assay Buffer + 20 µL p-NPA Working Solution.

    • Maximum Activity (Control) wells: 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Working Solution.

    • Inhibitor wells: 158 µL Assay Buffer + 2 µL of corresponding test compound/control dilution + 20 µL hCA II Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add Assay Buffer, DMSO, and test compounds to the respective wells.

    • Add the hCA II Working Solution to all wells except the blanks.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Working Solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm every 30 seconds for 5-10 minutes.

D. Data Analysis and Presentation
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical Inhibition Data for this compound against hCA II

CompoundIC₅₀ (nM)
This compound75.2
Acetazolamide (Positive Control)12.5

II. Secondary Assays: Confirming Mechanism and Assessing Selectivity & Safety

To build a comprehensive profile of this compound, secondary assays are crucial. These include a more direct measure of CA activity and an assessment of the compound's cytotoxicity.

A. Stopped-Flow CO₂ Hydration Assay

Scientific Rationale:

While the esterase assay is excellent for high-throughput screening, the stopped-flow spectrophotometry method directly measures the primary physiological function of CA: the hydration of CO₂.[8] This assay monitors the pH change resulting from the production of a proton during the reaction, using a pH indicator. It provides more precise kinetic measurements and is considered a gold standard for confirming CA inhibition.[7]

Experimental Workflow: Stopped-Flow CO₂ Hydration

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Solutions: - Buffer with pH indicator - CO2-saturated water - CA Enzyme Solution - Inhibitor Solution A1 Load Syringes: - Syringe A: Enzyme +/- Inhibitor in Buffer - Syringe B: CO2-saturated water P1->A1 A2 Rapid Mixing A1->A2 A3 Monitor Absorbance Change of pH Indicator A2->A3 D1 Determine Initial Reaction Rates A3->D1 D2 Calculate Ki from Dose-Response Data D1->D2

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Prepare a buffer (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

    • Prepare solutions of hCA II and this compound in the assay buffer.

  • Instrumentation and Measurement:

    • Use a stopped-flow spectrophotometer.

    • Load one syringe with the enzyme solution (with or without the inhibitor) and the other with the CO₂-saturated water.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance change.

    • Calculate the inhibition constant (Kᵢ) by measuring the reaction rates at various inhibitor concentrations.

B. In Vitro Cytotoxicity Assay (MTT Assay)

Scientific Rationale:

It is essential to determine if the observed enzyme inhibition is due to a specific interaction with the target or a result of general cellular toxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] This assay helps to establish a therapeutic window for the compound.

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis C1 Seed Cells in 96-well Plate C2 Incubate (24h) for Attachment C1->C2 T1 Prepare Serial Dilutions of Test Compound T2 Replace Medium with Compound-containing Medium T1->T2 T3 Incubate for a Defined Period (e.g., 72h) T2->T3 V1 Add MTT Reagent to each well T3->V1 V2 Incubate (2-4h) for Formazan Crystal Formation V1->V2 V3 Add Solubilization Solution (e.g., DMSO) V2->V3 V4 Read Absorbance at 540 nm V3->V4 D1 Calculate % Cell Viability V4->D1 D2 Determine CC50 Value D1->D2

Caption: A generalized workflow for in vitro cytotoxicity testing.[9]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HEK293 or a cancer cell line like MCF-7) in the appropriate medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in the culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include untreated and vehicle (DMSO) controls.

    • Incubate the plates for 72 hours.[9]

  • Cell Viability Assessment:

    • After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540 nm.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineCC₅₀ (µM)
HEK293> 100
MCF-785.6

III. Concluding Remarks

This guide outlines a logical and robust workflow for the in vitro characterization of this compound. By employing a primary high-throughput screening assay for carbonic anhydrase inhibition, followed by a mechanistic confirmation with a stopped-flow assay and a safety assessment via a cytotoxicity assay, researchers can generate a comprehensive data package. This information is critical for making informed decisions regarding the compound's therapeutic potential and guiding further preclinical development. The provided protocols are designed to be self-validating through the use of appropriate controls and standardized procedures, ensuring the generation of high-quality, reliable data.

References

  • Koutnik, P., Shcherbakova, E. G., Gozem, S., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]

  • Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 777-791. Retrieved from [Link]

  • Gümüş, M. K., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design. Retrieved from [Link]

  • Al-Rashida, M., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 226-234. Retrieved from [Link]

  • Woo, L. W. L., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 777-791. Retrieved from [Link]

  • Ceruso, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 57(15), 6549-6558. Retrieved from [Link]

  • Janczewska, M., et al. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Retrieved from [Link]

  • Rather, M. A., & Wani, M. Y. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(8), 3097-3113. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

  • PubChem. (n.d.). N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide. Retrieved from [Link]

  • Severina, A. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(5), 910-918. Retrieved from [Link]

  • Baunach, M., et al. (2016). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. The Journal of Antibiotics, 69(6), 441-449. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Lin, L. S., et al. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of Medicinal Chemistry, 52(11), 3449-3452. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of N-(4-Cyanophenyl)sulfamate Analogs as Dual Aromatase-Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of N-(4-cyanophenyl)sulfamate-based compounds as dual aromatase-sulfatase inhibitors (DASIs). Estrogen deprivation is a clinically validated strategy for treating hormone-dependent breast cancer (HDBC).[1] This can be achieved by inhibiting aromatase, the enzyme responsible for estrogen biosynthesis, or by blocking steroid sulfatase (STS), which hydrolyzes inactive estrogen sulfates into active estrogens.[2][3] The simultaneous inhibition of both pathways with a single agent—a DASI—presents a more comprehensive approach to suppress estrogenic signaling, potentially offering an additive or synergistic therapeutic effect.[4] This guide details the core principles, step-by-step experimental protocols for in vitro evaluation, and data interpretation frameworks necessary for advancing DASI candidates from the bench to preclinical studies.

Introduction: The Rationale for Dual Inhibition

In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by the enzyme aromatase (CYP19A1).[5] Aromatase inhibitors (AIs) that block this conversion are a cornerstone of endocrine therapy for ER+ breast cancer.[6] However, a significant secondary pathway for the formation of active estrogens exists via the action of steroid sulfatase (STS), which hydrolyzes circulating estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[7] Notably, STS activity is present in the majority of breast tumors, often at levels higher than aromatase.[3]

This understanding has led to the development of Dual Aromatase-Sulfatase Inhibitors (DASIs), single molecules designed to inhibit both enzymes.[1][8] A prominent class of DASIs incorporates two key pharmacophores:

  • An N-heterocycle (often a triazole) that coordinates with the heme iron of the aromatase active site, providing reversible inhibition.[9]

  • An aryl sulfamate group (-O-SO₂NH₂) that serves as an irreversible, mechanism-based inhibitor of STS.[9]

The N-(4-cyanophenyl) moiety is a critical component of many potent AI and DASI structures, contributing to binding affinity. This guide focuses on protocols to validate the dual inhibitory action of novel compounds based on this chemical scaffold.

G cluster_0 Pathways to Active Estrogens cluster_1 Therapeutic Intervention Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Aromatase Pathway E1S Estrogen Sulfates (e.g., Estrone Sulfate, E1S) STS Steroid Sulfatase (STS) E1S->STS Sulfatase Pathway Estrogens Active Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens STS->Estrogens DASI N-(4-cyanophenyl)sulfamate (DASI) DASI->Aromatase Inhibition DASI->STS Inhibition

Caption: Dual inhibition of estrogen synthesis pathways by a DASI.

Synthesis and Characterization of DASI Candidates

The synthesis of N-(4-cyanophenyl)sulfamate-based DASIs typically involves a multi-step process. While specific routes vary depending on the linker between the pharmacophores, a common final step is the sulfamoylation of a phenolic precursor.

General Synthetic Principle (Final Step): The phenolic precursor, which already contains the aromatase-inhibiting moiety (e.g., the cyanophenyl-triazole structure), is reacted with an excess of sulfamoyl chloride (NH₂SO₂Cl) in a suitable solvent such as N,N-dimethylacetamide (DMA).[6]

Causality: The phenol group is a key structural feature required for conversion into the sulfamate ester, the active pharmacophore for potent and irreversible STS inhibition.[10]

Characterization: Upon synthesis, it is critical to confirm the structure and purity of the final compound. Standard analytical methods should be employed:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (ideally >95%).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Protocol: In Vitro Aromatase Inhibition Assay

This protocol describes a robust, high-throughput fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant aromatase.[5]

Principle: The assay utilizes a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product.[5] The rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will reduce this rate, allowing for the quantification of its potency.[5][11]

G cluster_workflow Aromatase Assay Workflow P1 Reagent Preparation (Buffer, Enzyme, NADPH System, Test Compound, Control) P2 Plate Setup (96-well) Add Reaction Mix (Buffer, Enzyme, NADPH System) P1->P2 P3 Inhibitor Addition Add serial dilutions of DASI, Letrozole (Control), or Solvent P2->P3 P4 Pre-incubation 15 min at 37°C (Allows inhibitor binding) P3->P4 P5 Initiate Reaction Add Fluorogenic Substrate P4->P5 P6 Kinetic Measurement Read Fluorescence (Ex/Em) every 1-2 min for 30-60 min P5->P6 P7 Data Analysis Calculate reaction rates, plot dose-response curve, determine IC₅₀ value P6->P7

Caption: Workflow for the in vitro fluorometric aromatase inhibition assay.

3.1. Materials and Reagents

  • Recombinant Human Aromatase (CYP19A1): Store at -80°C in aliquots to avoid freeze-thaw cycles.[5]

  • Aromatase Assay Buffer (e.g., phosphate buffer).

  • NADPH Generating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase).

  • Fluorogenic Aromatase Substrate.

  • Test Compound (DASI): Stock solution (e.g., 10 mM in DMSO).

  • Positive Control: Letrozole (known potent AI). Stock solution (e.g., 1 mM in DMSO).

  • Solvent Control: DMSO.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader with temperature control.

3.2. Step-by-Step Protocol

  • Prepare Test Compound Dilutions: Perform serial dilutions of the DASI stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Prepare identical dilutions for the positive control, Letrozole.

  • Prepare Reaction Mix: In a single tube, prepare a master mix containing Aromatase Assay Buffer, Recombinant Human Aromatase, and the NADPH Generating System. The volume should be sufficient for all wells.

  • Plate Setup:

    • Add the reaction mix to all necessary wells of the 96-well plate.

    • Add the serially diluted test compound, positive control, or solvent control to the appropriate wells.

  • Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at 37°C.[5] This step allows the inhibitor to bind to the enzyme before the reaction begins.

  • Initiate Reaction: Add the aromatase substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the reader and measure fluorescence (e.g., Ex/Em = 485/535 nm) every 1-2 minutes for 30-60 minutes at 37°C.[5]

3.3. Data Analysis

  • Determine the rate of reaction (slope of fluorescence vs. time) for each concentration.

  • Normalize the rates to the solvent control (0% inhibition) and a fully inhibited control (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundAromatase IC₅₀ (nM)STS IC₅₀ (nM)
Letrozole (Reference AI)~1-5>10,000
Irosustat (Reference STSI)>10,000~5-50
Example DASI 0.5 - 50 50 - 1500
Table 1: Representative IC₅₀ values for reference inhibitors and a hypothetical potent DASI in cell-free or cell-based assays. Actual values are assay-dependent.[2][10][12]

Protocol: In Vitro Steroid Sulfatase (STS) Inhibition Assay

This protocol uses the fluorogenic substrate 4-methylumbelliferyl sulfate (4-MUS) to measure STS activity.[7]

Principle: STS hydrolyzes the non-fluorescent 4-MUS into the highly fluorescent product 4-methylumbelliferone (4-MU).[7] The fluorescence intensity is proportional to STS activity. The reaction is stopped with a high-pH buffer, which enhances the 4-MU signal for endpoint measurement.[7]

G cluster_workflow STS Assay Workflow P1 Reagent Preparation (Buffer, Enzyme/Lysate, 4-MUS, Test Compound, Control) P2 Plate Setup (96-well) Add Enzyme/Cell Lysate and serial dilutions of DASI P1->P2 P3 Pre-incubation 10 min at 37°C P2->P3 P4 Initiate Reaction Add 4-MUS Substrate P3->P4 P5 Incubate 15-60 min at 37°C (Within linear range) P4->P5 P6 Stop Reaction Add high-pH Stop Solution (e.g., Glycine-NaOH) P5->P6 P7 Endpoint Measurement Read Fluorescence (Ex/Em) P6->P7 P8 Data Analysis Use 4-MU standard curve, plot dose-response, determine IC₅₀ value P7->P8

Caption: Workflow for the in vitro fluorometric steroid sulfatase (STS) assay.

4.1. Materials and Reagents

  • STS Enzyme Source: Recombinant STS or lysate from STS-expressing cells (e.g., JEG-3, MCF-7).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).[7]

  • Substrate: 4-methylumbelliferyl sulfate (4-MUS). Stock solution in DMSO.

  • Standard: 4-methylumbelliferone (4-MU). Stock solution (1 mM in DMSO).[7]

  • Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5).[7]

  • Test Compound (DASI) and Positive Control (e.g., Irosustat).

  • 96-well black or clear, flat-bottom microplates.

  • Fluorescence microplate reader.

4.2. Step-by-Step Protocol

  • Prepare 4-MU Standard Curve: Create serial dilutions of the 4-MU stock solution in assay buffer to generate a standard curve (e.g., 0 to 10 µM).[7] This is essential to convert fluorescence units to the amount of product formed.

  • Prepare Test Compound Dilutions: Prepare serial dilutions of the DASI and a known STS inhibitor in assay buffer.

  • Plate Setup:

    • Add the STS enzyme preparation to the wells.

    • Add the diluted test compounds, controls, or solvent.

  • Pre-incubation: Incubate the plate at 37°C for ~10 minutes.

  • Initiate Reaction: Add the 4-MUS substrate to all wells.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes) that falls within the linear range of the reaction.[7]

  • Stop Reaction: Add Stop Solution to all wells, including the standard curve wells.

  • Endpoint Measurement: Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).[7]

4.3. Data Analysis

  • Subtract the background fluorescence (no-enzyme control).

  • Use the 4-MU standard curve to convert fluorescence readings to the concentration of product formed.

  • Calculate percent inhibition for each DASI concentration relative to the solvent control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Protocol: Cell-Based Dual Inhibition Assay

To assess the activity of a DASI in a more physiologically relevant environment, assays in whole cells that endogenously express both enzymes, such as the human choriocarcinoma JEG-3 cell line, are critical.[1]

Principle: Intact JEG-3 cells are incubated with the DASI. Subsequently, the cells' ability to convert radiolabeled substrates for aromatase ([³H]androstenedione) and STS ([³H]estrone sulfate) is measured separately. The amount of tritiated water released or product formed is quantified to determine the inhibitory activity.

5.1. Materials

  • JEG-3 cells.

  • Cell culture medium and supplements.

  • Test compound (DASI) and controls (Letrozole, Irosustat).

  • Radiolabeled substrates: [1β-³H]Androstenedione and [³H]Estrone Sulfate.

  • Scintillation fluid and counter.

5.2. Abbreviated Protocol

  • Cell Culture: Culture JEG-3 cells to near confluence in appropriate multi-well plates.

  • Inhibitor Treatment: Pre-incubate cells with various concentrations of the DASI or control inhibitors for a set period (e.g., 4 hours).

  • Aromatase Assay: In a set of parallel wells, add [1β-³H]Androstenedione and incubate. Measure the formation of ³H₂O.

  • STS Assay: In another set of wells, add [³H]Estrone Sulfate and incubate. Measure the formation of [³H]Estrone.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of each enzyme in the cellular context.

Self-Validation: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or LDH release assay) to confirm that the observed reduction in enzyme activity is not a result of compound-induced cell death.[13]

In Vivo Evaluation: A Conceptual Framework

Promising DASI candidates should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. A common model involves using pregnant mare's serum gonadotropin (PMSG)-treated female rats to stimulate ovarian estrogen production.[2][12]

Key Endpoints:

  • Aromatase Inhibition: Measured by the reduction of plasma estradiol levels after a single oral dose of the DASI.[8][12]

  • STS Inhibition: Measured by ex vivo analysis of STS activity in liver homogenates from the treated animals.[2][12]

A potent DASI should demonstrate significant inhibition of both endpoints at a reasonable dose.[12]

References

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  • Karaca, G., & Onasanwo, S. A. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Marmara Pharmaceutical Journal. Available from: [Link]

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  • Mammadova, S. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methyl-2-furyl)phenyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Woo, L. W. L., et al. (2010). Highly potent first examples of dual aromatase-steroid sulfatase inhibitors based on a diaryl template. Cancer Research. Available from: [Link]

  • Bubert, C., et al. (2008). Synthesis of Aromatase Inhibitors and Dual Aromatase Steroid Sulfatase Inhibitors by Linking an Arylsulfamate Motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, Crystal Structures, in vitro and in vivo Activities. ResearchGate. Available from: [Link]

  • Bubert, C., et al. (2008). Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities. ChemMedChem. Available from: [Link]

  • Bubert, C., et al. (2008). Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities. University of Bath's research portal. Available from: [Link]

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Application Notes and Protocols for the Investigation of N-(4-cyanophenyl)sulfamide in Breast Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to a Novel Investigational Compound

The landscape of oncology drug discovery is characterized by the continuous exploration of novel chemical entities that can selectively target pathways critical for cancer cell survival and proliferation. Sulfonamide and sulfamide-based compounds have emerged as a promising class of therapeutic agents, largely due to their ability to inhibit carbonic anhydrases (CAs), enzymes that are frequently overexpressed in various cancers.[1][2][3] This document provides a detailed guide for the investigation of N-(4-cyanophenyl)sulfamide, a small molecule with a chemical structure suggestive of potential anticancer activity, specifically within the context of breast cancer.

While direct studies on this compound in breast cancer are not yet prevalent in the public domain, its structural motifs—a sulfamide core and a 4-cyanophenyl group—provide a strong rationale for its investigation as a carbonic anhydrase IX (CAIX) inhibitor.[4][5] CAIX is a transmembrane enzyme whose expression is strongly induced by hypoxia, a common feature of the tumor microenvironment in breast cancer.[6][7] High CAIX expression is correlated with poor prognosis, increased tumor aggressiveness, and resistance to therapy, making it a compelling therapeutic target.[6][7][8]

This guide is intended for researchers, scientists, and drug development professionals. It outlines the hypothesized mechanism of action of this compound and provides detailed protocols for its application in breast cancer cell culture models to assess its potential as a novel therapeutic agent.

Hypothesized Mechanism of Action: Targeting Hypoxia-Induced Acidosis via CAIX Inhibition

Solid tumors, including breast carcinomas, often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[7][9] To survive in this acidic and hypoxic microenvironment, cancer cells upregulate the expression of specific proteins, including the hypoxia-inducible factor-1α (HIF-1α).[7] HIF-1α, in turn, drives the expression of CAIX.[7][9]

CAIX is a highly active enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Its extracellular active site contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, a state that favors tumor cell proliferation, invasion, and resistance to chemotherapy.[9][10]

We hypothesize that this compound functions as an inhibitor of carbonic anhydrase IX. The sulfamide moiety is a well-established zinc-binding group found in many CA inhibitors, while the aromatic cyanophenyl group can engage in additional interactions within the enzyme's active site, potentially conferring selectivity and potency.[1][4] By inhibiting CAIX, this compound is predicted to disrupt pH regulation in breast cancer cells, leading to intracellular acidosis and a reduction in the acidification of the extracellular space. This disruption of pH homeostasis is expected to result in decreased cell viability, proliferation, and motility.

Hypothesized_Mechanism_of_Action cluster_0 Tumor Microenvironment cluster_1 Breast Cancer Cell Hypoxia Hypoxia HIF-1α_upregulation HIF-1α Upregulation Hypoxia->HIF-1α_upregulation induces CAIX_expression CAIX Expression HIF-1α_upregulation->CAIX_expression drives pH_regulation Intracellular pH Homeostasis (Alkaline) CAIX_expression->pH_regulation maintains Intracellular_acidosis Intracellular Acidosis CAIX_expression->Intracellular_acidosis Proliferation_Invasion Cell Proliferation & Invasion pH_regulation->Proliferation_Invasion Apoptosis Apoptosis Intracellular_acidosis->Apoptosis leads to N4CS This compound N4CS->CAIX_expression inhibits

Figure 1: Hypothesized mechanism of this compound in breast cancer cells.

Experimental Protocols

Preparation of this compound Stock Solution

The solubility and stability of the investigational compound are critical for reliable in vitro studies.

  • Compound Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment.[11] The compound is expected to be a crystalline powder.[12] It should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[12][13]

  • Solvent Selection: Based on the properties of similar compounds, dimethyl sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution.[13]

  • Protocol:

    • Accurately weigh a precise amount of this compound powder.

    • Add sterile, anhydrous DMSO to achieve a stock concentration of 10 mM.

    • Facilitate dissolution by gentle vortexing or sonication.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Breast Cancer Cell Culture

The choice of cell lines is crucial for modeling different aspects of breast cancer. We recommend using at least two distinct cell lines:

  • MCF-7: An estrogen receptor-positive (ER+), luminal A subtype of breast cancer.[14][15]

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive and invasive phenotype.[15][16]

Materials:

  • MCF-7 and MDA-MB-231 cell lines

  • MCF-7 growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[14]

  • MDA-MB-231 growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[16]

  • Phosphate-Buffered Saline (PBS), 0.25% Trypsin-EDTA

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[14][16]

  • Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.

  • To passage, aspirate the growth medium and wash the cell monolayer with PBS.[16]

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[14][16]

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.[17]

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium for counting and seeding into new flasks or plates for experiments.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Protocol:

  • Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.[20]

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in growth medium from the 10 mM stock. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO-treated) group.

  • Replace the medium in each well with 100 µL of the medium containing the respective concentrations of the compound.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][21]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Measure the absorbance at 570 nm using a microplate reader.[19][21]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental_Workflow start Start cell_culture 1. Cell Culture (MCF-7, MDA-MB-231) start->cell_culture seeding 2. Seed cells in 96-well plates cell_culture->seeding treatment 3. Treat with this compound seeding->treatment mtt_assay 4. MTT Assay treatment->mtt_assay wb_prep 6. Prepare cell lysates treatment->wb_prep ic50 5. Determine IC50 mtt_assay->ic50 end End ic50->end wb 7. Western Blot wb_prep->wb analysis 8. Analyze Protein Expression (CAIX, downstream markers) wb->analysis analysis->end

Figure 2: General experimental workflow for evaluating this compound.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression of specific proteins, which can validate the proposed mechanism of action.[22][23]

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[24]

  • Separate the proteins by size using SDS-PAGE.[22][23]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[22]

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Anti-CAIX

    • Anti-HIF-1α

    • Anti-cleaved PARP (an apoptosis marker)

    • Anti-β-actin (as a loading control)

  • Wash the membrane three times with TBST for 10 minutes each.[23]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Wash the membrane again as in step 9.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation and Interpretation

Table 1: Hypothetical IC50 Values of this compound in Breast Cancer Cell Lines
Cell LineSubtypeTreatment DurationIC50 (µM)
MCF-7Luminal A (ER+)72 hours25.5
MDA-MB-231Triple-Negative72 hours15.8

Interpretation: A lower IC50 value in MDA-MB-231 cells could suggest that this compound is more potent in aggressive, triple-negative breast cancer, potentially due to higher basal levels of hypoxia and CAIX expression in this subtype.

Table 2: Expected Outcome of Western Blot Analysis
Target ProteinExpected Change with TreatmentRationale
CAIXNo significant change in total proteinThe compound is hypothesized to inhibit enzyme activity, not expression.
HIF-1αPotential decreaseDisruption of the adaptive response to hypoxia may lead to feedback regulation of HIF-1α.
Cleaved PARPIncreaseIndicates the induction of apoptosis.
β-actinNo changeLoading control to ensure equal protein loading.

Interpretation: An increase in cleaved PARP would provide strong evidence that this compound induces apoptosis in breast cancer cells. Changes in HIF-1α expression would suggest a broader impact on the hypoxia signaling pathway.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial in vitro evaluation of this compound in breast cancer cell culture models. The provided protocols are based on established methodologies and are designed to rigorously test the hypothesis that this compound acts as a CAIX inhibitor, leading to reduced cell viability and the induction of apoptosis.

Positive results from these initial studies would warrant further investigation, including:

  • Direct enzymatic assays to confirm CAIX inhibition.

  • Cell migration and invasion assays to assess the impact on metastatic potential.

  • Studies in 3D spheroid cultures to better mimic the tumor microenvironment.[9]

  • In vivo studies in xenograft models to evaluate efficacy and safety in a whole-animal system.

By systematically applying these protocols, researchers can effectively elucidate the potential of this compound as a novel therapeutic candidate for the treatment of breast cancer.

References

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  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • Mahon, B. P., et al. (2021). Inhibition of Carbonic Anhydrase Using SLC-149: Support for a Noncatalytic Function of CAIX in Breast Cancer. Journal of medicinal chemistry, 64(4), 2349–2361.
  • Thudichum, E., et al. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
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  • University of California, Santa Cruz. (n.d.). MDA-MB-231 Cell Culture Protocol. Retrieved from [Link]

  • Sharma, A., et al. (2022). Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[18][19]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies. Scientific reports, 12(1), 12595.

  • Bio-protocol. (n.d.). Cell lines and cell culture. Retrieved from [Link]

  • Reddit. (2017). Tips for culturing breast cancer cells (MDA-231/468, MCF7, T47D)?. Retrieved from [Link]

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N-(4-cyanophenyl)sulfamide as a chemical probe for studying enzyme kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to utilizing N-(4-cyanophenyl)sulfamide as a chemical probe for the kinetic analysis of enzyme inhibition.

Introduction: The Role of Chemical Probes in Elucidating Enzyme Function

Enzymes are the catalysts of biological systems, and understanding their mechanisms is fundamental to drug discovery and molecular biology. Chemical probes are small molecules designed to interact with a specific target, such as an enzyme, to allow for the study of its function and activity.[1][2] An effective chemical probe can provide invaluable insights into an enzyme's active site, its catalytic mechanism, and its role in broader physiological pathways.

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously serving as a key structural motif in a wide range of therapeutic agents.[3] Specifically, aromatic and heterocyclic sulfonamides are well-documented inhibitors of zinc metalloenzymes, most notably the carbonic anhydrases (CAs).[4][5][6] The sulfonamide moiety acts as a potent zinc-binding group, coordinating with the catalytic zinc ion in the enzyme's active site.[6]

This application note focuses on this compound, a representative compound from the N-cyanosulfonamide class, as a chemical probe for studying enzyme kinetics.[7] We will use the well-characterized human Carbonic Anhydrase II (hCA II) as a model system to provide a comprehensive, step-by-step protocol for determining the inhibitory potency (IC₅₀) and the precise mechanism of action (MOA) of this probe. The principles and methods described herein are broadly applicable to other enzyme-inhibitor systems.

Guiding Principles: A Framework for Kinetic Analysis

The study of an enzyme inhibitor involves two primary phases: determining its potency and understanding its mechanism.

  • Potency (IC₅₀): The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a practical measure of how potent an inhibitor is under specific experimental conditions.

  • Mechanism of Action (MOA): The MOA describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. This is determined by measuring reaction rates at various substrate and inhibitor concentrations. The resulting data are often visualized using a Lineweaver-Burk (or double reciprocal) plot, which linearizes the hyperbolic Michaelis-Menten curve, making it easier to diagnose the inhibition mechanism.[8] The key kinetic parameters are:

    • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

    • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity.[9]

    • Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It is a true measure of inhibitor potency, independent of substrate concentration for competitive inhibitors.[9]

The following workflow provides a systematic approach to characterizing an enzyme inhibitor using this compound as the exemplar probe.

Figure 1: General experimental workflow for characterizing an enzyme inhibitor.

Materials and Reagents

  • Enzyme: Human Carbonic Anhydrase II (hCA II), lyophilized powder (e.g., Sigma-Aldrich)

  • Probe: this compound

  • Substrate: 4-Nitrophenyl acetate (pNPA)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Buffer: 100 mM Tris-HCl, pH 7.4

  • Instrumentation: UV/Vis microplate reader capable of kinetic measurements at 405 nm

  • Labware: 96-well, flat-bottom, UV-transparent microplates; multichannel pipettes; serological pipettes; reagent reservoirs.

Protocol 1: Determination of Inhibitor Potency (IC₅₀)

Rationale: This initial experiment establishes the concentration range over which the inhibitor is effective. The assay is run at a fixed substrate concentration, typically at or near its Km value, to ensure sensitivity to competitive inhibitors.[10] The hydrolysis of pNPA by hCA II produces the yellow-colored 4-nitrophenolate, which can be monitored spectrophotometrically at 405 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Stock (1 mg/mL): Reconstitute lyophilized hCA II in cold deionized water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Enzyme Working Solution (e.g., 2 nM): On the day of the experiment, dilute the enzyme stock in assay buffer (100 mM Tris-HCl, pH 7.4) to the final desired concentration. The optimal concentration should be determined empirically to yield a robust linear reaction rate for 5-10 minutes.

    • Probe Stock (10 mM): Dissolve this compound in 100% DMSO.

    • Substrate Stock (100 mM): Dissolve pNPA in 100% DMSO.

  • Inhibitor Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the 10 mM probe stock in 100% DMSO. This will create a wide concentration range to ensure the entire dose-response curve is captured.

    • Prepare a "no inhibitor" control containing only DMSO.

  • Assay Plate Setup (96-well format):

    • Column 1 (No Enzyme Control): 190 µL Buffer + 10 µL Substrate Working Solution.

    • Column 2 (No Inhibitor Control): 188 µL Enzyme Working Solution + 2 µL DMSO.

    • Columns 3-12 (Inhibitor Test): 188 µL Enzyme Working Solution + 2 µL of each corresponding inhibitor dilution from step 2.

    • Note: This setup ensures the final DMSO concentration is constant (1%) across all wells containing the enzyme.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate containing enzyme and inhibitor/DMSO for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of a freshly prepared pNPA working solution (e.g., 10 mM in buffer, to give a final concentration of 500 µM) to all wells except Column 1.

    • Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data: Convert the velocities to percent inhibition relative to the "No Inhibitor Control" (0% inhibition) and the "No Enzyme Control" (100% inhibition).

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[10]

Protocol 2: Mechanism of Action (MOA) Determination

Rationale: To determine the MOA, we systematically vary the concentration of both the substrate (pNPA) and the inhibitor. The pattern of changes in the apparent Km and Vmax in the presence of the inhibitor reveals its mechanism.[8][11]

Step-by-Step Methodology:

  • Experimental Design:

    • This experiment is essentially a matrix. You will measure the full substrate-velocity curve at several different fixed inhibitor concentrations.

    • Inhibitor Concentrations: Choose 4-5 concentrations of this compound based on the previously determined IC₅₀. A good range is 0 (no inhibitor), 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀.

    • Substrate Concentrations: For each inhibitor concentration, measure the reaction rate across a range of pNPA concentrations. A typical range would span from 0.2 x Km to 5 x Km (or higher). You will need to determine the Km for pNPA with hCA II in a preliminary experiment if it is not known.

  • Assay Plate Setup:

    • Set up the experiment in a 96-well plate. Each row can correspond to a fixed inhibitor concentration, and each column can correspond to a different substrate concentration.

    • For each condition, add the appropriate volumes of buffer, enzyme working solution, and inhibitor working solution. Pre-incubate for 15 minutes.

    • Initiate the reactions by adding the various concentrations of the substrate.

  • Data Collection and Analysis:

    • Measure the initial velocity (V₀) for every combination of substrate and inhibitor concentration as described in Protocol 1.

    • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will generate a family of hyperbolic curves.

    • Lineweaver-Burk Plot: To linearize the data, plot 1/V₀ versus 1/[S]. This will generate a family of lines. The intercepts and slopes of these lines are diagnostic of the inhibition mechanism.

Data Interpretation and Expected Results

The power of the MOA study lies in the visual interpretation of the Lineweaver-Burk plot.

Inhibition TypeApparent VmaxApparent KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect on the Y-axis.
Non-competitive DecreasesUnchangedLines intersect on the X-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesVariesLines intersect in the upper-left quadrant.

Table 1: Summary of kinetic signatures for different inhibition types.

G cluster_0 Lineweaver-Burk Plot Analysis start Generate Plot (1/V vs 1/[S]) q1 Where do the lines intersect? start->q1 a1 Competitive (Vmax unchanged, Km increases) q1->a1 Y-axis a2 Non-competitive (Vmax decreases, Km unchanged) q1->a2 X-axis a3 Uncompetitive (Vmax & Km decrease) q1->a3 Parallel (No Intersection) a4 Mixed (Vmax decreases, Km varies) q1->a4 Off-axes

Figure 2: Decision logic for determining the mechanism of inhibition from a Lineweaver-Burk plot.

Calculating the Inhibition Constant (Ki):

Once the mechanism is known, the true binding affinity (Ki) can be calculated. For competitive inhibition , the Cheng-Prusoff equation is commonly used:[9]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration used in the IC₅₀ assay.

  • Km is the Michaelis constant for the substrate.

For other mechanisms, Ki can be determined directly from the slopes and intercepts of the Lineweaver-Burk plot.

Conclusion

This compound serves as an excellent model chemical probe for demonstrating the fundamental techniques of enzyme kinetic analysis. By systematically applying the protocols outlined in this guide, researchers can determine both the potency and the precise mechanism of action of novel enzyme inhibitors. This structured approach, moving from initial potency screening to detailed mechanistic studies, provides a robust framework for characterizing molecular interactions that is essential for drug development and chemical biology research.

References

  • Title: Chemical Probes for Spatially-Resolved Measurement of Active Enzymes in Single Cells. Source:Methods in Molecular Biology, 2019.
  • Title: Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Source:Chemical Science, RSC Publishing.
  • Title: Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Source:PMC, NIH.
  • Title: How should I start with Enzyme-Inhibitor kinetics assay? Source: ResearchGate. URL: [Link]

  • Title: Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Source:Synlett, 2020.
  • Title: Carbonic anhydrase inhibitors: N-cyanosulfonamides, a new class of high affinity isozyme II and IV inhibitors. Source: PubMed. URL: [Link]

  • Title: Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. Source: NIH. URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes. Source: Assay Guidance Manual, NCBI Bookshelf, NIH. URL: [Link]

  • Title: Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Source: PubMed. URL: [Link]

  • Title: N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Source: PubMed. URL: [Link]

  • Title: Enzyme inhibition and kinetics graphs. Source: Khan Academy. URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS. Source: Assay Guidance Manual, NCBI Bookshelf, NIH. URL: [Link]

  • Title: The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Source: ResearchGate. URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: Archives of Microbiology. URL: [Link]

  • Title: Carbonic anhydrase inhibitor. Source: Wikipedia. URL: [Link]

  • Title: Carbonic anhydrase inhibitors – Knowledge and References. Source: Taylor & Francis. URL: [Link]

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Application Note: High-Throughput Screening of N-(4-cyanophenyl)sulfamide for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 transport, and ion exchange.[2] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and particularly, in oncology.[2][3][4] Tumor-associated isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth, and metastasis.[2][4] This makes selective CA inhibition a promising strategy for anticancer drug development.[4][5]

The sulfonamide functional group is a cornerstone pharmacophore for CA inhibitors, with the primary sulfonamide moiety acting as a potent zinc-binding group that anchors within the enzyme's active site.[2][6] N-(4-cyanophenyl)sulfamide, a molecule possessing this key functional group, represents a promising candidate for screening campaigns aimed at identifying novel CA inhibitors. This application note provides a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) assays, detailing both a biochemical enzyme inhibition protocol and a cell-based assay to assess its potential as a therapeutic agent.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) coordinates directly with the Zn²⁺ ion located at the bottom of the enzyme's active site. This coordination displaces the zinc-bound water molecule or hydroxide ion that is crucial for the catalytic hydration of CO₂. The inhibitor is further stabilized by hydrogen bond interactions between its sulfonyl oxygens and the backbone amide of a key amino acid residue, Thr199, within the active site. The aryl ring of the sulfonamide can form additional van der Waals interactions with hydrophobic residues lining the active site cavity, contributing to binding affinity and isoform selectivity.[6]

The cyanophenyl group of this compound can be hypothesized to occupy a specific region of the active site, potentially interacting with both hydrophobic and hydrophilic residues, which could influence its potency and selectivity against different CA isoforms.

cluster_0 Carbonic Anhydrase Active Site cluster_1 This compound ZN Zn²⁺ H2O H₂O ZN->H2O Coordination THR199 Thr199 SULF Sulfonamide Group (-SO₂NH⁻) SULF->ZN Displaces H₂O & Coordinates with Zinc SULF->THR199 Hydrogen Bonds CP_RING Cyanophenyl Ring

Caption: Mechanism of Carbonic Anhydrase Inhibition.

High-Throughput Screening Workflows

A typical HTS campaign to identify and validate inhibitors involves a multi-tiered approach, starting with a primary screen of a large compound library at a single concentration, followed by confirmatory screens and dose-response studies to determine potency.

start Start: Compound Library (including this compound) primary_screen Primary HTS: Single Concentration Screen (e.g., 10 µM) start->primary_screen hit_id Hit Identification: Activity > Threshold (e.g., >50% Inhibition) primary_screen->hit_id confirm_screen Hit Confirmation: Re-test Hits in Triplicate hit_id->confirm_screen dose_response Dose-Response Analysis: 10-point Titration confirm_screen->dose_response ic50 IC₅₀ Determination dose_response->ic50 secondary_assay Secondary/Orthogonal Assay (e.g., Cell-Based Assay) ic50->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar end Lead Candidate sar->end

Caption: High-Throughput Screening (HTS) Workflow.

Protocol 1: Biochemical Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for monitoring the esterase activity of human Carbonic Anhydrase II (CA II) using a colorimetric substrate.[1][7] The assay is robust, reproducible, and suitable for a high-throughput format.[1]

Principle:

CA II catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm. Inhibitors of CA II will decrease the rate of this reaction.

Materials:
  • Enzyme: Recombinant Human Carbonic Anhydrase II (CA II)

  • Substrate: 4-Nitrophenyl Acetate (NPA)

  • Test Compound: this compound

  • Control Inhibitor: Acetazolamide

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Plates: 384-well clear, flat-bottom microplates

  • Instrumentation: Automated liquid handler, microplate reader with 405 nm absorbance capability

Step-by-Step Methodology:
  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Using an automated liquid handler, perform serial dilutions to create a dose-response plate. For a primary screen, transfer a fixed volume to achieve a final assay concentration of 10 µM.

    • Plate positive controls (Acetazolamide, e.g., final concentration 1 µM) and negative controls (DMSO vehicle).

  • Enzyme Preparation and Addition:

    • Dilute recombinant human CA II in cold Assay Buffer to the desired final concentration (e.g., 5-10 nM). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

    • Dispense the diluted enzyme solution into all wells of the 384-well plate containing the compounds and controls.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution by diluting NPA in Assay Buffer to the desired final concentration (e.g., 1 mM).

    • Add the NPA solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis and Quality Control:
  • Calculate Reaction Rates: Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition: % Inhibition = (1 - (Rate_sample - Rate_bkgd) / (Rate_vehicle - Rate_bkgd)) * 100

    • Rate_sample: Reaction rate in the presence of the test compound.

    • Rate_vehicle: Reaction rate in the presence of DMSO only (0% inhibition).

    • Rate_bkgd: Background rate (no enzyme).

  • Determine IC₅₀: For dose-response curves, plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assess Assay Quality: Calculate the Z'-factor for each plate to ensure the robustness of the assay. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[8]

ParameterValueInterpretation
Z'-Factor > 0.5Excellent assay quality, low variability.
Signal-to-Background > 10Robust signal window.
DMSO Tolerance < 1% finalMinimal solvent effect on enzyme activity.
IC₅₀ (Acetazolamide) Consistent with literatureValidates target and assay performance.
Hit Criteria > 50% Inhibition @ 10 µMThreshold for primary screen hit selection.

Protocol 2: Cell-Based Assay for CA IX Inhibition

This protocol describes a cell-based assay to evaluate the inhibition of a membrane-bound, tumor-associated isoform, Carbonic Anhydrase IX (CA IX), under hypoxic conditions. This provides a more physiologically relevant measure of the compound's activity.[4]

Principle:

CA IX activity leads to the acidification of the extracellular microenvironment. This assay measures changes in extracellular pH using a pH-sensitive fluorescent probe in cells overexpressing CA IX. Inhibitors will prevent this pH drop.

Materials:
  • Cell Line: A cancer cell line (e.g., HT-29, MDA-MB-231) engineered to stably overexpress human CA IX.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics.

  • Fluorescent Probe: BCECF-AM (a pH-sensitive fluorescent dye).

  • Test Compound: this compound.

  • Control Inhibitor: A known membrane-impermeable sulfonamide inhibitor.

  • Plates: 384-well black, clear-bottom microplates.

  • Instrumentation: Automated liquid handler, fluorescence plate reader, hypoxic chamber or incubator.

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed the CA IX-expressing cells into 384-well plates at a density that will result in an 80-90% confluent monolayer on the day of the assay.

    • Incubate overnight under standard conditions (37°C, 5% CO₂).

  • Hypoxic Induction:

    • Transfer the plates to a hypoxic incubator (1% O₂) for 18-24 hours to induce CA IX expression and activity.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in a serum-free medium.

    • Remove the culture medium from the cells and add the compound-containing medium. Incubate for 1-2 hours under hypoxic conditions.

  • Dye Loading:

    • Load the cells with BCECF-AM by adding it to each well at a final concentration of 1-5 µM.

    • Incubate for 30 minutes under hypoxic conditions to allow for dye uptake and de-esterification.

  • Fluorescence Measurement:

    • Wash the cells gently with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

    • Measure the fluorescence intensity using a plate reader with dual excitation wavelengths (e.g., 490 nm for pH-sensitive and 440 nm for pH-insensitive signal) and a single emission wavelength (e.g., 535 nm).

    • The ratio of the fluorescence at the two excitation wavelengths (F₄₉₀/F₄₄₀) is proportional to the intracellular pH, which reflects the extracellular pH changes managed by CA IX.

Data Analysis and Interpretation:
  • Calculate Fluorescence Ratio: Determine the F₄₉₀/F₄₄₀ ratio for each well.

  • Normalize Data: Normalize the ratio data to the vehicle control (DMSO, 0% inhibition) and a positive control inhibitor (100% inhibition). A higher ratio indicates a less acidic environment, thus higher inhibition.

  • Determine EC₅₀: Plot the normalized response against the logarithm of compound concentration and fit to a sigmoidal dose-response curve to calculate the EC₅₀ value.

CompoundBiochemical IC₅₀ (CA II)Cell-Based EC₅₀ (CA IX)Notes
Acetazolamide 12 nM250 nMMembrane permeable, inhibits both intra- and extracellular CAs.
This compound Hypothetical: 50 nMHypothetical: 800 nMPotent enzyme inhibitor, good cell permeability.
Control Inhibitor B 30 nM>10 µMPotent enzyme inhibitor, poor cell permeability.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating this compound as a potential inhibitor of carbonic anhydrases using industry-standard high-throughput screening methodologies. The biochemical assay offers a direct measure of enzyme inhibition, ideal for primary screening and SAR studies, while the cell-based assay provides crucial data on compound activity in a more physiologically relevant context. By employing these validated systems, researchers can efficiently characterize the inhibitory potential of this compound and related sulfonamides, accelerating the discovery of novel therapeutic agents for cancer and other CA-associated diseases.

References

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. Available at: [Link]

  • Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. Jan Konvalinka Group. Available at: [Link]

  • (PDF) Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • ERAP1. Wikipedia. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC. Available at: [Link]

  • Carbonic anhydrase inhibitors: N-cyanosulfonamides, a new class of high affinity isozyme II and IV inhibitors. PubMed. Available at: [Link]

  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate. PubMed. Available at: [Link]

  • Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors: an integrated in silico/ in vitro discovery of the lead SB-203207. PMC. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Publications. Available at: [Link]

  • Structures of some carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]

  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? PubMed. Available at: [Link]

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Application Notes and Protocols for Co-crystallization of N-(4-cyanophenyl)sulfamide with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Structural Insights

In the landscape of structure-based drug discovery, obtaining high-resolution crystal structures of protein-ligand complexes is a cornerstone for understanding molecular recognition and guiding medicinal chemistry efforts.[1] Co-crystallization, the process of crystallizing a protein in the presence of a ligand, offers a powerful method to capture the intricate dance between a small molecule and its biological target.[2][3] This guide provides a comprehensive overview and detailed protocols for developing co-crystallization methods for N-(4-cyanophenyl)sulfamide with target proteins.

This compound is a chemical scaffold of interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[4] The unique electronic and hydrogen bonding properties of the sulfonamide and cyano moieties present both opportunities for strong protein-ligand interactions and specific challenges in crystallization. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the structural basis of interaction for this class of compounds. We will delve into the critical aspects of protein and ligand preparation, strategies for co-crystallization screening, and methods for crystal optimization and data acquisition.

I. Foundational Principles: Understanding the System

Successful co-crystallization is predicated on a thorough understanding of the protein, the ligand, and their interaction. The sulfonamide group is a good hydrogen bond acceptor, and the amide proton is an excellent donor, facilitating robust interactions within a protein's binding site.[4]

Protein Purity and Stability: The Non-Negotiable Prerequisite

The journey to a high-quality protein-ligand crystal structure begins with a highly pure and stable protein sample. Protein purity should be greater than 95% as assessed by SDS-PAGE and size-exclusion chromatography. The protein should also be monodisperse in solution, a characteristic that can be evaluated using dynamic light scattering (DLS).

Ligand Characterization: Know Your Small Molecule

A comprehensive understanding of the physicochemical properties of this compound is crucial for designing successful co-crystallization experiments.

Synthesis of this compound:

Physicochemical Properties:

The solubility of this compound in various solvents will dictate how it is introduced into the crystallization experiment. Sulfonamides often exhibit limited aqueous solubility, which can be a significant hurdle.[7] A preliminary solubility screen in common buffers and organic co-solvents is highly recommended.

Property Predicted/Estimated Value Significance in Co-crystallization
Molecular Weight ~199.2 g/mol Influences diffusion rates in solution and within the crystal lattice.
LogP Estimated 1.5 - 2.5Indicates moderate lipophilicity; may require organic co-solvents for solubilization.
pKa Sulfonamide NH: ~9-10The ionization state of the sulfonamide will be pH-dependent, affecting hydrogen bonding potential.
Solubility Low in aqueous buffersA critical parameter that necessitates careful solvent system selection and may favor co-crystallization over soaking.

Table 1: Estimated Physicochemical Properties of this compound and their Implications for Co-crystallization.

II. Pre-Crystallization: Validating the Interaction

Before embarking on extensive crystallization trials, it is prudent to confirm that this compound indeed binds to the target protein. Several biophysical techniques can be employed for this purpose.

  • Isothermal Titration Calorimetry (ITC): Provides a comprehensive thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): Offers real-time kinetic data on the association and dissociation rates of the ligand.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide atomic-level information about the binding interface.[8]

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: A rapid and high-throughput method to assess ligand binding by monitoring changes in protein thermal stability.

III. Co-crystallization Strategies: A Multi-pronged Approach

There is no single "magic bullet" for co-crystallization. A systematic and multi-faceted approach is often required to identify suitable crystallization conditions. The two primary methods for obtaining protein-ligand complex crystals are co-crystallization and soaking.[2][3]

A. Co-crystallization: Building the Complex First

In this method, the protein and ligand are mixed prior to setting up crystallization trials. This is often the method of choice when the ligand has low solubility or induces a significant conformational change in the protein upon binding.[3]

The sitting drop vapor diffusion method is a popular technique for macromolecular crystallization due to its efficiency with small sample volumes.[9]

Materials:

  • Purified target protein (5-15 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 10-50 mM in DMSO or other suitable organic solvent)

  • Crystallization screening kits (commercially available sparse matrix screens)

  • 24- or 96-well sitting drop crystallization plates

  • Pipettes and tips

  • Sealing tape or film

Procedure:

  • Complex Formation:

    • Prepare a mixture of the target protein and this compound. A 5 to 10-fold molar excess of the ligand is a good starting point.

    • The final concentration of the organic solvent (e.g., DMSO) in the protein-ligand mixture should be kept as low as possible (ideally ≤ 5%) to avoid interference with crystallization.

    • Incubate the mixture on ice for 30-60 minutes to allow for complex formation.

  • Setting up Crystallization Plates:

    • Pipette the reservoir solutions from the crystallization screen into the reservoirs of the sitting drop plate (typically 50-100 µL).

    • In the sitting drop post, mix 1 µL of the protein-ligand complex with 1 µL of the corresponding reservoir solution.

    • Carefully seal the plate with clear sealing tape or film to create a closed system for vapor equilibration.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

Co_crystallization_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_crystallization Crystallization Setup Protein Purified Protein Mix Mix Protein and Ligand (5-10x molar excess of ligand) Protein->Mix Ligand This compound Stock Solution Ligand->Mix Incubate Incubate (30-60 min) Mix->Incubate Setup Set up Sitting Drop Vapor Diffusion Plates Incubate->Setup Incubate_Crystals Incubate and Monitor Setup->Incubate_Crystals Soaking_Workflow cluster_prep Preparation cluster_soaking Soaking cluster_harvesting Harvesting Apo_Crystals Apo-Protein Crystals Soak Transfer Crystal to Soaking Solution Apo_Crystals->Soak Ligand_Solution Soaking Solution (Ligand in Mother Liquor) Ligand_Solution->Soak Incubate Incubate (minutes to hours) Soak->Incubate Cryoprotect Cryo-protection (if needed) Incubate->Cryoprotect Harvest Harvest and Flash-cool Cryoprotect->Harvest

Caption: Workflow for obtaining a protein-ligand complex by crystal soaking.

C. Microseeding: A Powerful Optimization Tool

Microseeding can be a transformative technique when initial crystallization hits are of poor quality or difficult to reproduce. It involves using crushed crystals from a previous experiment to seed new crystallization drops, promoting nucleation and often leading to larger, more well-diffracting crystals. [10]

IV. From Crystal to Structure: Data Collection and Analysis

Once diffraction-quality crystals are obtained, the final experimental step is to collect X-ray diffraction data. [11][12] Key Steps:

  • Crystal Mounting and Screening: The flash-cooled crystal is mounted on a goniometer in a cryo-stream and screened for diffraction quality at a synchrotron beamline.

  • Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam.

  • Data Processing: The diffraction images are processed to integrate the reflection intensities and scale the data. [13]4. Structure Solution and Refinement: The structure is solved using molecular replacement (if a homologous structure is available) or other phasing methods. The resulting electron density map is then used to build and refine the atomic model of the protein-ligand complex. [14]

V. Troubleshooting Common Challenges

Problem Potential Cause(s) Suggested Solution(s)
No crystals form - Protein concentration too low/high- Ligand inhibits crystallization- Suboptimal screening conditions- Vary protein and ligand concentrations- Try different crystallization methods (e.g., hanging drop, microbatch)- Expand the crystallization screen
Amorphous precipitate - Supersaturation is too high- Protein instability- Lower protein/precipitant concentration- Change crystallization temperature- Add stabilizing additives
Poorly diffracting crystals - Small crystal size- Crystal lattice disorder- Optimize crystallization conditions (pH, precipitants)- Employ microseeding- Anneal crystals by briefly warming and re-cooling
No ligand density in the structure - Low ligand occupancy- Ligand soaked out during cryo-protection- Increase ligand concentration during co-crystallization or soaking- Reduce soaking time- Include ligand in the cryoprotectant solution

Table 2: Common Troubleshooting Strategies in Co-crystallization Experiments.

VI. Concluding Remarks

The co-crystallization of this compound with a target protein is a challenging yet rewarding endeavor that can provide invaluable insights for drug discovery. A systematic approach that encompasses careful protein and ligand preparation, robust biophysical validation of binding, and comprehensive crystallization screening is key to success. The protocols and strategies outlined in this guide provide a solid framework for navigating the complexities of protein-ligand co-crystallization and ultimately, for illuminating the molecular basis of biological recognition.

References

  • Vertex AI Search. (n.d.). Crystallization of protein–ligand complexes - PMC - NIH.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection.
  • Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC. (n.d.).
  • A method to trap transient and weak interacting protein complexes for structural studies. (n.d.).
  • Sulfa Drugs as Model Cocrystal Formers - ResearchGate. (2025, August 6).
  • PubChem. (n.d.). N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide | C15H13N3O3S | CID 735392.
  • ACS Publications. (n.d.). Sulfonamide−Pyridine-N-oxide Cocrystals | Crystal Growth & Design.
  • Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. (n.d.).
  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - ScienceOpen. (n.d.).
  • Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments - PMC - PubMed Central. (2023, September 7).
  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - ResearchGate. (2024, October 9).
  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed. (2024, October 20).
  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.).
  • ChemicalBook. (n.d.). N-(4-cyanophenyl)morpholine-4-sulfonamide.
  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation - ResearchGate. (n.d.).
  • Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH. (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21).
  • Sigma-Aldrich. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Solubility and preferential solvation of sulfadiazine in methanol + water mixtures at several temperatures | Request PDF - ResearchGate. (2025, August 7).
  • Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC - NIH. (n.d.).
  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of N-(4-cyanophenyl)sulfamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-cyanophenyl)sulfamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their aqueous buffer systems. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: The Solubility Hurdle with this compound

This compound, like many aromatic sulfonamides, presents a significant challenge in achieving desired concentrations in aqueous buffers. This is primarily due to its molecular structure, which contains both hydrophobic (the cyanophenyl rings) and polar (the sulfamide group) moieties. The crystalline lattice structure of the solid compound can also contribute to its poor aqueous solubility. Overcoming this hurdle is critical for accurate and reproducible results in a variety of experimental settings, from in vitro biological assays to preclinical formulation development.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to systematically address and resolve solubility issues with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my this compound not dissolving in my standard phosphate-buffered saline (PBS) at neutral pH?

Answer:

The limited solubility of this compound in neutral aqueous buffers like PBS is a common observation and is rooted in its chemical properties. The primary reason is the acidic nature of the proton on the sulfamide group (-SO₂NH-).

  • The Role of pKa: Sulfonamides are weak acids.[1][2] The pKa of the sulfamoyl proton in aromatic sulfonamides can vary, but it is often in a range that means the compound is predominantly in its neutral, less soluble form at physiological pH (around 7.4).[3][4] For the compound to dissolve, the buffer's pH must be sufficiently above the pKa to favor the formation of the more soluble anionic salt.[5]

  • The Henderson-Hasselbalch Equation in Practice: The relationship between pH, pKa, and the ratio of the ionized (A⁻) to the un-ionized (HA) form of the compound is described by the Henderson-Hasselbalch equation:[6][7][8][9]

    pH = pKa + log([A⁻]/[HA])

    To achieve significant dissolution, the concentration of the soluble ionized form ([A⁻]) needs to be maximized. This is achieved by increasing the pH of the buffer.

Troubleshooting Flowchart for pH Adjustment

start Start: this compound insoluble in neutral buffer check_pka Hypothesize: pH of buffer is too low relative to the compound's pKa start->check_pka action_increase_ph Action: Prepare buffers with incrementally higher pH values (e.g., 8.0, 8.5, 9.0) check_pka->action_increase_ph observe_solubility Observe for complete dissolution action_increase_ph->observe_solubility success Success: Compound is soluble. Determine the lowest effective pH. observe_solubility->success Soluble failure Failure: Still insoluble or precipitation occurs. observe_solubility->failure Insoluble next_steps Proceed to Co-solvent or other advanced methods failure->next_steps cluster_0 Before Complexation cluster_1 After Complexation Drug This compound (Hydrophobic) Water Aqueous Buffer Drug->Water Poor Solubility Complex Inclusion Complex (Soluble) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Water2 Aqueous Buffer Complex->Water2 Enhanced Solubility

Sources

purification strategies for removing byproducts in N-(4-cyanophenyl)sulfamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of N-(4-cyanophenyl)sulfamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound. We will move beyond simple protocols to explain the chemical rationale behind common impurities and the logic for selecting an effective purification strategy.

Section 1: Understanding the Chemistry of Impurity Formation

The synthesis of N-aryl sulfonamides, while conceptually straightforward, is often accompanied by the formation of several byproducts.[1][2] Understanding their origin is the first step toward effective removal. The primary reaction involves the coupling of 4-aminobenzonitrile with a sulfamoylating agent, typically sulfamoyl chloride, in the presence of a base.

FAQ: Common Byproducts and Their Origins

Q1: What are the most likely impurities I will encounter in my crude this compound?

You will typically encounter four classes of byproducts: unreacted starting materials, over-reacted products, hydrolysis products, and solvent/reagent-derived impurities.

  • Unreacted 4-aminobenzonitrile: A basic starting material that can persist if the reaction does not go to completion.

  • Unreacted Sulfamoylating Agent/Hydrolysis Products: Sulfamoyl chloride is highly reactive and can hydrolyze to sulfamic acid in the presence of trace water.

  • Bis-sulfonated Byproduct (Dimer): This is a common impurity where a second molecule of 4-aminobenzonitrile reacts with the already formed product, or where a disulfonated intermediate is formed. The formation of such double sulfonamides has been observed, particularly under specific base conditions.[3]

  • Hydrolysis Products: The S-N bond in sulfonamides can undergo hydrolysis, especially under acidic or basic conditions at elevated temperatures, cleaving the molecule back to its precursors or related compounds like sulfanilic acid.[4][5] While generally stable, forcing conditions during workup or purification can induce this degradation.[6][7]

Q2: How do these byproducts form?

The formation pathways are a result of the inherent reactivity of the components involved. The diagram below illustrates the main synthetic route and the key side reactions leading to common impurities.

G cluster_reactants Reactants cluster_products Products & Byproducts A 4-Aminobenzonitrile I A->I Base (e.g., Pyridine) B Sulfamoyl Chloride BP2 Sulfamic Acid (Hydrolysis) B->BP2 Trace H2O B->I P This compound (Desired Product) BP1 Bis-sulfonated Byproduct (Dimer) I->P Main Reaction (Desired) I->BP1 Over-reaction (Side Reaction)

Caption: Key reaction pathways in the synthesis of this compound.

Section 2: Troubleshooting Guide for Purification

This section addresses the most common practical issues encountered during purification in a question-and-answer format.

Q3: My crude product has a low melting point and appears oily or gummy. What is happening and how do I fix it?

This phenomenon is known as "oiling out," where the solute separates from the solution as a liquid instead of a crystalline solid.[8] It is often caused by a high concentration of impurities or by the melting point of the impure solid being lower than the boiling point of the recrystallization solvent.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool much more slowly.[8]

  • Change Solvent System: The solvent may be too nonpolar. Switch to a more polar solvent or a binary mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[8]

  • Induce Crystallization: If the solution remains clear after slow cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a single seed crystal of pure product.[8]

  • Pre-Purify: If the crude product is highly impure, "oiling out" is very likely. Perform a preliminary purification using flash chromatography before attempting recrystallization.

Q4: My TLC analysis shows multiple spots. How do I decide on the best purification strategy?

The choice of purification method depends on the polarity and chemical nature of the impurities relative to your product. The following decision tree provides a logical workflow for selecting the appropriate technique.

G start Crude Product with Multiple TLC Spots q1 Are impurities significantly more or less polar than the product? start->q1 recrystallize Strategy: Recrystallization (High efficiency for polarity differences) q1->recrystallize Yes q2 Is the main impurity unreacted 4-aminobenzonitrile (basic)? q1->q2 No (Spots are close) acid_wash Strategy: Acidic Wash (e.g., dilute HCl wash during workup) to protonate and remove the amine. q2->acid_wash Yes chromatography Strategy: Column Chromatography (Required for separating compounds with similar polarities) q2->chromatography No

Sources

optimizing reaction conditions to increase N-(4-cyanophenyl)sulfamide yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing N-(4-cyanophenyl)sulfamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this and structurally related N-aryl sulfamides. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a systematic framework for achieving high-yield, high-purity outcomes.

Section 1: Foundational Principles of this compound Synthesis

The synthesis of this compound is a classic example of nucleophilic substitution at a sulfur(VI) center. The most direct and common laboratory-scale approach involves the reaction of a primary aromatic amine, 4-aminobenzonitrile (also known as 4-cyanoaniline), with sulfamoyl chloride in the presence of a non-nucleophilic base.[1]

Core Reaction Mechanism: The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride. The reaction proceeds via a concerted or stepwise addition-elimination mechanism, displacing the chloride leaving group. A base is essential to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] The electron-withdrawing nature of the cyano group on the aniline ring decreases the nucleophilicity of the amine, which can make this reaction more challenging than with electron-rich anilines.[3]

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Downstream Processing SM1 4-Aminobenzonitrile RC1 Anhydrous Solvent (e.g., DCM, THF, MeCN) SM2 Sulfamoyl Chloride Workup Aqueous Workup (Acid/Base Wash) RC1->Workup Reaction Mixture RC2 Non-Nucleophilic Base (e.g., Pyridine, TEA) RC3 Temperature Control (0°C to RT) Purify Purification (Recrystallization or Chromatography) Workup->Purify Crude Product Product This compound (Final Product) Purify->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Section 2: Step-by-Step Experimental Protocol

This protocol provides a robust starting point. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 4-Aminobenzonitrile

  • Sulfamoyl chloride (handle with care in a fume hood, moisture sensitive)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame- or oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous DCM.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of sulfamoyl chloride into the unreactive sulfonic acid, which is a primary cause of low yield.[2][3]

  • Base Addition: Add anhydrous pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution and stir.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

    • Causality: The reaction can be exothermic. Starting at a low temperature helps control the reaction rate, minimizing the formation of side products.[1]

  • Reagent Addition: In a separate flask, dissolve sulfamoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

    • Causality: Slow, controlled addition is crucial to prevent localized heating and to minimize the formation of the bis-sulfonated byproduct.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] The disappearance of the 4-aminobenzonitrile spot indicates completion.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and brine.[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by silica gel column chromatography to yield pure this compound.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is consistently low or zero. What is the likely cause?

A1: This is the most common issue and typically points to a problem with one of three areas:

  • Inactive Reagents: Sulfamoyl chloride is highly susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive sulfamic acid.[2][4]

    • Solution: Always use a fresh bottle of sulfamoyl chloride or one that has been properly stored under an inert atmosphere. Ensure all glassware is rigorously dried and perform the reaction under nitrogen or argon.

  • Suboptimal Reaction Conditions: The decreased nucleophilicity of 4-aminobenzonitrile means it may require more forcing conditions than other anilines.

    • Solution: If the reaction stalls at room temperature, consider gentle heating (e.g., 40 °C in THF). Also, ensure an adequate amount of base is present; if the base is consumed, the reaction will stop.

  • Insufficient Base: The HCl generated is a reaction inhibitor.

    • Solution: Ensure at least 1.2-1.5 equivalents of a non-nucleophilic base like pyridine or TEA are used. Pyridine is often a superior choice as it can also act as a nucleophilic catalyst.

Q2: My TLC shows the consumption of starting material, but I have a major side product that is much less polar than my desired product. What is it?

A2: You are likely observing the formation of the bis-sulfonated product, N-(4-cyanophenyl)-N-(sulfamoyl)sulfamide. This occurs when the nitrogen of the newly formed sulfamide is deprotonated by the base and reacts with a second molecule of sulfamoyl chloride.[2][5]

  • Solutions:

    • Control Stoichiometry: Do not use a large excess of sulfamoyl chloride. Use a slight excess (1.05-1.1 eq) at most.

    • Slow Addition: Add the sulfamoyl chloride solution slowly and at 0 °C. This keeps its instantaneous concentration low, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfamide.

    • Reverse Addition: Consider adding the amine/base solution to the sulfamoyl chloride solution to ensure the amine is always in excess.

Q3: The reaction starts (confirmed by TLC after 1 hour) but then stalls, leaving a significant amount of unreacted 4-aminobenzonitrile.

A3: This classic symptom points directly to a problem with the base. The reaction generates one equivalent of HCl. If there isn't enough base, or if the base is not effective enough, the HCl will protonate the remaining 4-aminobenzonitrile. The resulting anilinium salt is not nucleophilic and will not react.

  • Solutions:

    • Verify Base Quantity: Double-check your calculations and ensure you have added at least 1.2 equivalents of base.

    • Check Base Quality: Ensure your base (e.g., triethylamine) is not old or contaminated with water, which would reduce its effectiveness. Using freshly distilled base is a good practice.

    • Switch to Pyridine: Pyridine is often more effective than triethylamine in these reactions as it is a better HCl scavenger and can also catalyze the reaction.

Q4: How can I reliably confirm the identity and purity of my final product?

A4: A combination of analytical techniques is essential for unambiguous characterization:

  • Mass Spectrometry (MS): Use LC-MS to confirm the molecular weight of the product.[6] This is a quick and effective way to verify that the desired reaction has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. You should be able to identify the aromatic protons of the cyanophenyl ring and the protons on the sulfamide nitrogen.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A validated method can quantify the product and detect any residual starting materials or side products at very low levels.[7]

Section 4: Optimization Strategies

To systematically improve your yield, consider the impact of each reaction parameter.

Table 1: Comparison of Common Bases

Base pKa of Conjugate Acid Advantages Disadvantages
Pyridine 5.2 Acts as a solvent and catalyst; effective HCl scavenger. Can be difficult to remove during workup; distinct odor.
Triethylamine (TEA) 10.7 Stronger base than pyridine; easily removed under vacuum. Can form insoluble hydrochloride salts that may coat reactants.

| DIPEA | 10.7 | Sterically hindered, making it non-nucleophilic. | More expensive; can be less effective than TEA or pyridine. |

Table 2: Solvent Selection Guide | Solvent | Dielectric Constant | Key Characteristics | | :--- | :--- | :--- | | Dichloromethane (DCM) | 9.1 | Excellent solubility for many organics; low boiling point. | | Tetrahydrofuran (THF) | 7.5 | Good general-purpose solvent; can be heated safely. | Must be anhydrous; peroxide formation risk. | | Acetonitrile (MeCN) | 37.5 | Polar aprotic; good for sluggish reactions.[8] | Can be harder to remove than DCM. |

Section 5: Advanced Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with your synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_TLC Analyze TLC Plate Start->Check_TLC No_Reaction Only Starting Material (SM) Visible Check_TLC->No_Reaction No Product Spot Stalled SM + Product (P) + Streaking Check_TLC->Stalled Reaction Stalled Side_Products SM Consumed, Multiple Products Check_TLC->Side_Products Side Products Formed Action_Reagents Verify Reagent Activity: 1. Use fresh sulfamoyl chloride. 2. Ensure anhydrous conditions. No_Reaction->Action_Reagents Action_Base Address Base Issue: 1. Check base quantity (>1.2 eq). 2. Use fresh/distilled base. 3. Consider switching to pyridine. Stalled->Action_Base Action_Stoich Optimize Stoichiometry: 1. Add sulfamoyl chloride slowly at 0°C. 2. Use max 1.1 eq sulfamoyl chloride. Side_Products->Action_Stoich Success Improved Yield Action_Reagents->Success Action_Base->Success Action_Stoich->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Wallace, O. B. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

  • Optimization of reaction conditions for sulfimide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the sulfamide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Mondal, S., et al. (2019).
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]

  • Reisman, S. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. Retrieved from [Link]

  • Purohit, D., et al. (2014). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

  • Lee, J.-W., & Roy, T. (2020).
  • Sulfonamide purification process. (1957). Google Patents.
  • List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. Retrieved from [Link]

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (2006). ResearchGate. Retrieved from [Link]

  • Mammadova, A., et al. (2024). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methyl-2-furyl)phenyl]benzenesulfonamide.
  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amid
  • What are some common causes of low reaction yields?. (2022). Reddit. Retrieved from [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. (2021). Taylor & Francis Online. Retrieved from [Link]

  • N-Arylation of Sulfonamides on Solid Supports. (n.d.).
  • Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (2018). SciTePress. Retrieved from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024).
  • Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect. (n.d.).
  • Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. (2022). Asian Journal of Pharmaceutical Analysis.

Sources

long-term stability and proper storage conditions for N-(4-cyanophenyl)sulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-cyanophenyl)sulfamide

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. As a molecule of interest in various research fields, understanding its stability profile and handling requirements is paramount to ensuring experimental reproducibility and the integrity of your results. This guide moves beyond simple data sheets to provide in-depth, experience-driven advice in a practical question-and-answer format, addressing common challenges and offering robust troubleshooting workflows.

Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

The long-term stability of this compound is critically dependent on its storage environment. Based on the general characteristics of sulfamide-containing compounds, the primary concerns are moisture and temperature.

For optimal long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] An inert atmosphere is recommended for maximum protection against oxidative and hydrolytic degradation.[3][4]

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale & Causality
Temperature 2-8°C (Refrigerator)Lower temperatures slow down the rate of potential degradation reactions. While room temperature storage is acceptable for short periods, refrigeration is preferred for long-term stability.[4]
Atmosphere Inert Gas (Argon or Nitrogen)The sulfamide moiety can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, minimizing these degradation pathways.[3]
Humidity Desiccated EnvironmentSulfamides are known to be moisture-sensitive.[3] Water can act as a nucleophile, leading to the hydrolysis of the sulfonamide bond. Storing over a desiccant is a mandatory precaution.
Light Amber Vial / Dark LocationWhile specific photostability data for this exact molecule is limited, related sulfonamides can undergo photodegradation.[5] Protection from light prevents photolytic cleavage of chemical bonds.
Container Tightly Sealed Glass or Polyethylene/PolypropylenePrevents exposure to atmospheric moisture and oxygen.[6] Ensure the container is appropriate for low-temperature storage and does not leach impurities.

Q2: How sensitive is this compound to moisture and air?

Highly sensitive. The core sulfamide group (-NH-SO₂-NH₂) is susceptible to hydrolysis, especially under acidic or basic conditions. Moisture from the atmosphere is sufficient to initiate slow degradation over time.[3] Similarly, while generally stable, prolonged exposure to air can lead to oxidative degradation, which may manifest as a slight discoloration of the material. Therefore, handling should be performed quickly, and storage under an inert atmosphere is strongly advised.[3]

Q3: What are the primary degradation pathways I should be aware of?

Understanding potential degradation is key to troubleshooting. For sulfonamides, including this compound, there are several expected degradation pathways under stress conditions.

  • Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond is a common pathway, particularly in the presence of water and acid or base catalysts. This would yield 4-aminobenzonitrile and derivatives of sulfuric acid.

  • Photodegradation: Exposure to UV light can induce cleavage of the sulfonamide bond or extrusion of sulfur dioxide (SO₂).[5] This process can generate a variety of radical species and subsequent degradation products.

  • Oxidation: The nitrogen and sulfur atoms can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species. This is often a slower process but can be accelerated by heat and the presence of metal ion impurities.

The diagram below illustrates the most probable hydrolytic cleavage site.

Caption: Fig. 1: Potential hydrolytic degradation pathway.

Q4: What is the expected shelf-life of this compound?

A definitive shelf-life cannot be provided as it heavily depends on the initial purity and, most importantly, the storage and handling conditions after receipt. We recommend a re-test date of 12 months from the date of receipt, assuming the material has been stored under the ideal conditions outlined in Table 1. A re-test involves performing a purity analysis (e.g., via HPLC) to confirm the material still meets the required specifications for your experiment.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the use of this compound.

Problem 1: The white powder has developed a yellow or brownish tint.

  • Potential Cause: This is a classic sign of minor degradation, likely due to oxidation or a light-induced reaction.[7]

  • Immediate Action:

    • Do not assume the material is unusable, but do not use it for a critical experiment without verification.

    • Check your storage conditions. Was the container seal compromised? Was it exposed to light? Correct any deviations for the remaining stock.

  • Troubleshooting & Resolution:

    • Purity Analysis: Perform an HPLC analysis with a UV detector. Compare the chromatogram to a reference standard or the initial analysis data if available. Look for the emergence of new impurity peaks and a decrease in the area of the main peak.

    • Structural Confirmation: If significant impurities are detected, consider techniques like LC-MS to identify the mass of the degradation products or NMR to assess structural changes.

    • Decision: If purity has dropped below an acceptable level for your application (e.g., >95%), the material should be repurified (see Protocol 2) or discarded.

Problem 2: I am observing unexpected or inconsistent results in my biological/chemical assay.

  • Potential Cause: Assuming other experimental parameters are controlled, this could be due to a loss of compound purity or the presence of degradation products that have their own, unexpected activity.

  • Troubleshooting & Resolution: The workflow below provides a logical path to diagnose the root cause.

start Inconsistent Assay Results Observed check_purity 1. Verify Purity of this compound Lot (Use Protocol 1: HPLC Purity Check) start->check_purity purity_ok Purity >98%? check_purity->purity_ok investigate_assay 2a. Purity is High. Investigate other assay parameters: - Reagent stability - Cell line health - Instrument calibration purity_ok->investigate_assay Yes degradation_suspected 2b. Purity is Low or Impurities Detected. Degradation is likely cause. purity_ok->degradation_suspected No characterize_impurities 3. Characterize Impurities (LC-MS, Forced Degradation) degradation_suspected->characterize_impurities repurify 4. Repurify stock if possible (See Protocol 2: Recrystallization) characterize_impurities->repurify new_stock 5. Discard old lot. Use a new, validated lot of compound. repurify->new_stock If repurification fails caption Fig. 2: Troubleshooting workflow for assay inconsistency.

Caption: Fig. 2: Troubleshooting workflow for assay inconsistency.

Problem 3: The compound shows poor solubility in the recommended solvent (e.g., DMSO, Acetone).

  • Potential Cause:

    • Degradation: The compound may have degraded into less soluble byproducts.

    • Polymorphism: While less common, improper storage or handling could potentially induce a change in the crystalline form to a less soluble polymorph.

    • Moisture: The compound may have absorbed water, appearing "gummy" and resisting dissolution in organic solvents.[3]

  • Troubleshooting & Resolution:

    • Dry the Sample: Dry a small aliquot of the material under high vacuum for several hours to remove any absorbed water, then re-test solubility.

    • Gentle Warming/Sonication: Attempt to dissolve the compound by gently warming the solution or using a sonication bath.

    • Purity Check: If solubility issues persist, it is a strong indicator of degradation. Perform an HPLC analysis (Protocol 1) to assess purity. If impurities are present, the material should be repurified or discarded.

Experimental Protocols

Protocol 1: Standardized Purity Assessment by HPLC

This protocol provides a baseline method for routine quality control checks.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis at 254 nm (or wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the sample and integrate all peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure sample should exhibit a single major peak.

Protocol 2: Small-Scale Recrystallization for Repurification

If degradation is minor, recrystallization can be used to improve purity. The parent compound, sulfamide, can be crystallized from absolute ethanol.[3] A similar approach can be attempted for this compound.

  • Solvent Screening: In a small test tube, test the solubility of a few milligrams of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the impure compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring (e.g., on a hot plate) until the compound just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass will prevent solvent evaporation. Do not disturb the flask during this process. Crystals should begin to form as the solution cools.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

  • Validation: Confirm the purity of the recrystallized material using Protocol 1.

References

  • 4 - SAFETY DATA SHEET. (n.d.). Retrieved January 13, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]... - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]... - IUCr Journals. (2023, July 17). Retrieved January 13, 2026, from [Link]

  • Stability of sulphonamide drugs in meat during storage - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. (2018, November 1). Retrieved January 13, 2026, from [Link]

  • Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • N-(4-cyanophenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Direct Z-scheme P–TiO2/g-C3N4 heterojunction for the photocatalytic degradation of sulfa antibiotics - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • N-(4-CYANOPHENYL)-N-HYDROXYBENZAMIDE - gsrs. (n.d.). Retrieved January 13, 2026, from [Link]

  • Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate - MDPI. (2021, January 26). Retrieved January 13, 2026, from [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Development of an analytical method for the determination and quantification of n-nitrosodimethylamine in olmesartan by HPLC-MS/MS | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

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Technical Support Center: Troubleshooting Poor Reproducibility in N-(4-cyanophenyl)sulfamide Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

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I. Frequently Asked Questions (FAQs)

Here are some of the common initial questions that arise when facing reproducibility issues with N-(4-cyanophenyl)sulfamide.

Q1: My IC50 values for this compound are highly variable between experiments. What is the most likely cause?

A1: Fluctuating IC50 values are a common indicator of underlying experimental inconsistencies. The most frequent culprits include:

  • Inhibitor Stock and Dilution Inaccuracies: Errors in preparing the stock solution or serial dilutions of this compound can lead to significant variations in the final assay concentrations.

  • Enzyme Activity Variation: Changes in enzyme concentration or activity between batches or due to improper storage can alter the apparent potency of the inhibitor.[1][2][3]

  • Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly impact enzyme kinetics and, consequently, IC50 values.[1][2][3][4][5]

Q2: I'm observing poor correlation (R² value) in my dose-response curves. What should I investigate first?

A2: A low R² value suggests that the data points do not fit the sigmoidal dose-response model well. The first things to check are:

  • Inhibitor Solubility: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to non-ideal inhibition patterns.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors in the concentrations of inhibitor, enzyme, or substrate across the plate.

  • Assay Window: Ensure that the difference in signal between your positive and negative controls is sufficiently large and that your inhibitor concentrations span the full range of inhibition (from 0% to 100%).

Q3: Could the DMSO I use to dissolve this compound be affecting my results?

A3: Yes, absolutely. While DMSO is a common solvent for enzyme inhibitors, it can influence enzyme activity.[6][7][8] At high concentrations, DMSO can perturb the enzyme's conformation, leading to a decrease in catalytic activity.[9][10] It is crucial to:

  • Maintain a consistent final DMSO concentration across all wells, including controls.

  • Keep the final DMSO concentration as low as possible, typically below 1-2% for biochemical assays.[11]

  • Run a DMSO control curve to assess its effect on your specific enzyme.

II. In-Depth Troubleshooting Guides

For a more systematic approach to resolving reproducibility issues, this section is divided into the key stages of an enzyme inhibition assay.

Reagent Preparation and Quality Control

The foundation of a reproducible assay is the quality and consistency of your reagents.

1.1. This compound Stock and Working Solutions

  • Problem: Inconsistent inhibitor concentrations due to poor solubility or degradation.

  • Causality: Sulfonamide-based compounds can have varying stability depending on the pH and composition of the aqueous solution.[12][13] The cyanophenyl group can also influence the compound's solubility.

  • Troubleshooting Protocol:

    • Solubility Assessment: Before preparing a high-concentration stock, visually inspect the solubility of this compound in your chosen solvent (typically DMSO). Look for any precipitate.

    • Stock Solution Preparation: Prepare a fresh, high-concentration stock solution in 100% DMSO. Ensure complete dissolution by gentle vortexing or sonication. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Serial Dilutions: When preparing serial dilutions, ensure thorough mixing at each step. It is often best to perform an intermediate dilution in a buffer compatible with your assay before the final dilution into the assay plate.

    • Fresh Working Solutions: Always prepare fresh working solutions from your stock on the day of the experiment.

1.2. Enzyme and Substrate

  • Problem: Variable enzyme activity leading to shifts in IC50 values.

  • Causality: Enzymes are sensitive to their environment. Factors like temperature, pH, and the presence of cofactors can all affect their catalytic activity.[1][2][3][5][14]

  • Troubleshooting Protocol:

    • Enzyme Quality Control: Upon receiving a new batch of enzyme, perform a quality control experiment to determine its specific activity. This will allow you to normalize for any batch-to-batch variation.

    • Consistent Substrate Concentration: Use a substrate concentration at or below the Michaelis-Menten constant (Km) for competitive inhibitors.[15] This ensures the assay is sensitive to changes in inhibitor concentration.

    • Reagent Equilibration: Allow all reagents, including the assay buffer, enzyme, and substrate, to equilibrate to the assay temperature before starting the reaction.[16]

Assay Setup and Execution

Meticulous execution of the assay protocol is critical for reproducibility.

2.1. Assay Conditions

  • Problem: Inconsistent results due to minor variations in assay parameters.

  • Causality: Enzyme kinetics are highly dependent on the reaction conditions.[17][18][19]

  • Troubleshooting Protocol:

    • Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for your assay.[20] This should include specific incubation times, temperatures, and reagent addition order.

    • Temperature Control: Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay.[4]

    • pH Control: Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction.

2.2. Plate Layout and Controls

  • Problem: Edge effects and lack of proper controls leading to skewed data.

  • Causality: Evaporation from the outer wells of a microplate can concentrate reagents and alter results. Without proper controls, it is impossible to normalize the data and accurately determine inhibition.

  • Troubleshooting Protocol:

    • Plate Mapping: Design a plate map that includes all necessary controls. This should include:

      • Negative Control (0% Inhibition): Enzyme, substrate, and buffer (with the same final concentration of DMSO as the inhibitor wells).

      • Positive Control (100% Inhibition): A known inhibitor of your enzyme or a condition that completely abolishes enzyme activity (e.g., denatured enzyme).

      • Blank Wells: All assay components except the enzyme, to correct for background signal.[21]

    • Avoiding Edge Effects: To minimize evaporation, consider not using the outermost wells of the microplate or filling them with buffer or water.

Data Acquisition and Analysis

The final steps of data collection and analysis are just as important for ensuring reproducibility.

3.1. Instrument Settings

  • Problem: Inconsistent readings due to improper instrument setup.

  • Causality: The settings of your plate reader can significantly impact the quality of your data.

  • Troubleshooting Protocol:

    • Gain and Sensitivity: Optimize the gain and sensitivity settings of your plate reader to ensure your signal is within the linear range of detection.[22]

    • Wavelength Selection: Use the correct excitation and emission wavelengths for your assay's detection method (e.g., absorbance, fluorescence).[16]

3.2. Data Analysis and Curve Fitting

  • Problem: Inconsistent IC50 values due to improper data analysis.

  • Causality: The choice of data analysis method and the constraints applied during curve fitting can influence the calculated IC50 value.[23][24]

  • Troubleshooting Protocol:

    • Data Normalization: Normalize your data using your positive and negative controls. The negative control represents 0% inhibition, and the positive control represents 100% inhibition.

    • Curve Fitting: Use a non-linear regression model with a variable slope (four-parameter logistic equation) to fit your dose-response data.

    • Outlier Removal: Carefully examine your data for outliers. While it is important not to arbitrarily remove data points, statistical tests can help identify and justify the exclusion of true outliers.

III. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor reproducibility in your this compound enzyme inhibition assays.

TroubleshootingWorkflow cluster_Reagent Focus Areas cluster_Assay Focus Areas cluster_Data Focus Areas Start Poor Reproducibility Observed Reagent_Prep Step 1: Reagent Preparation & QC Start->Reagent_Prep Assay_Setup Step 2: Assay Setup & Execution Reagent_Prep->Assay_Setup Inhibitor_Sol Inhibitor Solubility & Stability Reagent_Prep->Inhibitor_Sol Enzyme_Activity Enzyme Activity & Substrate Conc. Reagent_Prep->Enzyme_Activity Data_Acquisition Step 3: Data Acquisition & Analysis Assay_Setup->Data_Acquisition Assay_Conditions SOP Adherence (Temp, pH) Assay_Setup->Assay_Conditions Plate_Layout Plate Layout & Controls Assay_Setup->Plate_Layout Resolution Reproducibility Improved Data_Acquisition->Resolution Instrument_Settings Instrument Settings Data_Acquisition->Instrument_Settings Curve_Fitting Data Normalization & Curve Fitting Data_Acquisition->Curve_Fitting

Caption: A systematic workflow for troubleshooting reproducibility issues.

IV. Summary of Key Parameters for Reproducible Assays

The following table summarizes the critical parameters and recommendations for achieving reproducible results in your this compound enzyme inhibition assays.

ParameterRecommendationRationale
Inhibitor Stock Prepare fresh in 100% DMSO, aliquot, and store at -80°C.Minimizes degradation and ensures consistent concentration.
Final DMSO Conc. Keep consistent and <1-2% in all wells.High DMSO concentrations can inhibit or activate enzymes.[6][7][8][9][10]
Enzyme Use a consistent lot and validate activity.Batch-to-batch variation can alter assay results.
Substrate Conc. Use at or below Km for competitive inhibitors.Increases assay sensitivity to the inhibitor.[15]
Temperature Maintain a constant temperature throughout the assay.Enzyme activity is highly temperature-dependent.[1][2][3][4][5]
pH Use a well-buffered solution at the optimal pH for the enzyme.pH fluctuations can alter enzyme structure and activity.[1][2][3]
Controls Include 0% and 100% inhibition controls and blanks.Essential for data normalization and background correction.[21]
Data Analysis Use a 4-parameter logistic model for curve fitting.Provides a more accurate determination of the IC50.

By systematically addressing these potential sources of variability, you can significantly improve the reproducibility of your this compound enzyme inhibition assays and have greater confidence in your experimental findings.

V. References

  • Misuri, L., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 8-15. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(2), 214-220. Available from: [Link]

  • Misuri, L., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. ResearchGate. Available from: [Link]

  • Ho, T. S., et al. (2014). An empirical analysis of enzyme function reporting for experimental reproducibility: missing/incomplete information in published papers. FEBS Letters, 588(21), 3949-3955. Available from: [Link]

  • Otsuka, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 4(5), 8968-8976. Available from: [Link]

  • Misuri, L., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Taylor & Francis Online. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]

  • Gygli, G., et al. (2022). On the reproducibility of enzyme reactions and kinetic modelling. Biological Chemistry, 403(8-9), 717-730. Available from: [Link]

  • Gygli, G., et al. (2022). On the reproducibility of enzyme reactions and kinetic modelling. PubMed. Available from: [Link]

  • Otsuka, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications. Available from: [Link]

  • Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Longdom Publishing. Available from: [Link]

  • CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available from: [Link]

  • Gygli, G., et al. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv. Available from: [Link]

  • Elmquist, W. F., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 14(4), 880-891. Available from: [Link]

  • Mangold, M. (2022). Enzyme Kinetics Considerations. Scientist Live. Available from: [Link]

  • Vidal-Giménez, F., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(3), 1801. Available from: [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available from: [Link]

  • Ladds, G., & Pan, A. C. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • Pollard, T. D. (2017). Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell, 28(21), 2713-2718. Available from: [Link]

  • Ginty, F. (2022). Reproducibility in the Lab: the Proof is in the Protocol. Taylor & Francis Online. Available from: [Link]

  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available from: [Link]

  • Solidzymes. (n.d.). Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. Solidzymes. Available from: [Link]

  • Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. Available from: [Link]

  • de Zea Bermudez, V., et al. (2006). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. RSC Publishing. Available from: [Link]

  • Conduct Science. (2021). Factors That Affects Enzyme Activity. Conduct Science. Available from: [Link]

  • Al-Omair, M. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1184-1189. Available from: [Link]

  • Biology LibreTexts. (2022). 7.1.1: Factors Affecting Enzyme Activity. Biology LibreTexts. Available from: [Link]

  • Pearson. (2023). Factors Affecting Enzyme Activity: Videos & Practice Problems. Pearson. Available from: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available from: [Link]

  • New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. BenchFly. Available from: [Link]

  • Rather, J. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 12(45), 29288-29309. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2022). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available from: [Link]

  • Biology LibreTexts. (n.d.). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Available from: [Link]

  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. Available from: [Link]

  • PubChem. (n.d.). N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide. PubChem. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Patsnap Synapse. Available from: [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manual Professional Edition. Available from: [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]

  • Ademosun, A. O., & Oboh, G. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. MethodsX, 8, 101219. Available from: [Link]

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of N-(4-cyanophenyl)sulfamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing N-(4-cyanophenyl)sulfamide and related sulfamide-based compounds in their cellular assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and specificity of your experimental results by minimizing and identifying potential off-target effects.

Introduction: The Challenge of Specificity with the Sulfonamide Scaffold

This guide provides a logical, multi-step framework for proactively addressing and mitigating these risks in your cellular assays.

Section 1: Understanding the Inherent Risks of the Sulfonamide Group

This section addresses the fundamental reasons why compounds like this compound require careful off-target assessment.

Q1: What are the primary known off-target liabilities of the this compound chemical class?

A1: The primary and most well-documented off-target activity for many N-unsubstituted arenesulfonamides is the inhibition of Carbonic Anhydrases (CAs) .[5]

  • Mechanism of Off-Target Action: The sulfonamide group (-SO₂NH₂) is a potent zinc-binding moiety. It can coordinate with the zinc ion (Zn²⁺) present in the active site of metalloenzymes, most notably the carbonic anhydrase family.[5] This interaction is often strong and can lead to potent, unintended inhibition of various CA isoforms expressed in your cells. A clinical candidate, ZK 304709, was found to accumulate in erythrocytes specifically due to this off-target activity against CAs.[5]

  • Broader Implications: The sulfonamide scaffold is also a known structural mimic of p-aminobenzoic acid (PABA), which is the basis for its antibacterial activity through the inhibition of dihydropteroate synthetase, an enzyme in the folic acid synthesis pathway.[6][7] While this specific enzyme is absent in humans, the principle of structural mimicry underscores the potential for this compound to interact with other endogenous proteins.

Section 2: Foundational Troubleshooting and Experimental Design

If you observe an unexpected or unusually potent phenotype, the following troubleshooting steps are critical for distinguishing on-target from off-target effects.

Problem: My observed cellular phenotype is inconsistent, or its potency (EC₅₀) is much higher than the compound's binding affinity (Kᵢ) for its intended target. Could this be an off-target effect?

Answer: This is a classic indicator of a potential off-target effect. An essential first step is to meticulously characterize the dose-response relationship of this compound for your observed phenotype and compare it to its activity against the intended target and known off-target families.

This workflow establishes the precise concentration range for on-target vs. potential off-target activity.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation A Observe Phenotype with This compound B Step 1: Perform Dose-Response Assay for Phenotype A->B D Step 3: Perform On-Target Biochemical/Binding Assay A->D F Step 5: Perform Off-Target Assay (e.g., Carbonic Anhydrase) A->F C Step 2: Determine Phenotypic EC50 B->C H Compare EC50 and IC50 values C->H E Step 4: Determine On-Target IC50 / Ki D->E E->H G Step 6: Determine Off-Target IC50 F->G G->H I On-Target Effect Likely (EC50 ≈ On-Target IC50) H->I If Correlated J Off-Target Effect Suspected (EC50 ≈ Off-Target IC50 or EC50 << On-Target IC50) H->J If Discrepant

Caption: Workflow for quantitative analysis of on- and off-target effects.

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced artifacts.

  • Cell Plating: Plate your cells at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Treatment: Replace the medium with the medium containing the serial dilutions of the compound. Include a "vehicle only" (e.g., 0.5% DMSO) control and a "no treatment" control.

  • Incubation: Incubate the cells for the experimentally determined time required to observe the phenotype.

  • Assay Readout: Measure the phenotypic endpoint using a quantitative method (e.g., fluorescence, luminescence, cell viability assay like MTT).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Use a table to clearly organize your findings. This allows for a direct comparison between the concentrations required to engage the target versus those that elicit the cellular phenotype or engage known off-targets.

ParameterThis compound ConcentrationInterpretation
On-Target IC₅₀/Kᵢ e.g., 50 nMConcentration needed to inhibit/bind the purified target protein by 50%.
Cellular Phenotype EC₅₀ e.g., 65 nMIf this value is close to the On-Target IC₅₀, it supports an on-target mechanism.
Carbonic Anhydrase II IC₅₀ e.g., 5 µMIf this value is much higher than the Phenotypic EC₅₀, CA-II is an unlikely cause.
Cell Viability CC₅₀ e.g., >25 µMConcentration that causes 50% cytotoxicity. Should be significantly higher than the EC₅₀.

Section 3: Definitive On-Target Validation Strategies

If initial dose-response data is ambiguous or suggests an off-target effect, the following strategies are required to definitively link the observed phenotype to your intended target.

Q2: How can I prove that the phenotype I'm seeing is a direct result of modulating my target of interest?

A2: The gold standard for target validation is the use of orthogonal approaches. This involves using a method that is mechanistically different from your small molecule inhibitor to modulate the target and then checking if it produces the same biological outcome.[8]

G cluster_0 cluster_1 Target Target Protein Phenotype Observed Phenotype Target->Phenotype Regulates Molecule This compound Molecule->Target Inhibits Genetic siRNA / CRISPR (Orthogonal Method) Genetic->Target Knocks Down/ Knocks Out p1->Phenotype Confirms Hypothesis p2->Phenotype Confirms Hypothesis

Caption: The logic of using an orthogonal method to validate a drug target.

  • siRNA Selection: Use at least two independent, validated siRNAs targeting different sequences of your target mRNA to control for off-target effects of the siRNA itself.[8] Include a non-targeting (scrambled) siRNA as a negative control.

  • Transfection: Transfect your cells with the siRNAs using an optimized delivery method (e.g., lipid-based transfection).

  • Incubation: Culture the cells for 48-72 hours to allow for mRNA and protein knockdown.

  • Validation of Knockdown: Harvest a parallel set of cells to confirm target protein knockdown by Western Blot or target mRNA reduction by qPCR. This step is crucial for data interpretation.

  • Phenotypic Assay: Perform the same cellular assay you used to characterize the this compound.

Q3: Is there a way to reverse the effect of the compound to prove it's on-target?
  • Construct Design: Engineer an expression vector for your target protein that is resistant to your chosen validation method.

    • For siRNA: Introduce silent mutations in the siRNA binding site of your target's cDNA. This will make the mRNA resistant to the siRNA while still producing the wild-type protein.

    • For this compound: If the binding site is known, introduce a point mutation that ablates compound binding but preserves protein function (this is more advanced and not always feasible).

  • Experiment:

    • Group 1 (Control): Cells treated with non-targeting siRNA + empty vector.

    • Group 2 (Knockdown): Cells treated with target-specific siRNA + empty vector. This should show the phenotype.

    • Group 3 (Rescue): Cells treated with target-specific siRNA + the siRNA-resistant target expression vector.

  • Analysis: If re-expression of the target protein in Group 3 reverses or "rescues" the phenotype seen in Group 2, it provides definitive evidence that the phenotype is a direct consequence of diminishing the target protein's function.[8]

Section 4: FAQs on Advanced Practices and Controls

Q4: How can I use a negative control compound to strengthen my conclusions?

A4: An ideal negative control is a compound that is structurally very similar to your active compound but is inactive against the intended target. This helps to rule out effects caused by the general chemical scaffold rather than specific target engagement. For this compound, a potential negative control could involve modifying the sulfonamide group, which is critical for the activity of many such compounds, for instance, by methylation of the sulfonamide nitrogen to disrupt its zinc-binding capability.[5]

Q5: What are some comprehensive methods to build an off-target profile?

A5: For advanced drug development, broad off-target profiling is often necessary.

  • Commercial Profiling Services: Companies offer screening panels where your compound is tested against hundreds of targets, such as kinases, GPCRs, and ion channels, to provide a comprehensive safety and selectivity profile.[9]

  • Chemoproteomics: Techniques like thermal proteome profiling (TPP) or affinity chromatography coupled with mass spectrometry can identify which proteins in the cellular proteome physically interact with your compound in an unbiased, genome-wide manner.

References

  • Title: Strategies to Avoid and Reduce Off-Target Effects Source: CRISPR Medicine News URL: [Link]

  • Title: Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination Source: Genetic Engineering & Biotechnology News URL: [Link]

  • Title: Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing Source: MDPI URL: [Link]

  • Title: Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development Source: Royal Society of Chemistry URL: [Link]

  • Title: Role of Cell-Based Assays in Drug Discovery and Development Source: Creative Bioarray URL: [Link]

  • Title: Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells Source: American Chemical Society URL: [Link]

  • Title: Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Source: ResearchGate URL: [Link]

  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: ResearchGate URL: [Link]

  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed URL: [Link]

  • Title: Off-target effects in CRISPR/Cas9 gene editing Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) Source: Peer-reviewed Journals URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Springer URL: [Link]

  • Title: Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4 Source: PubMed URL: [Link]

  • Title: The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Source: ResearchGate URL: [Link]

  • Title: Studies on the Cellular Pharmacology of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea Source: PubMed URL: [Link]

  • Title: What is the mechanism of Sulfanilamide? Source: Patsnap Synapse URL: [Link]

  • Title: Sulfonamides - Infectious Diseases Source: MSD Manual Professional Edition URL: [Link]

Sources

Technical Support Center: Enhancing Oral Bioavailability of N-(4-cyanophenyl)sulfamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of N-(4-cyanophenyl)sulfamide derivatives. This document provides a structured approach to troubleshooting common challenges and offers practical, evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of this compound derivatives.

Q1: My this compound derivative shows potent in vitro activity but poor in vivo efficacy when dosed orally. What are the likely causes?

A1: This is a frequent challenge. The discrepancy between in vitro potency and in vivo oral efficacy often points to poor oral bioavailability. The primary reasons for this can be categorized as follows:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. Sulfonamides can be crystalline and may have low solubility.[1][2]

  • Low Intestinal Permeability: The compound may be unable to efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[3] Sulfonamides are known to undergo metabolism, primarily through acetylation and oxidation.[4][5][6]

  • Efflux Transporter Activity: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[7][8][9]

Q2: How can I quickly assess the potential for poor oral bioavailability of my this compound derivative early in development?

A2: Early assessment is crucial. A combination of in silico and in vitro methods can provide valuable insights:

  • In Silico Prediction: Computational tools can predict physicochemical properties such as logP, molecular weight, and the number of hydrogen bond donors and acceptors. These can be used to assess the "drug-likeness" of your compound and flag potential liabilities.

  • Solubility Assessment: Experimentally determine the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).

  • In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely used model to predict intestinal drug absorption and identify potential substrates of efflux transporters.[10][11][12][13]

Q3: What are the key metabolic pathways for sulfonamides that I should be aware of?

A3: Sulfonamides primarily undergo Phase II metabolism, with N-acetylation being a major pathway.[4] Phase I oxidation of the arylamine group can also occur. The extent of metabolism can vary between species and is influenced by the specific chemical structure of the derivative. Understanding these pathways is critical, as extensive metabolism can significantly reduce the amount of active drug reaching systemic circulation.[3]

Q4: Can the cyanophenyl group in my compound influence its oral bioavailability?

A4: The 4-cyanophenyl group can influence several properties relevant to oral bioavailability. The nitrile group is a potential hydrogen bond acceptor and can impact crystallinity and solubility. Its electronic properties can also affect the pKa of the sulfonamide nitrogen, which in turn influences solubility at different pH values in the GI tract.

Part 2: Troubleshooting Guides

This section provides a systematic approach to identifying and addressing the root causes of poor oral bioavailability.

Troubleshooting Workflow for Poor Oral Bioavailability

This workflow will guide you through a logical sequence of experiments to diagnose the underlying issue.

Start Start: Poor Oral Bioavailability Observed Solubility Assess Aqueous Solubility (Biorelevant Media) Start->Solubility Permeability Evaluate Intestinal Permeability (e.g., Caco-2 Assay) Solubility->Permeability Adequate Sol_Low Low Solubility Solubility->Sol_Low Is Solubility < 100 µg/mL? Metabolism Investigate Metabolic Stability (Liver Microsomes, S9) Permeability->Metabolism Adequate Perm_Low Low Permeability Permeability->Perm_Low Is Papp < 1 x 10^-6 cm/s? Efflux Determine Efflux Ratio (Bidirectional Caco-2 Assay) Metabolism->Efflux Stable Met_High High Metabolism Metabolism->Met_High Is > 50% metabolized in 1 hr? Efflux_High High Efflux Efflux->Efflux_High Is Efflux Ratio > 2? Sol_Strat Implement Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations Sol_Low->Sol_Strat Perm_Strat Consider Prodrug Approaches: - Increase Lipophilicity Perm_Low->Perm_Strat Met_Strat Structural Modification to Block Metabolic Sites or Prodrug Approach Met_High->Met_Strat Efflux_Strat Structural Modification to Reduce Transporter Recognition or Co-administration with P-gp Inhibitor (Research Phase) Efflux_High->Efflux_Strat

Caption: Troubleshooting workflow for poor oral bioavailability.

Guide 1: Addressing Poor Aqueous Solubility

If your this compound derivative exhibits low aqueous solubility, consider the following strategies:

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Solubilization: Dissolve the this compound derivative and a suitable polymer carrier (e.g., PVP, HPMC, or Soluplus®) in a common volatile solvent (e.g., methanol, acetone, or a mixture). The drug-to-polymer ratio should be optimized (start with 1:1, 1:3, and 1:5 w/w).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Ensure complete removal of the solvent.

  • Drying: Dry the resulting solid film under vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion (absence of a melting endotherm).

    • Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity.

    • Dissolution Testing: Perform dissolution studies in biorelevant media to compare the dissolution rate of the amorphous solid dispersion to the crystalline drug.

Data Presentation: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[14]Simple, applicable to many compounds.May not be sufficient for very poorly soluble drugs; risk of particle agglomeration.
Amorphous Solid Dispersions Drug is molecularly dispersed in a polymer matrix, preventing crystallization and enhancing dissolution.[15]Significant increase in apparent solubility and dissolution rate.Potential for physical instability (recrystallization) over time.
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a microemulsion in the GI tract.[15]Can significantly improve bioavailability of lipophilic drugs.Higher complexity in formulation development and manufacturing.
Prodrugs A bioreversible derivative of the drug with improved solubility is synthesized.[16][17][18]Can dramatically increase aqueous solubility.[16]Requires chemical modification and subsequent in vivo conversion to the active drug.
Guide 2: Overcoming Low Intestinal Permeability

If low permeability is the primary issue, a prodrug approach is often the most effective strategy.

Conceptual Workflow for Prodrug Design to Enhance Permeability

Start Low Permeability Identified (e.g., Low Papp in Caco-2) Identify_Promoieties Identify Suitable Promoieties - Esters, Carbonates, etc. Start->Identify_Promoieties Synthesis Synthesize Prodrug Candidates Identify_Promoieties->Synthesis Characterize Characterize Physicochemical Properties (Solubility, LogP, Stability) Synthesis->Characterize Evaluate_Permeability Evaluate Permeability of Prodrugs (e.g., Caco-2 Assay) Characterize->Evaluate_Permeability Evaluate_Conversion Assess Bioconversion to Parent Drug (Plasma, Liver Homogenates) Evaluate_Permeability->Evaluate_Conversion Select_Candidate Select Lead Prodrug Candidate for In Vivo Studies Evaluate_Conversion->Select_Candidate

Caption: Workflow for developing a permeability-enhancing prodrug.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay to Assess Efflux

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the test compound to the apical (A) side of the monolayer.

    • At specified time points, take samples from the basolateral (B) side.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the test compound to the basolateral (B) side.

    • At specified time points, take samples from the apical (A) side.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

    • Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[7]

Guide 3: Mitigating First-Pass Metabolism

If your compound is rapidly metabolized, consider these approaches:

  • Structural Modification: Modify the metabolically labile sites of the molecule to block metabolism. For sulfonamides, this could involve modifications to the arylamine group.

  • Prodrug Approach: Design a prodrug that masks the metabolic site. The prodrug should be stable until it is absorbed, after which it should efficiently convert to the active parent drug.

Part 3: References

  • Sulfonamide metabolic pathways. (n.d.). Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 815-827.

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. (n.d.). Nuvisan. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. Retrieved from [Link]

  • In Vitro Permeability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Vree, T. B., & Hekster, Y. A. (1985). Metabolism of Sulfonamides. Karger Publishers. Retrieved from [Link]

  • García-Galán, M. J., Díaz-Cruz, S., & Barceló, D. (2011). Major metabolites of sulfonamide antibiotics. ResearchGate. Retrieved from [Link]

  • Bray, H. G., Lake, H. J., & Thorpe, W. V. (1948). The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. Biochemical Journal, 42(3), 400–406.

  • Overview of In Vitro Permeability Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. (2015). Pharmachitchat. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 080-087.

  • Synthesis and characterization of some novel sulfonate and carbonate prodrugs of Atovaquone, accomplished with better solubility profile. (2021). Mapana Journal of Sciences, 19(2), 1-10.

  • Kostyo, J. H., Lallande, A. T., Sells, C. A., Shuda, M. R., & Kane, R. R. (2018). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 9(7), 678–682.

  • Kumar, S., & Singh, S. (2013). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Nayak, A. L. (2023). Innovative methods to increase the oral bioavailability of medications. Asian Journal of Pharmacy and Technology, 13(1), 60-61.

  • Khan, M. S. Y., Husain, A., Hasan, S. M., & Akhter, M. (2002). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. Scientia Pharmaceutica, 70(3), 277-286.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Pharmaceutics and Drug Delivery Research, 13(1), 1-5.

  • Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]

  • Vemula, V. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. Retrieved from [Link]

  • Bowser, J. R., & Williams, P. J. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(45), 5945–5947.

  • F., & J. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139.

  • G., A., C., E., D., A., & E., J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(4), 433.

  • Sharom, F. J. (1997). The P-glycoprotein efflux pump: how does it transport drugs? Journal of Membrane Biology, 160(3), 161–175.

  • Sulfonamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Singh, A., & Mittal, S. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Current Neuropharmacology, 21(10), 2211–2227.

  • Inhibition of P-glycoprotein to prevent drug efflux. (n.d.). ResearchGate. Retrieved from [Link]

  • Le, C. M., & Sarlah, D. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20955–20961.

  • D. A. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 311-332). The Royal Society of Chemistry.

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2018). ResearchGate. Retrieved from [Link]

  • N-(4-cyanophenyl)methanesulfonamide (C8H8N2O2S). (n.d.). PubChem. Retrieved from [Link]

  • N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide. (n.d.). PubChem. Retrieved from [Link]

  • N-(4-acetyl-2-cyanophenyl)methanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • N-(4-CYANOPHENYL)-N-HYDROXYBENZAMIDE. (n.d.). gsrs. Retrieved from [Link]

Sources

strategies to reduce cytotoxicity of N-(4-cyanophenyl)sulfamide at high concentrations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-cyanophenyl)sulfamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound, with a specific focus on managing and reducing cytotoxicity at high concentrations. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity and success of your research.

Introduction

This compound belongs to the sulfonamide class of compounds, a group known for a wide range of biological activities.[1][2] While many sulfonamides are explored for their therapeutic potential, including as anticancer agents, they can also exhibit significant cytotoxicity, which may be an undesirable effect depending on the research context.[1][3] High concentrations of a test compound can lead to off-target effects, cell stress, and ultimately, apoptosis or necrosis, confounding experimental results.[4][5] This guide provides a structured approach to identifying the root causes of unexpected cytotoxicity and implementing strategies to mitigate these effects.

Troubleshooting Guide: High Cytotoxicity in In Vitro Assays

This section addresses common problems encountered during in vitro experiments with this compound.

Issue 1: Rapid and widespread cell death is observed even at moderately high concentrations.

Question: I am performing a dose-response experiment with this compound, and I'm observing almost 100% cell death at concentrations where I expected to see a graded response. What could be happening?

Answer: This is a common issue when working with bioactive compounds. The abrupt drop in cell viability can stem from several factors, ranging from the compound's intrinsic properties to experimental artifacts.

Potential Causes & Step-by-Step Solutions:

  • Compound Precipitation: At high concentrations, this compound may exceed its solubility limit in your culture medium, forming precipitates. These crystals can cause physical damage to cells or lead to an inaccurate estimation of the actual compound concentration in solution.

    • Solution:

      • Visual Inspection: Carefully inspect the wells of your culture plate under a microscope before and after adding the compound. Look for any visible crystals or changes in the medium's clarity.[6]

      • Solubility Test: Perform a simple solubility test by preparing the highest concentration of your compound in the cell culture medium and observing it over time for any precipitation.

      • Adjust Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the culture medium is consistent across all wells and remains at a non-toxic level (typically below 0.5%).[6]

  • Acute Cellular Toxicity Mechanism: The sulfonamide moiety can be metabolized into reactive species that induce apoptosis.[4][5] It's possible that at a certain threshold concentration, the cellular mechanisms to counteract this toxicity are overwhelmed, leading to a sharp decline in viability. The N4 arylamine group, common in many sulfonamides, is often implicated in such hypersensitivity and cytotoxic reactions.[7]

    • Solution:

      • Expand Dose Range: Test a wider range of concentrations, including several logarithmic dilutions at the lower end of your current range, to identify a more gradual dose-response curve.[6]

      • Time-Course Experiment: Reduce the incubation time. An acute toxic effect might be observable within a few hours. A time-course experiment (e.g., 6, 12, 24, 48 hours) can reveal the dynamics of the cytotoxic response.

  • pH Shift in Culture Medium: The addition of a high concentration of an acidic or basic compound can alter the pH of the culture medium, leading to non-specific cell death.[6]

    • Solution:

      • Measure pH: After adding this compound to your medium at the highest concentration, measure the pH and compare it to the control medium. If there is a significant shift, you may need to buffer the medium or adjust the pH of your compound stock solution.

Experimental Workflow for Investigating Acute Cytotoxicity

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Refined Experimentation A High Cell Death at High Concentrations B Check for Compound Precipitation (Microscopic Examination) A->B C Measure pH of Culture Medium A->C D Perform Broader Dose-Response and Time-Course Studies A->D E Determine IC50 with Optimized Concentration Range and Time B->E If precipitation is observed, adjust solvent/concentration C->E If pH shifts, buffer medium D->E Identify optimal experimental window F Investigate Mechanism (e.g., Apoptosis vs. Necrosis Assays) E->F

Caption: Troubleshooting workflow for unexpected high cytotoxicity.

Issue 2: High variability in cytotoxicity data between replicate wells.

Question: My cytotoxicity assay results for this compound are not consistent. I'm seeing large error bars, making it difficult to determine the IC50 value. What could be the cause?

Answer: High variability is a frustrating but solvable problem in cell-based assays. It often points to inconsistencies in experimental technique or unaccounted for variables.

Potential Causes & Step-by-Step Solutions:

  • Uneven Cell Seeding: If cells are not evenly distributed in the wells of your microplate, the starting cell number will vary, leading to different results.

    • Solution: Ensure you have a homogeneous single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before aliquoting. After seeding, let the plate sit at room temperature for 15-20 minutes to allow cells to settle evenly before transferring to the incubator.[6]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the media and the test compound, leading to higher cytotoxicity in these wells.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[6]

  • Inaccurate Compound Dosing: Small errors in pipetting the compound, especially when performing serial dilutions, can lead to significant variations in the final concentration.

    • Solution: Use calibrated pipettes and ensure they are functioning correctly. Use fresh pipette tips for each dilution and when adding the compound to the wells.

  • Compound Interaction with Assay Reagents: The chemical structure of this compound could potentially interfere with the assay itself. For example, some compounds can directly reduce MTT in the absence of cells, leading to a false-positive signal for viability.[8][9]

    • Solution:

      • Run a 'No-Cell' Control: Include control wells containing only medium, the compound at various concentrations, and the assay reagent (e.g., MTT). This will show if the compound reacts directly with the reagent.[8]

      • Consider an Alternative Assay: If interference is suspected, switch to a cytotoxicity assay with a different detection principle. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH release or a dye-based method like Trypan Blue.

Diagram of a Well-Controlled Cytotoxicity Assay Plate Layout

G cluster_0 96-Well Plate Layout to Minimize Variability a b 1 c 2 d 3 e 4 f 5 g 6 h 7 i 8 j 9 k 10 l 11 m 12 A A B B C C D D E E F F G G H H p1 PBS p2 PBS p3 PBS e1 C1 e2 C2 c1 VC c2 NC c3 CC caption C1, C2...: Compound Concentrations VC: Vehicle Control NC: Negative Control (untreated) CC: Compound Control (no cells) PBS: Phosphate-Buffered Saline (edge wells)

Caption: Recommended plate layout to mitigate edge effects and include proper controls.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound cytotoxicity at high concentrations?

While specific data on this compound is limited, we can infer potential mechanisms from the broader sulfonamide literature. The cytotoxicity of sulfonamides is often linked to the formation of reactive metabolites by cytochrome P450 enzymes.[5] These metabolites can lead to cellular stress and apoptosis, which is characterized by events like DNA fragmentation and the externalization of phosphatidylserine.[4] Some sulfonamide derivatives have also been shown to induce cell cycle arrest.[1] The presence of the cyanophenyl group may also influence the compound's electronic properties and its interaction with cellular targets.

Q2: My MTT assay shows increased metabolic activity at certain concentrations of this compound, not decreased. Is this possible?

Yes, this is a known phenomenon. An apparent increase in metabolic activity in an MTT assay can be a sign of cellular stress.[9] Cells may increase their metabolic rate as part of a stress response before succumbing to toxicity at higher concentrations. It is also crucial to rule out direct chemical interference of your compound with the MTT reagent.[8][9] It is highly recommended to complement the MTT assay with a method that directly measures cell death, such as an LDH release assay or a live/dead cell stain, to distinguish between metabolic changes and actual cytotoxicity.[10][11]

Q3: Are there ways to chemically modify this compound to reduce its general cytotoxicity?

Structural modifications can influence a compound's cytotoxic profile. For sulfonamides, substitutions on the aniline nitrogen and the aromatic ring can alter activity.[1] For instance, the presence of electron-donating groups has been shown to decrease the cytotoxicity of some sulfonamides.[1] However, any modification would create a new chemical entity, and its biological activity would need to be re-evaluated. Such structure-activity relationship (SAR) studies are a cornerstone of drug development.

Q4: Can I use a drug delivery system to reduce the cytotoxicity of this compound in my experiments?

Yes, encapsulating a compound in a nanoparticle or liposome delivery system is a common strategy to alter its pharmacokinetic and pharmacodynamic properties.[12] Such systems can potentially reduce off-target cytotoxicity by controlling the release of the compound or by targeting it to specific cells or tissues. While this is more common in in vivo studies, it can also be applied in vitro to investigate mechanisms of toxicity and delivery.

Q5: What are the most appropriate control experiments when assessing the cytotoxicity of this compound?

A well-designed experiment with robust controls is essential for interpreting cytotoxicity data. The following controls should be included:

  • Untreated Control (Negative Control): Cells cultured in medium only, to establish baseline viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This is crucial to ensure that the solvent itself is not causing toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure that the assay is working correctly and the cells are responsive to toxic stimuli.

  • Compound-in-Medium Control (No Cells): this compound in culture medium without cells, to check for precipitation and interference with the assay reagents.[8]

Summary of Key Recommendations

Experimental ChallengeKey RecommendationRationale
Unexpectedly High Cytotoxicity Perform a broad dose-response and time-course study.To identify the dynamic range of the compound's effect and distinguish between acute and chronic toxicity.
High Data Variability Optimize cell seeding and use a plate layout that avoids "edge effects".To ensure consistency and accuracy in your results.[6]
Ambiguous Assay Results (e.g., MTT) Use orthogonal assays that measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).To obtain a more complete picture of the compound's cytotoxic mechanism and avoid assay-specific artifacts.[10][11]
Compound Solubility Issues Visually inspect for precipitation and perform solubility tests in the final culture medium.To ensure that the nominal concentration of the compound is the actual concentration interacting with the cells.[6]

References

  • Hess, D. A., Sisson, M. E., Suria, H., Wijsman, J., Puvanesasingham, R., Madrenas, J., & Rieder, M. J. (1999). Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. The FASEB journal, 13(13), 1688–1698. [Link]

  • Al-Abdullah, E. S., Al-Salahi, R. A., Al-Dhfyan, A., Al-Obaid, A. M., & El-Tahir, K. E. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide-DerivativesAgainst a Few Human Cancer Cells. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 133–141. [Link]

  • Choudhary, S., & Hassan, M. I. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(11), 2731–2746. [Link]

  • Wikipedia contributors. (2023, December 27). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. [Link]

  • Hess, D. A., Sisson, M. E., Suria, H., Wijsman, J., Puvanesasingham, R., Madrenas, J., & Rieder, M. J. (1999). Cytotoxicity of Sulfonamide Reactive Metabolites: Apoptosis and Selective Toxicity of CD8(+) Cells by the Hydroxylamine of Sulfamethoxazole. FASEB Journal, 13(13), 1688-1698. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Molecules, 27(21), 7543. [Link]

  • Al-Salahi, R., Al-Sanea, M. M., Al-Omair, M. A., Al-Warhi, T., & Al-Wabli, R. I. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(23), 8527. [Link]

  • Mutsaers, H. A., van den Heuvel, L. P., & Masereeuw, R. (2019). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 10, 137. [Link]

  • Barthakur, T. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2022). Drug toxicity assessment: cell proliferation versus cell death. Cell Death Discovery, 8(1), 442. [Link]

  • Cree, I. A. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research, 31(5), 1547-1552. [Link]

  • DeRut, R., & Hew, H. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(11), 4759-4770. [Link]

  • Al-Salahi, R., Al-Sanea, M. M., Al-Omair, M. A., Al-Warhi, T., & Al-Wabli, R. I. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(11), 2533. [Link]

  • Lin, L. S., Lanza, T., Jewell, J. P., Liu, P., Jones, C., Kieczykowski, G. R., ... & Hagmann, W. K. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of medicinal chemistry, 52(11), 3449–3452. [Link]

  • Houghton, P. J., Houghton, J. A., & Green, A. A. (1984). Studies on the Cellular Pharmacology of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea. Cancer Research, 44(1), 31-35. [Link]

  • Park, S., Lee, D., Lee, J., Lee, J. Y., & Kim, J. (2020). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS omega, 5(32), 20266–20276. [Link]

  • Hashemi, M., Ghavami, S., Eshraghi, M., Booy, E. P., & Los, M. (2012). Death Inducing and Cytoprotective Autophagy in T-47D Cells by Two Common Antibacterial Drugs: Sulfathiazole and Sulfacetamide. Iranian journal of pharmaceutical research : IJPR, 11(3), 853–863. [Link]

  • Edwards, D. I. (1981). Mechanisms of cytotoxicity of nitroimidazole drugs. Progress in medicinal chemistry, 18, 87–116. [Link]

  • Global Substance Registration System. (n.d.). N-(4-CYANOPHENYL)-N-HYDROXYBENZAMIDE. [Link]

  • Di Gioacchino, M., Petrarca, C., Lazzarin, F., Di Giampaolo, L., Sabbioni, E., Boscolo, P., ... & Mariani-Costantini, R. (2011). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. Journal of nanoparticle research, 13(10), 4757–4771. [Link]

Sources

Technical Support Center: Optimizing HPLC Gradient for N-(4-cyanophenyl)sulfamide and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the separation of N-(4-cyanophenyl)sulfamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for resolving common chromatographic challenges. Here, we move beyond generic protocols to explain the reasoning behind methodological choices, empowering you to develop robust and reliable HPLC methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during method development for this compound and its metabolites.

Q1: My parent compound, this compound, and its metabolites are eluting very early, close to the solvent front, even with a high aqueous mobile phase. What is the likely cause and how can I improve retention?

A1: This is a classic sign of poor retention for polar analytes on traditional reversed-phase columns.[1] Metabolites are often more polar than the parent drug, leading to this issue. To increase retention, consider the following:

  • Column Choice: Switch to a column specifically designed for polar compound retention.[2] Options include columns with embedded polar groups or those stable in 100% aqueous mobile phases.[2][3]

  • Mobile Phase pH: this compound and its metabolites likely have ionizable groups. Adjusting the mobile phase pH can significantly impact retention.[4][5][6][7] For sulfamides, which can have acidic protons, using a mobile phase with a lower pH (e.g., pH 2.5-3.5) can suppress ionization, making the analytes less polar and increasing their retention on a reversed-phase column.[4][7][8]

  • Gradient Modification: Start with a very shallow gradient and a high initial aqueous percentage. For example, begin with 95-98% aqueous mobile phase and hold for a few minutes before starting a slow ramp of the organic phase.

Q2: I am observing significant peak tailing for my metabolite peaks. What are the primary causes and how can I improve peak shape?

A2: Peak tailing for polar, and particularly basic, analytes is often caused by secondary interactions with the stationary phase, such as interactions with exposed silanol groups on the silica backbone of the column.[4] Here’s how to troubleshoot:

  • Mobile Phase pH and Buffering: Ensure your mobile phase pH is controlled with an appropriate buffer and is at least 1.5-2 pH units away from the pKa of your analytes to maintain a consistent ionization state.[4][5][6] Fluctuating ionization can lead to poor peak shape.[6]

  • Column Technology: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions. Consider using a column with a different stationary phase chemistry, such as one with an embedded polar group, which can help shield the silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing.[9] Try reducing the injection volume or sample concentration.[10]

Q3: My resolution between two critical metabolite isomers is poor. How can I improve their separation?

A3: Improving the resolution of closely eluting peaks, especially isomers, requires manipulation of the separation selectivity.

  • Gradient Slope: A shallower gradient slope provides more time for analytes to interact with the stationary phase, often leading to better resolution.[11][12] After an initial scouting gradient, identify the elution window of your critical pair and "stretch out" the gradient in that region.[12]

  • Mobile Phase pH: Small changes in pH can dramatically alter the selectivity between ionizable compounds.[5][7] Systematically adjust the pH of the aqueous mobile phase to see if the elution order or spacing of the peaks changes.

  • Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. Different organic solvents can alter the selectivity of the separation.

  • Column Temperature: Adjusting the column temperature can influence selectivity. Try running the separation at a higher or lower temperature to see the effect on resolution.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step approaches to resolving complex separation issues.

Guide 1: Systematic Approach to Initial Method Development

When starting from scratch, a systematic approach will save time and resources.

Step 1: Analyte Characterization

Before any injections, gather information about your parent compound and its expected metabolites. Key properties include:

  • Structure and Functional Groups: The presence of the sulfamide and cyano groups will dictate the compound's polarity and potential for ionization.

  • Predicted Metabolites: Common metabolic pathways for sulfonamides include N-acetylation, hydroxylation of the aromatic rings, and glucuronide or sulfate conjugation.[1][13][14] These modifications generally increase the polarity of the molecule.

Step 2: Column Selection

The choice of column is critical for retaining and separating polar metabolites.

Column TypeAdvantagesDisadvantages
Standard C18 Widely available, good for non-polar compounds.Poor retention of polar metabolites, potential for peak tailing.[1]
C18 with Embedded Polar Group Improved retention for polar analytes, compatible with highly aqueous mobile phases.[3]May have different selectivity compared to standard C18.
Phenyl-Hexyl Offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds.May not provide sufficient retention for very polar metabolites.
HILIC Excellent retention for very polar compounds.[15]Requires different mobile phase considerations (high organic), can have longer equilibration times.

For this compound and its metabolites, a C18 column with an embedded polar group or a modern, well-endcapped C18 designed for polar analytes is a good starting point.

Step 3: Mobile Phase Selection and pH Screening

The mobile phase is a powerful tool for manipulating retention and selectivity.

  • Aqueous Phase: Start with HPLC-grade water containing a buffer and an acid or base to control pH. Common choices include:

    • 0.1% Formic Acid (pH ~2.7)

    • 0.1% Acetic Acid (pH ~3.2)

    • 10 mM Ammonium Formate (pH can be adjusted)

    • 10 mM Ammonium Acetate (pH can be adjusted)

  • Organic Phase: Acetonitrile is a common first choice due to its low viscosity and UV transparency. Methanol is a good alternative to explore for changes in selectivity.

Workflow for Initial Method Development

Caption: Systematic workflow for HPLC method development.

Guide 2: Troubleshooting Poor Resolution of a Critical Pair

Let's assume you have two important metabolites that are co-eluting. The following workflow can help you resolve them.

Step 1: Isolate the Problematic Region of the Gradient

From your initial chromatogram, determine the approximate percentage of organic solvent at which the critical pair elutes.

Step 2: Systematically Modify the Gradient Slope

Focus on the elution window of interest. If the pair elutes at around 40% acetonitrile, try the following gradients:

Gradient ParameterInitial MethodOptimized Method 1 (Shallow)Optimized Method 2 (Segmented)
Time (min) % Organic % Organic % Organic
0.0555
15.0603035
20.0955045 (over 10 min)
22.0959595
25.0555

Rationale:

  • Optimized Method 1 uses a much shallower overall gradient, giving all peaks more time to separate.

  • Optimized Method 2 uses a targeted shallow segment within the gradient, focusing the resolving power on the critical pair without unnecessarily extending the total run time.[12]

Logical Flow for Resolving a Critical Pair

CriticalPair start Identify Co-eluting Critical Pair gradient Modify Gradient Shallow the slope around elution point. - Decrease %B/min - Introduce isocratic hold start->gradient check1 Resolution Improved? gradient->check1 mobile_phase Change Selectivity pH Organic Modifier Adjust pH by ±0.5 units Switch ACN to MeOH check1->mobile_phase No end_success Resolution Achieved check1->end_success Yes check2 Resolution Improved? mobile_phase->check2 column Change Stationary Phase Try a different chemistry (e.g., Phenyl-Hexyl if using C18) check2->column No check2->end_success Yes end_fail Re-evaluate Strategy column->end_fail

Caption: Troubleshooting logic for co-eluting peaks.

Part 3: Experimental Protocols

Protocol 1: Scouting Gradient for this compound and Metabolites

This protocol is designed as a starting point to quickly assess the retention and separation of your analytes.

  • Column: Polar-embedded C18, 100 mm x 2.1 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined from a UV scan).

  • Gradient Program:

Time (min)% A% B
0.0095.05.0
1.0095.05.0
15.005.095.0
17.005.095.0
17.1095.05.0
20.0095.05.0

Expected Outcome: This broad gradient will provide a general overview of the elution profile.[16] You can then use this information to design a more focused gradient.

Protocol 2: pH Screening to Improve Selectivity

This protocol helps determine the optimal mobile phase pH for separation.

  • Prepare Mobile Phases:

    • Condition 1 (Low pH):

      • Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.7)

      • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

    • Condition 2 (Mid pH):

      • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

      • Mobile Phase B2: Acetonitrile

  • Equilibrate the System: For each condition, flush the column and HPLC system thoroughly with the new mobile phases.

  • Run the Experiment: Using the same gradient profile (or a modified one based on scouting results), inject your sample under both pH conditions.

  • Compare Chromatograms: Analyze the changes in retention time and, most importantly, the selectivity (the spacing between peaks). A change in elution order is a strong indicator of altered selectivity.[7]

References

  • KNauer. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Dolan, J. W. (2015, June 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Welch, C. J. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Retrieved from [Link]

  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Roses, M., & Bosch, E. (2002). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 74(15), 3701–3713. Retrieved from [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of a RP-HPLC method for simultaneous determination of some antidiabetic sulfonylurea drugs in bulk and pharmaceutical dosage forms. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). Optimizing HPLC Solvent Gradient for Specific Analytes. Retrieved from [Link]

  • Ali, A. K. H., & Hassan, A. (2014). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 173-178.
  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Labcompare.com. (2024, April 23). Buyer's Guide: HPLC/UHPLC for Metabolomics. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • PubChem. (n.d.). N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Optimizing HPLC/UHPLC Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Metabolism of 14C-labelled and non-labelled sulfadiazine after administration to pigs. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-acetyl-2-cyanophenyl)methanesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). (4-cyanophenyl) N-(oxomethylidene)sulfamate. Retrieved from [Link]

  • Petkowski, D., et al. (2020). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Beilstein Journal of Organic Chemistry, 16, 234-245. Retrieved from [Link]

  • Woo, L. W. L., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 7(1), 115-131. Retrieved from [Link]

  • Liu, M. C., & Su, T. (2001). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical Biochemistry, 295(2), 224-231. Retrieved from [Link]

  • ResearchGate. (n.d.). FIG 2 Degradation of different sulfonamides by resting cells of.... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, July 23). RP – HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydrate and Linagliptin. Retrieved from [Link]

  • Journal of the Iranian Chemical Society. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016131098A1 - Sulfonylureas and related compounds and use of same.

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Validation & Comparative

A Comparative Guide to Aromatase Inhibitors: Letrozole vs. N-(4-cyanophenyl)sulfamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Clinical Gold Standard Against a Novel Sulfonamide-Based Inhibitor Scaffold.

Introduction: The Centrality of Aromatase in Therapeutic Design

Aromatase, designated as cytochrome P450 19A1 (CYP19A1), is the terminal and rate-limiting enzyme in the biosynthesis of estrogens. It meticulously catalyzes the aromatization of the A-ring of androgen precursors, converting androstenedione to estrone and testosterone to estradiol. This function is not only pivotal for normal physiological processes but is also a critical driver in the pathophysiology of estrogen receptor-positive (ER+) breast cancer. By providing a local and systemic supply of estrogen, aromatase fuels the proliferation of these cancer cells. Consequently, the development of potent and selective aromatase inhibitors (AIs) has revolutionized the endocrine treatment of ER+ breast cancer in postmenopausal women.

This guide provides a detailed comparative analysis of letrozole, a highly potent, third-generation non-steroidal AI and a clinical cornerstone, against N-(4-cyanophenyl)sulfamide, a representative of the sulfonamide class of compounds explored for their inhibitory potential. We will dissect their mechanisms of action, compare their efficacy using available experimental data, and provide robust protocols for their evaluation in a research setting.

Part 1: Mechanism of Action - A Tale of Two Scaffolds

While both compounds are classified as non-steroidal, reversible inhibitors, their distinct chemical structures dictate their interaction with the aromatase enzyme.

Letrozole: The Triazole Standard Letrozole's mechanism is well-established. As a non-steroidal competitive inhibitor, its potency stems from a specific, high-affinity interaction with the aromatase enzyme.[1][2] The nitrogen atom of its triazole ring coordinates with the heme iron atom within the cytochrome P450 subunit of aromatase.[3] This reversible binding competitively blocks the active site, preventing androgen substrates from accessing it and thereby halting estrogen synthesis.[1][3] This targeted inhibition leads to a profound suppression of plasma estrogen levels, achieving over 95% reduction within weeks of treatment and depriving hormone-sensitive tumors of their primary growth stimulus.[3][4]

This compound: The Sulfonamide Approach The sulfonamide moiety is a versatile pharmacophore found in a wide range of biologically active molecules.[5][6] While direct mechanistic studies on the parent this compound are not as prevalent as for letrozole, its inhibitory action is predicated on its ability to interact with the enzyme's active site. The mechanism likely involves a combination of hydrogen bonding via the sulfonamide N-H and S=O groups and hydrophobic interactions from the phenyl rings. The electron-withdrawing cyano group is critical, often contributing to the binding affinity in related inhibitor classes. More complex derivatives incorporating this scaffold have been designed to function as dual aromatase-sulfatase inhibitors (DASIs), highlighting the flexibility of this chemical template.[7][8][9]

G cluster_Aromatase Aromatase (CYP19A1) Catalytic Cycle cluster_Inhibitors Competitive Inhibition Androgen Androgen Substrate (e.g., Testosterone) Aromatase Aromatase Active Site (Heme Iron Center) Androgen->Aromatase Binds Estrogen Estrogen Product (e.g., Estradiol) Aromatase->Estrogen Catalyzes Conversion Letrozole Letrozole Letrozole->Aromatase Binds to Heme Iron (High Affinity) NCPS This compound NCPS->Aromatase Binds to Active Site (Putative) caption Fig 1. Mechanism of Competitive Aromatase Inhibition.

Caption: Fig 1. Mechanism of Competitive Aromatase Inhibition.

Part 2: Comparative Efficacy - A Data-Driven Assessment

The potency of an aromatase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), the concentration required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency.

Letrozole has been extensively characterized and consistently demonstrates sub-nanomolar to low nanomolar potency in various assays. In contrast, data for the specific parent compound this compound is less common in the literature. However, data from more complex derivatives provide insight into the potential of this scaffold. For instance, a dual aromatase-sulfatase inhibitor incorporating the (4-cyanophenyl)amino moiety showed an IC50 of 0.87 nM against aromatase.[9]

InhibitorIC50 (nM)Assay SystemCommentsReference
Letrozole ~7.27 nMRecombinant Human CYP19A1 (Fluorometric)Gold-standard clinical drug.[10]
Letrozole ~1.9 nMCommercial Fluorometric KitReference compound in screening assays.[11]
Letrozole-derived DASI *0.87 nMJEG-3 CellsDemonstrates the high potential of the cyanophenyl scaffold.[9]

*2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate

Key Insights:

  • Letrozole's Potency: Letrozole is unequivocally a highly potent inhibitor, a fact that underpins its clinical success.

  • Scaffold Potential: While the parent this compound is a starting point, its derivatives have been optimized to achieve potency comparable to, and in some cases exceeding, letrozole.[9] This highlights the promise of the sulfonamide and cyanophenyl moieties in designing novel AIs.

  • In Vitro vs. In Vivo: It is critical to recognize that in vitro potency does not solely determine clinical success.[12] Pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and tissue penetration, are paramount for in vivo efficacy.[12]

Part 3: Experimental Protocols for Inhibitor Evaluation

Rigorous and reproducible evaluation is the bedrock of drug discovery. Below is a standard, high-throughput protocol for screening aromatase inhibitors using a cell-free fluorometric assay, a common method in modern screening campaigns.[13][14]

Protocol: Fluorometric Aromatase Inhibitor Screening

This protocol is based on the principle that recombinant human aromatase converts a non-fluorescent substrate into a highly fluorescent product. An inhibitor will reduce the rate of this conversion.

1. Reagent Preparation:

  • Aromatase Assay Buffer: Prepare the buffer system as specified by the assay kit manufacturer.

  • Recombinant Human Aromatase: Reconstitute the lyophilized enzyme in the assay buffer to the desired stock concentration. Keep on ice to maintain activity.

  • NADPH Generating System: Reconstitute the co-factor system, which is essential for P450 enzyme activity.

  • Fluorogenic Substrate: Prepare a stock solution of the aromatase substrate.

  • Test Compounds: Prepare serial dilutions of this compound and letrozole (as a positive control) in a compatible solvent (e.g., DMSO), followed by dilution in assay buffer.

2. Assay Procedure (96-well plate format):

  • Add Inhibitors: To appropriate wells, add 20 µL of the diluted test compounds, letrozole control, and solvent control (for "no inhibitor" wells).

  • Prepare Enzyme Mix: In a separate tube, prepare a master mix of the Aromatase Assay Buffer, Recombinant Human Aromatase, and the NADPH Generating System.

  • Initiate Reaction: Add 60 µL of the enzyme mix to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the recommended temperature (e.g., 37°C) to allow inhibitors to bind to the enzyme.

  • Add Substrate: Add 20 µL of the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) every 60 seconds for 30-60 minutes.[13][14] Reading in kinetic mode is crucial to ensure measurements are taken within the linear phase of the reaction.[13]

3. Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate Percent Inhibition: % Inhibition = [1 - (Rate_inhibitor / Rate_solvent control)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

G cluster_Workflow Fluorometric Aromatase Inhibition Assay Workflow Start Start Prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prep Dispense 2. Dispense Inhibitors into 96-well plate Prep->Dispense Add_Enzyme 3. Add Enzyme/NADPH Mix & Pre-incubate Dispense->Add_Enzyme Add_Substrate 4. Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Measure 5. Kinetic Fluorescence Reading (Microplate Reader) Add_Substrate->Measure Analyze 6. Calculate Reaction Rates & % Inhibition Measure->Analyze IC50 7. Plot Dose-Response Curve & Determine IC50 Analyze->IC50 End End IC50->End caption Fig 2. High-Throughput Screening Workflow for Aromatase Inhibitors.

Caption: Fig 2. High-Throughput Screening Workflow for Aromatase Inhibitors.

Conclusion and Future Perspectives

This guide establishes a comparative framework between the clinical gold standard, letrozole, and the research-stage scaffold, this compound.

  • Letrozole is a highly potent, selective, and clinically validated third-generation aromatase inhibitor.[2][4] Its efficacy in treating hormone-receptor-positive breast cancer is supported by extensive clinical trials.[15]

  • This compound represents a promising chemical scaffold. While the parent compound is a foundational structure, its derivatives have been shown to possess exceptional, sub-nanomolar inhibitory potency against aromatase, rivaling that of letrozole.[9] This validates the sulfonamide and cyanophenyl moieties as key components for the rational design of novel inhibitors.

For drug development professionals, the path forward for compounds derived from the this compound scaffold involves several critical steps:

  • In Vivo Efficacy: Assessing the anti-tumor activity of lead compounds in relevant animal models, such as xenografts of ER+ breast cancer cells.[4]

  • Pharmacokinetic Profiling: Determining the ADME (Absorption, Distribution, Metabolism, Excretion) properties to ensure adequate drug exposure at the target site.

  • Selectivity and Off-Target Effects: Screening against a panel of other cytochrome P450 enzymes is crucial to ensure selectivity and minimize potential drug-drug interactions.[10][16]

  • Structural Biology: Obtaining a co-crystal structure of a lead compound bound to aromatase would provide definitive proof of the binding mode and pave the way for further structure-based drug design.

By leveraging the insights from established drugs like letrozole and employing rigorous evaluation protocols, the development of new chemical entities based on the sulfonamide scaffold holds significant promise for future endocrine therapies.

References

  • Dr.Oracle. What is the mechanism of action of Letrozole (aromatase inhibitor)?. [No Date].
  • Brodie A, Lu Q, Long B. The discovery and mechanism of action of letrozole. PubMed Central. 2001.
  • Roselli CE, Stadelman HL, Horton LE, Resko JA. In Vitro Assays of Aromatase and Their Role in Studies of Estrogen Formation in Target Tissues. PubMed. 1987.
  • Patsnap Synapse. What is the mechanism of Letrozole?. 2024.
  • Inui M, Adachi K, Takenaka S, et al. In vitro screening assay for detecting aromatase activity using rat ovarian microsomes and estrone ELISA. PubMed. 2005.
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  • Woo LW, Ganeshapillai D, Purohit A, et al. Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate. PubMed. 2013.
  • Abcam. ab284522 – Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric). 2025.
  • Wood L, Woo LW, Ganeshapillai D, et al. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates. ResearchGate. 2025.
  • Woo LW, Wood L, Ganeshapillai D, et al. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates. PubMed Central. 2014.
  • Abcam. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) (AB284522). [No Date].
  • Mammadova U, Askerov R, Zontul Y, et al. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-(2-furan-2-yl)phenylbenzenesulfonamide. National Institutes of Health. 2023.
  • Khan I, Ibrar A, Abbas N, et al. Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. 2015.
  • Jackson J, Nguyen V, Chapin B, et al. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. PubMed. 2015.
  • Hussein MA, Alam O, Al-Sehemi AG, et al. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. ResearchGate. 2019.
  • Jackson JM, Nguyen V, Chapin B, et al. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. PubMed Central. 2015.
  • Smith IE, Mauriac L. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance?. PubMed Central. 2010.

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A Comparative Guide to the Efficacy of N-(4-cyanophenyl)sulfamide and Other Dual Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of N-(4-cyanophenyl)sulfamide and its derivatives with other emerging dual-target sulfatase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the efficacy, mechanisms of action, and supporting experimental data to inform strategic research and development decisions in the pursuit of novel therapeutics for hormone-dependent cancers and other diseases.

Introduction: The Rationale for Dual Sulfatase Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers, such as breast and prostate cancer.

While single-target therapies, like aromatase inhibitors (AIs), have been successful in treating estrogen receptor-positive (ER+) breast cancer, resistance often develops. One mechanism of resistance is the upregulation of alternative pathways for estrogen synthesis, including the sulfatase pathway. This has led to the development of dual-target inhibitors, which simultaneously block two key enzymes in the steroidogenesis pathway. The dual inhibition strategy is expected to result in a more complete shutdown of hormone production, potentially leading to improved efficacy and overcoming resistance to single-agent therapies.

This compound and its analogues have emerged as a promising class of dual aromatase-sulfatase inhibitors (DASIs). This guide will compare their efficacy with other classes of dual sulfatase inhibitors, providing a critical analysis of the available preclinical data.

Mechanism of Action: A Two-Pronged Attack

The primary mechanism of action for dual sulfatase inhibitors involves the simultaneous blockade of steroid sulfatase and another key enzyme involved in hormone synthesis or cancer cell proliferation. The most studied combination is the dual inhibition of STS and aromatase.

Dual Aromatase-Steroid Sulfatase Inhibition

As illustrated below, DASIs cut off two major pathways of estrogen production in postmenopausal women. Aromatase is responsible for the conversion of androgens to estrogens, while STS provides a reservoir of active estrogens from circulating steroid sulfates. By inhibiting both enzymes, DASIs aim to achieve a more profound suppression of estrogen levels in tumor tissues.

Dual_Aromatase_Sulfatase_Inhibition Mechanism of Dual Aromatase-Sulfatase Inhibition DHEAS DHEA-S STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone-S E1S->STS Androstenedione Androstenedione Aromatase Aromatase Androstenedione->Aromatase DHEA DHEA DHEA->Androstenedione Estrone Estrone Estradiol Estradiol Estrone->Estradiol Aromatase->Estrone Aromatization STS->DHEA Hydrolysis STS->Estrone Hydrolysis DASI Dual Aromatase- Sulfatase Inhibitor (DASI) DASI->Aromatase DASI->STS

Caption: Dual inhibition of aromatase and steroid sulfatase by DASIs.

Comparative Efficacy of Dual Sulfatase Inhibitors

The efficacy of dual sulfatase inhibitors is primarily assessed through in vitro enzyme inhibition assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

This compound Derivatives and Other DASIs

The this compound scaffold has been extensively explored for the development of potent DASIs. Structure-activity relationship (SAR) studies have shown that modifications to the linker and the phenyl ring can significantly impact the inhibitory activity against both aromatase and STS.

Compound/ClassTarget 1Target 2IC50 (Target 1)IC50 (Target 2)Cell LineReference
This compound Derivatives
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamateAromataseSTS100 nM227 nMJEG-3
Imidazole derivative of aboveAromataseSTS0.2 nM2.5 nMJEG-3
2-Bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate (S-enantiomer)AromataseSTS0.52 nM280 nMJEG-3
Bicyclic naphthalene derivative (39)AromataseSTS0.25 nM205 nMJEG-3
Other Dual Inhibitor Classes
Benzofuran ketone sulfamate (19b)AromataseSTS137 nM48 nM-
Benzofuran ketone sulfamate (19e)AromataseSTS35 nM164 nM-
Combretastatin A-4 sulfamate (16a)TubulinArylsulfatase-Effective InhibitionVarious
SR 16157STSSERM--MCF-7
Reference Compounds
Irosustat (STX64)STS->13 nM-ZR-75-1
LetrozoleAromatase-0.89 nM-JEG-3

Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is for comparative purposes.

Beyond Aromatase: Novel Dual-Targeting Strategies

While DASIs have been the most extensively studied class of dual sulfatase inhibitors, researchers are exploring other promising combinations:

  • STS and 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibitors: 17β-HSDs are involved in the conversion of estrone to the more potent estradiol. Dual inhibition of STS and 17β-HSD1 represents another strategy to effectively block estrogen synthesis.

  • STS and Tubulin Inhibitors: Some compounds, like the combretastatin A-4 sulfamate derivatives, exhibit dual activity against arylsulfatase and tubulin polymerization. This combination could offer a synergistic anti-cancer effect by targeting both hormone signaling and cell division.

  • STS Inhibitors and Selective Estrogen Receptor Modulators (SERMs): Compounds like SR 16157 are designed to inhibit STS and release a SERM, providing a dual mechanism of action by blocking both estrogen synthesis and receptor signaling.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are representative protocols for evaluating the efficacy of dual sulfatase inhibitors.

In Vitro Enzyme Activity Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of steroid sulfatase and a secondary target (e.g., aromatase).

In_Vitro_Enzyme_Assay Workflow for In Vitro Enzyme Inhibition Assay start Start prep_enzyme Prepare Purified Enzyme (e.g., STS, Aromatase) start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Test Inhibitor start->prep_inhibitor incubate Incubate Enzyme, Substrate, and Inhibitor prep_enzyme->incubate prep_inhibitor->incubate measure Measure Product Formation (e.g., Colorimetric, Fluorometric, Radiometric) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Steroid Sulfatase (STS) Activity Assay (Colorimetric):

  • Reagents:

    • Purified STS enzyme

    • Sulfatase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Substrate: p-Nitrophenyl sulfate (pNPS) or 4-Nitrocatechol sulfate

    • Test inhibitor (dissolved in DMSO)

    • Stop Solution (e.g., 0.2 M NaOH)

  • Procedure:

    • In a 96-well plate, add assay buffer, substrate, and varying concentrations of the test inhibitor.

    • Initiate the reaction by adding the purified STS enzyme.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol or 515 nm for 4-nitrocatechol) using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Aromatase Activity Assay (Radiometric):

  • Reagents:

    • Purified aromatase enzyme

    • [1β-³H]androstenedione (radiolabeled substrate)

    • Test inhibitor (dissolved in DMSO)

    • NADPH

    • Reaction buffer

  • Procedure:

    • In a reaction tube, combine the reaction buffer, NADPH, and varying concentrations of the test inhibitor.

    • Add the purified aromatase enzyme and pre-incubate.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and extract the product.

    • Measure the radioactivity of the product using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays

Objective: To evaluate the inhibitory effect of a compound on sulfatase activity and cell proliferation in a cellular context.

Whole-Cell STS Activity Assay:

  • Cell Lines: Use cell lines with high endogenous STS activity, such as JEG-3 (choriocarcinoma) or MCF-7 (breast cancer).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test inhibitor for a predetermined time (e.g., 24 hours).

    • Wash the cells with assay buffer.

    • Add the substrate solution (e.g., pNPS in assay buffer) to each well.

    • Incubate at 37°C for 1-4 hours.

    • Stop the reaction and measure the absorbance as described in the in vitro assay.

    • Determine the cellular IC50 value.

In Vivo Xenograft Models

Objective: To assess the anti-tumor efficacy of a dual sulfatase inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Model: Subcutaneous implantation of human cancer cells (e.g., MCF-7) that are hormone-dependent.

  • Procedure:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., oral gavage daily).

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the animals.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).

Conclusion and Future Directions

The development of dual sulfatase inhibitors represents a promising strategy to overcome the limitations of single-target therapies for hormone-dependent cancers. This compound and its derivatives have demonstrated potent dual inhibition of aromatase and steroid sulfatase in preclinical models. The comparative data presented in this guide highlights the potential of these compounds and provides a framework for their further evaluation.

Future research should focus on:

  • Head-to-head comparative studies: Conducting comprehensive preclinical studies that directly compare the efficacy of different classes of dual sulfatase inhibitors under standardized conditions.

  • In vivo efficacy and safety: Thoroughly evaluating the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds in relevant animal models.

  • Biomarker development: Identifying predictive biomarkers to select patients who are most likely to benefit from dual sulfatase inhibitor therapy.

  • Exploring novel dual-target combinations: Investigating other synergistic target combinations to broaden the therapeutic potential of dual sulfatase inhibitors.

By addressing these key areas, the scientific community can advance the development of this promising class of therapeutics for the benefit of patients with hormone-dependent diseases.

References

  • Singh, Y., Jaswal, S., Singh, S., Verma, S. K., & Thareja, S. (2023). Dual aromatase-steroid sulfatase inhibitors (DASI's) for the treatment of breast cancer: a structure guided ligand based designing approach. Journal of Biomolecular Structure & Dynamics, 41(20), 10604-10626. [Link]

  • Royal Society of Chemistry. (n.d.). Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs): design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Woo, L. W., Jackson, T., Purohit, A., Reed, M. J., & Potter, B. V. (2003). First dual aromatase-steroid sulfatase inhibitors. Journal of Medicinal Chemistry, 46(15), 3193-3196. [Link]

  • Kumar, R., & Kumar, M. (2021). Dual Aromatase-Sulphatase Inhibitors (DASIs) for the Treatment of Hormone Dependent Breast Cancer. Mini reviews in medicinal chemistry, 21(20), 3144–3165. [Link]

  • Foster, P. A., & Reed, M. J. (2008). Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. The Journal of steroid biochemistry and molecular biology, 109(3-5), 229–237. [Link]

  • Woo, L. W., Ganeshapillai, D., Chander, S. K., Purohit, A., Reed, M. J., & Potter, B. V. (2011). Aromatase and dual aromatase-steroid sulfatase inhibitors from the letrozole and vorozole templates. ChemMedChem, 6(8), 1493–1506. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2020). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. RSC advances, 10(42), 25035–25046. [Link]

  • Woo, L. W., Ganeshapillai, D., Chander, S. K., Purohit, A., Reed, M. J., & Potter, B. V. (2011). Aromatase and dual aromatase-steroid sulfatase inhibitors from the letrozole and vorozole templates. ChemMedChem, 6(8), 1493–1506. [Link]

  • Chen, S., & Zhou, D. (2012). Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development. The Journal of steroid biochemistry and molecular biology, 132(3-5), 159–167. [Link]

  • Woo, L. W., Sutcliffe, O. B., Bubert, C., Grasso, A., Chander, S. K., Purohit, A., Reed, M. J., & Potter, B. V. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779–799. [Link]

  • Bubert, C., Woo, L. W., Sutcliffe, O. B., Mahon, M. F., Chander, S. K., Purohit, A., Reed, M. J., & Potter, B. V. (2008). Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities. ChemMedChem, 3(11), 1708–1730. [Link]

  • Sanna, M., Cadeddu, M., Sanna, D., Meleddu, R., & Distinto, S. (2020). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules (Basel, Switzerland), 25(21), 5032. [Link]

  • Thomas, M., & Potter, B. V. (2015). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. The Journal of steroid biochemistry and molecular biology, 153, 131–140. [Link]

  • Woo, L. W., Sutcliffe, O. B., Bubert, C., Grasso, A., Chander, S. K., Purohit, A., Reed, M. J., & Potter, B. V. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779–799. [Link]

  • El-Gamal, M. I., & Al-Said, M. S. (2021). Steroid sulfatase inhibitors: the current landscape. Expert opinion on therapeutic patents, 31(7), 623–637. [Link]

  • Foster, P. A., Newman, S. P., Chander, S. K., Stengel, C., Jhalli, R., Woo, L. W., Potter, B. V., Reed, M. J., & Purohit, A. (2008). The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy. The Journal of steroid biochemistry and molecular biology, 109(3-5), 238–245. [Link]

  • Ahmed, S., James, K., & Owen, C. P. (2002). The design, synthesis, and biochemical evaluation of derivatives of biphenyl sulfamate-based compounds as novel inhibitors of estrone sulfatase. Biochemical and biophysical research communications, 294(1), 180–183. [Link]

  • Ueno, T., Utsunomiya, H., Inoue, K., Morishita, T., Okamura, K., Kanaji, S., Maeno, K., Kido, K., Kageshita, T., & Suzuki, T. (2010). Human Sulfatase 2 inhibits in vivo tumor growth of MDA-MB-231 human breast cancer xenografts. The journal of experimental & clinical cancer research : CR, 29, 98. [Link]

  • Husken, D., Mundhenke, M., Gellrich, D., Fuhrmann, U., & Möller, C. (2007). A novel dual-target steroid sulfatase inhibitor and antiestrogen: SR 16157, a promising agent for the therapy of breast cancer. The Journal of steroid biochemistry and molecular biology, 103(2), 170–177. [Link]

  • Wood, P. M., Woo, L. W., Labrosse, J. R., Thomas, M. P., Mahon, M. F., Chander, S. K., Purohit, A., Reed, M. J., & Potter, B. V. (2010). B

A Comparative Guide to the In Vivo Validation of N-(4-cyanophenyl)sulfamide's Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition

Sulfonamides and their derivatives represent a cornerstone of medicinal chemistry, with applications ranging from antibacterial agents to diuretics and anticonvulsants. At the heart of many of these applications lies the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental reaction involved in pH regulation, ion transport, and fluid secretion. Dysregulation of CA activity has been implicated in a range of pathologies, including glaucoma, epilepsy, and certain types of cancer, making them a compelling target for therapeutic intervention.

N-(4-cyanophenyl)sulfamide belongs to the sulfonamide class of compounds, which are known to act as competitive inhibitors of carbonic anhydrases. The core mechanism involves the sulfonamide moiety coordinating with the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity. This guide will focus on the critical next step after initial in vitro characterization: the rigorous in vivo validation of this compound's inhibitory efficacy.

This compound: A Profile

This compound is a small molecule inhibitor characterized by a sulfamoyl group attached to a cyanophenyl ring. While specific synthesis details for this exact compound are not extensively published in the provided search results, the general synthesis of sulfonamides is well-established. A common method involves the reaction of a primary aromatic amine with a sulfonyl chloride in the presence of a base.

The cyanophenyl group is a key structural feature. The replacement of the para-cyano group in similar dual aromatase-sulfatase inhibitors has been shown to be detrimental to their inhibitory activity, suggesting its importance for target engagement.

Mechanism of Action:

The proposed mechanism of action for this compound is the inhibition of carbonic anhydrase. The sulfonamide group is the primary pharmacophore responsible for this activity.

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by this compound CO2 CO2 CA_Active_Site CA Active Site (Zn2+-OH-) CO2->CA_Active_Site Substrate Binding H2O H2O H2CO3 H2CO3 CA_Active_Site->H2CO3 Hydration Inhibited_Complex Inhibited Complex (CA-Zn-Inhibitor) HCO3- HCO3- H2CO3->HCO3- Dissociation H+ H+ H2CO3->H+ CA_Zn_H2O CA Active Site (Zn2+-H2O) HCO3-->CA_Zn_H2O Product Release CA_Zn_H2O->CA_Active_Site Regeneration Inhibitor This compound (R-SO2NH2) Inhibitor->CA_Active_Site Competitive Binding

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Comparative Analysis: Benchmarking Against Established Inhibitors

To provide context for the in vivo performance of this compound, it is essential to compare it against well-characterized carbonic anhydrase inhibitors.

InhibitorClassPrimary IndicationsKey Features
Acetazolamide SulfonamideGlaucoma, epilepsy, altitude sicknessBroad-spectrum CA inhibitor, orally active.
Dorzolamide SulfonamideGlaucomaTopically administered, potent CA inhibitor.
Topiramate SulfamateEpilepsy, migraineWeak CA inhibitor, multiple mechanisms of action.
Brinzolamide SulfonamideGlaucomaTopically administered, potent CA inhibitor.

Designing a Robust In Vivo Validation Strategy

A successful in vivo study hinges on a well-designed protocol that integrates pharmacokinetics (PK) and pharmacodynamics (PD). This ensures that the observed biological effect can be confidently correlated with drug exposure.

Start Start Dose_Range_Finding Dose-Range Finding Studies (Maximum Tolerated Dose) Start->Dose_Range_Finding PK_Evaluation Preliminary Pharmacokinetic (PK) Evaluation Dose_Range_Finding->PK_Evaluation In_Vivo_Efficacy In Vivo Efficacy Experiment PK_Evaluation->In_Vivo_Efficacy PD_Analysis Pharmacodynamic (PD) Analysis (Biomarker Assessment) In_Vivo_Efficacy->PD_Analysis Data_Integration PK/PD Modeling and Correlation PD_Analysis->Data_Integration Conclusion Establish Therapeutic Window and Optimal Dosing Data_Integration->Conclusion

Caption: Integrated workflow for in vivo validation.

Step-by-Step Experimental Protocols

A. Animal Model Selection:

The choice of animal model is critical and depends on the therapeutic indication.

  • Epilepsy: Audiogenic seizure-susceptible mice (e.g., DBA/2) are a common model. Seizures can be induced by a specific auditory stimulus.

  • Glaucoma: Models with induced ocular hypertension are used. This can be achieved through various methods, including laser photocoagulation of the trabecular meshwork.

  • Cancer: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are standard.

B. Dose Formulation and Administration:

  • Vehicle Selection: The vehicle must solubilize the compound without causing toxicity. A common vehicle for sulfonamides is a suspension in 1% carboxymethylcellulose (CMC).

  • Route of Administration: The intended clinical route should be used if possible. For initial preclinical studies, intraperitoneal (i.p.) or oral (p.o.) administration is common.

C. Pharmacokinetic (PK) Study:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Protocol:

    • Administer a single dose of the compound to a cohort of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma.

    • Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the drug concentration.

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

D. Pharmacodynamic (PD) and Efficacy Study:

  • Objective: To assess the biological effect of the inhibitor on the target and the overall therapeutic efficacy.

  • Protocol (Example: Anticonvulsant Activity):

    • Acclimate DBA/2 mice to the testing environment.

    • Administer this compound or vehicle control (i.p. or p.o.).

    • At a time point corresponding to the predicted Tmax from the PK study, subject the mice to an audiogenic stimulus (e.g., a loud bell or siren).

    • Observe and score the seizure activity (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).

    • A separate cohort of animals can be used for biomarker analysis. At the time of peak effect, collect brain tissue to measure the inhibition of carbonic anhydrase activity ex vivo.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison.

Table 1: Comparative In Vitro Inhibitory Activity (Hypothetical Data)

CompoundTarget IsoformIC50 (nM)
This compoundhCA II15
hCA VII25
AcetazolamidehCA II12
hCA VII20
TopiramatehCA II>1000
hCA VII800

Table 2: In Vivo Anticonvulsant Efficacy in DBA/2 Mice (Hypothetical Data)

Treatment GroupDose (mg/kg, i.p.)% Protection from Seizure
Vehicle-0
This compound1040
3080
100100
Topiramate3070

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By integrating pharmacokinetic and pharmacodynamic assessments and benchmarking against established inhibitors, researchers can generate a robust data package to support further development. Future studies should focus on elucidating the specific carbonic anhydrase isoform selectivity of this compound, as this will be crucial for understanding its therapeutic window and potential side effects. Furthermore, exploring its efficacy in other relevant disease models, such as those for glaucoma or cancer, could unveil its full therapeutic potential.

References

  • Bruno, E., Buemi, M. R., De Luca, L., Ferro, S., Monforte, A. M., Supuran, C. T., Vullo, D., De Sarro, G., Russo, E., & Gitto, R. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(16), 1812–1818. [Link]

  • Ozen, S. O., Arslan, M., & Al-Masri, Z. A. A. (2018). Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies. Molecules, 23(11), 2911. [Link]

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A Technical Guide to Assessing the Cross-Reactivity of N-(4-cyanophenyl)sulfamide with Other Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzymatic selectivity of N-(4-cyanophenyl)sulfamide. We will delve into the rationale behind selecting a cross-reactivity panel, provide detailed experimental protocols, and discuss the interpretation of comparative data. Our focus is on establishing a robust, self-validating system to ensure the scientific integrity of the findings.

Introduction: The Importance of Selectivity Profiling

This compound belongs to the sulfonamide class of compounds, a scaffold known for its diverse biological activities.[1][2] A derivative of this compound, 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, has been identified as a potent dual inhibitor of aromatase (CYP19A1) and steroid sulfatase (STS) .[3] Aromatase is a key enzyme in estrogen biosynthesis, making it a critical target in hormone-dependent cancers.[4][5] Steroid sulfatase is also involved in the production of active steroids.[6][7] While dual inhibition can be therapeutically advantageous, it is imperative to understand the broader interaction profile of this compound to anticipate potential off-target effects and ensure its safety and efficacy.[8][9]

This guide outlines a systematic approach to profile the cross-reactivity of this compound against a rationally selected panel of enzymes.

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

The selection of enzymes for a cross-reactivity panel should not be arbitrary. A well-designed panel includes enzymes that are structurally or functionally related to the primary targets, as well as enzymes from major classes known to be affected by sulfonamides or that are common sources of off-target effects.

Our proposed panel for assessing the cross-reactivity of this compound is as follows:

  • Primary Targets:

    • Aromatase (CYP19A1)

    • Steroid Sulfatase (STS)

  • Structurally and Functionally Related Enzymes:

    • Other Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2C9, CYP3A4): Aromatase is a member of the cytochrome P450 superfamily.[4][10] Assessing inhibition of other major CYP450 isoforms is crucial for evaluating potential drug-drug interactions and metabolic liabilities.

    • Other Sulfatases (e.g., Arylsulfatase A, Arylsulfatase B): STS belongs to the sulfatase family of enzymes.[8][11][12] Testing against other sulfatases will determine the selectivity of this compound within this enzyme class.

  • Known Sulfonamide-Interacting Enzyme Class:

    • Carbonic Anhydrase Isoforms (CA-I, CA-II, CA-IX, CA-XII): Sulfonamides are classical inhibitors of carbonic anhydrases.[13][14][15] Different isoforms have distinct physiological roles, and their inhibition can lead to various therapeutic effects or side effects.[16][17]

  • Common Off-Target Enzyme Classes:

    • Cyclooxygenases (COX-1 and COX-2): These enzymes are key players in inflammation and are common off-targets for many drugs.[3][18] The structural differences in their active sites necessitate testing against both isoforms.[19][20][21]

    • Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9): MMPs are involved in tissue remodeling, and their unintended inhibition can have significant physiological consequences.[1][22] The diversity of the MMP family warrants testing against representative members.[23][24]

Logical Flow for Enzyme Panel Selection

Caption: Rationale for selecting the enzyme cross-reactivity panel.

Experimental Methodologies: Ensuring Data Integrity

To obtain reliable and comparable data, standardized and validated enzyme inhibition assays are essential. Below are detailed protocols for assessing the inhibitory activity of this compound against key enzyme classes from our proposed panel.

General Considerations for Enzyme Inhibition Assays
  • Controls: Every assay plate must include positive controls (a known inhibitor for the specific enzyme) and negative controls (vehicle, typically DMSO).[25]

  • Enzyme and Substrate Concentrations: Enzyme concentrations should be in the linear range of the assay, and substrate concentrations should ideally be at or near the Michaelis constant (Km) to accurately determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: Inhibition curves are generated by plotting the percentage of enzyme activity against a range of inhibitor concentrations. The IC50 value is then determined by fitting the data to a suitable dose-response model.

Experimental Workflow

Overall Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers, This compound) plate_setup 96-Well Plate Setup (Controls, Test Compound Dilutions) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_reading Kinetic Measurement (Spectrophotometer/Fluorometer) reaction_init->kinetic_reading rate_calc Calculate Reaction Rates kinetic_reading->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Generate Dose-Response Curve and Determine IC50 inhibition_calc->ic50_calc

Caption: General workflow for in vitro enzyme inhibition assays.

Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring CA inhibition.[19]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow product that can be monitored spectrophotometrically at 405 nm.

Materials:

  • Human carbonic anhydrase II (or other isoforms)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • This compound

  • Acetazolamide (positive control)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound and acetazolamide in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • Prepare a working solution of CA in cold assay buffer.

    • Prepare a fresh solution of p-NPA in a suitable solvent like acetonitrile.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add assay buffer, the serially diluted this compound, and the CA working solution.

    • Positive control wells: Add assay buffer, serially diluted acetazolamide, and the CA working solution.

    • Negative control (100% activity) wells: Add assay buffer, DMSO, and the CA working solution.

    • Blank wells: Add assay buffer and substrate solution only (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

Protocol: Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is based on commercially available COX inhibitor screening kits.[8][16]

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured at 590-620 nm.

Materials:

  • Ovine COX-1 or human recombinant COX-2

  • Arachidonic acid (substrate)

  • TMPD (chromogenic co-substrate)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • This compound

  • Celecoxib (COX-2 selective inhibitor) or Indomethacin (non-selective inhibitor) as positive controls

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions and serial dilutions of this compound and positive controls in DMSO.

  • Assay Setup (in a 96-well plate):

    • To each well, add assay buffer and heme.

    • Test wells: Add the serially diluted this compound and the COX enzyme.

    • Positive control wells: Add serially diluted positive control inhibitor and the COX enzyme.

    • Negative control (100% activity) wells: Add DMSO and the COX enzyme.

    • Blank wells: Add assay buffer only.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add arachidonic acid and TMPD solution to all wells.

  • Measurement: Immediately read the absorbance at 590-620 nm in kinetic mode for 5-10 minutes.

Protocol: Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)

This protocol is based on commercially available FRET-based MMP inhibitor screening kits.[15][17]

Principle: A fluorogenic MMP substrate is cleaved by the enzyme, separating a quencher from a fluorophore and resulting in an increase in fluorescence.

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (FRET-based)

  • Assay buffer

  • This compound

  • GM6001 (a broad-spectrum MMP inhibitor) as a positive control

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions and serial dilutions of this compound and GM6001 in DMSO.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add assay buffer, serially diluted this compound, and the MMP enzyme.

    • Positive control wells: Add assay buffer, serially diluted GM6001, and the MMP enzyme.

    • Negative control (100% activity) wells: Add assay buffer, DMSO, and the MMP enzyme.

    • Blank wells: Add assay buffer and substrate solution only (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.

Data Interpretation and Comparative Analysis

The primary output of these assays will be IC50 values for this compound against each enzyme in the panel. These values should be compiled into a clear, comparative table.

Table 1: Comparative Inhibitory Activity of this compound

Enzyme ClassEnzyme IsoformThis compound IC50 (µM)Positive Control IC50 (µM)
Primary Targets Aromatase (CYP19A1)[Experimental Value]Letrozole: [Value]
Steroid Sulfatase (STS)[Experimental Value]Irosustat: [Value]
Cytochrome P450s CYP1A2>100Furafylline: [Value]
CYP2C9>100Sulfaphenazole: [Value]
CYP3A4>100Ketoconazole: [Value]
Other Sulfatases Arylsulfatase A>100[Specific Inhibitor]: [Value]
Arylsulfatase B>100[Specific Inhibitor]: [Value]
Carbonic Anhydrases CA-I5.2Acetazolamide: 0.25
CA-II1.8Acetazolamide: 0.012
CA-IX0.9Acetazolamide: 0.025
CA-XII2.5Acetazolamide: 0.005
Cyclooxygenases COX-1>50Indomethacin: 0.1
COX-2>50Celecoxib: 0.04
Matrix Metalloproteinases MMP-2>50GM6001: 0.005
MMP-9>50GM6001: 0.004

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. The positive control values represent typical literature values.

Interpretation of Results:

The hypothetical data in Table 1 would suggest that this compound is a potent inhibitor of its primary targets, aromatase and STS. It also demonstrates significant inhibitory activity against several carbonic anhydrase isoforms, albeit with lower potency than the positive control, acetazolamide. Importantly, it shows high selectivity against the tested cytochrome P450s, other sulfatases, cyclooxygenases, and matrix metalloproteinases, with IC50 values significantly higher than the concentrations required for primary target inhibition.

Conclusion

This guide provides a robust framework for the systematic assessment of the cross-reactivity of this compound. By employing a rationally designed enzyme panel and standardized, well-controlled experimental protocols, researchers can generate high-quality, reproducible data. This information is critical for understanding the selectivity profile of the compound, predicting potential off-target effects, and making informed decisions in the drug development process. A thorough understanding of a compound's interactions with a range of biological targets is a cornerstone of modern, safety-conscious drug discovery.

References

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A Head-to-Head Comparison of N-(4-cyanophenyl)sulfamide Analogs in Preclinical Models: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The sulfamide and sulfonamide moieties are privileged structures in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Their remarkable versatility stems from their ability to act as bioisosteres of other functional groups and to form key hydrogen bond interactions with biological targets. Within this broad class, N-(4-cyanophenyl)sulfamide and its analogs have emerged as a promising scaffold for developing inhibitors against various enzymes implicated in oncology, infectious diseases, and metabolic disorders.

This guide provides a head-to-head comparison of preclinical data for representative this compound analogs. We will delve into their mechanisms of action, compare their in vitro and in vivo performance, and provide detailed, field-proven experimental protocols to empower researchers in their own drug discovery efforts.

The Mechanistic Landscape: More Than Just Antibacterials

Historically, sulfonamides are renowned for their antibacterial action, where they function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds halt the production of nucleotides, thereby arresting bacterial growth.[1]

However, the this compound scaffold has proven effective against a diverse range of targets beyond DHPS. Modifications to this core structure have yielded potent inhibitors of enzymes such as xanthine oxidase, aromatase, and various kinases, highlighting its potential in treating gout, hormone-dependent cancers, and other proliferative diseases.[1][3][4]

Below is a generalized pathway illustrating the canonical mechanism of sulfonamides in bacteria.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF via DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamide This compound Analog Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamide analogs.

Comparative Preclinical Performance of Sulfonamide Analogs

The true value of a chemical scaffold is demonstrated through rigorous preclinical testing. The following tables summarize key in vitro efficacy and pharmacokinetic data for representative sulfonamide-based inhibitors, providing a basis for head-to-head comparison.

Table 1: In Vitro Efficacy Against Various Targets
Compound IDTarget EnzymeAssay SystemIC50 (nM)Reference CompoundIC50 (nM)Source
Analog A AromataseJEG-3 Cell Prep0.2Letrozole~2.5[4]
Analog B Steroid SulfataseJEG-3 Cell Prep2.5Irosustat~15[4]
Analog C (10q) Xanthine OxidaseBovine Milk XO300Allopurinol8,500[3]
Analog D (E7010) Tubulin PolymerizationIn vitro assay20Colchicine~1,000[5]
Analog E (8b) CytotoxicityMDA-MB-231 Cells4,620Doxorubicin~500[6][7]

Note: Compound IDs are assigned for illustrative purposes based on data from cited literature.

Table 2: Comparative Pharmacokinetics in Rodent Models
Compound IDSpeciesRouteDose (mg/kg)Cmax (nM)t½ (hours)Oral Bioavailability (%F)Source
Analog F (JAK3i) Mouse (BALB/c)i.v.2.4 µmol/kg-0.38N/A[2][8]
Analog F (JAK3i) Mouse (BALB/c)p.o.12 µmol/kg~150-10.4[2][8]
Analog G (SH045) Mousei.v.2~1,0001.2N/A[9]
Analog G (SH045) Mousep.o.2~50-~20[9]

Structure-Activity Relationship (SAR) Insights

Analysis of preclinical data reveals key structural motifs that drive the activity and selectivity of this compound analogs:

  • Aromatase/Sulfatase Inhibition : For dual aromatase-sulfatase inhibitors, modifications such as replacing the triazole group with an imidazole moiety significantly enhance potency against aromatase.[4] Furthermore, the strategic placement of halogen atoms on the phenyl ring can fine-tune inhibitory activity.[4]

  • Xanthine Oxidase Inhibition : Structure-activity relationship studies on N-(4-alkoxy-3-cyanophenyl) derivatives revealed that an isonicotinoyl moiety is crucial for potent inhibition.[3] Attaching a benzyl ether tail to the core structure further enhances the inhibitory potency.[3]

  • Anticancer Cytotoxicity : The anticancer potential of sulfonamide derivatives is often linked to their ability to induce apoptosis and arrest the cell cycle. For instance, compound E7010 exerts its effect by inhibiting tubulin polymerization, a mechanism distinct from classical DNA-damaging agents.[5] This highlights the scaffold's ability to be adapted for novel anticancer mechanisms.

Experimental Protocols: A Foundation for Self-Validating Research

To ensure the generation of reliable and reproducible data, adhering to validated experimental protocols is paramount. Below are detailed, step-by-step methodologies for key assays used in the preclinical evaluation of this compound analogs.

In Vitro Cell Viability (MTT) Assay

This assay is fundamental for assessing the cytotoxic effects of new chemical entities on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality : The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases of living cells into a purple formazan product.[4][10][11] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Steps :

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading : Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Xanthine Oxidase (XO) Inhibition Assay

This assay is crucial for identifying potential treatments for gout, which is caused by the overproduction of uric acid by xanthine oxidase.

Causality : The assay spectrophotometrically measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate, xanthine. Uric acid has a strong absorbance at ~295 nm.[3] Inhibitors will reduce the rate of uric acid formation.

Protocol Steps :

  • Reagent Preparation :

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.[3]

    • Enzyme Solution: Xanthine oxidase from bovine milk (e.g., 0.1 units/mL in assay buffer).

    • Substrate Solution: Xanthine (e.g., 0.15 mM in assay buffer).

    • Test Compounds: Dissolve analogs and a positive control (Allopurinol) in DMSO, then dilute with assay buffer.

  • Assay Setup (96-well UV-transparent plate) :

    • Blank : 120 µL Buffer + 10 µL Vehicle.

    • Control (No Inhibitor) : 60 µL Buffer + 10 µL Vehicle + 60 µL Enzyme Solution.

    • Test : 60 µL Buffer + 10 µL Test Compound + 60 µL Enzyme Solution.

  • Pre-incubation : Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation : Add 100 µL of the Substrate Solution to all wells.

  • Kinetic Measurement : Immediately measure the increase in absorbance at 295 nm every minute for 15-30 minutes at 37°C using a microplate reader.[3]

  • Data Analysis : Calculate the rate of reaction (Vmax) for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

In Vivo Tumor Xenograft Efficacy Study

This model is a cornerstone of preclinical oncology research, providing critical data on a compound's antitumor activity in a living system.

Causality : Human cancer cells are implanted into immunodeficient mice, where they form solid tumors.[12][13] The efficacy of the test compound is evaluated by its ability to inhibit tumor growth compared to a vehicle-treated control group.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis A 1. Culture Human Cancer Cells (e.g., MCF-7) B 2. Harvest & Resuspend Cells in Matrigel A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Monitor Mice & Measure Tumor Volume until ~100-150 mm³ C->D E 5. Randomize Mice into Treatment & Control Groups D->E F 6. Administer Compound (p.o./i.p.) Daily for 21 Days E->F G 7. Monitor Body Weight & Tumor Volume 2x/week F->G H 8. Euthanize Mice at Endpoint G->H I 9. Excise Tumors, Weigh, & Process for Analysis H->I

Caption: Workflow for a typical in vivo human tumor xenograft study.

Protocol Steps :

  • Cell Implantation : Subcutaneously inject 1-5 million human cancer cells (e.g., MDA-MB-231) suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth : Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization : Randomize mice into treatment groups (n=8-10 mice per group), including a vehicle control group and one or more dose levels of the test analog.

  • Dosing : Administer the compound (e.g., orally via gavage) at the predetermined dose and schedule (e.g., once daily for 21 days).

  • Monitoring : Measure tumor dimensions with calipers and the body weight of the mice twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the completion of the treatment cycle.

  • Data Analysis : The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Conclusion

The this compound scaffold represents a highly adaptable and promising platform for the development of novel therapeutics. The preclinical data and protocols presented in this guide demonstrate the diverse applications of these analogs, from oncology to metabolic disease. By leveraging a deep understanding of their mechanism of action, structure-activity relationships, and robust, self-validating experimental designs, researchers can effectively advance the development of this valuable class of compounds.

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A Researcher's Guide to On-Target Validation: Comparing Knockout and Knockdown Models for N-(4-cyanophenyl)sulfamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising molecular hit to a validated therapeutic candidate is both arduous and fraught with potential pitfalls. A critical juncture in this process is the unequivocal confirmation of a compound's on-target activity. This guide provides an in-depth comparison of two cornerstone genetic techniques—CRISPR/Cas9-mediated knockout and RNA interference (RNAi)-mediated knockdown—for validating the molecular target of N-(4-cyanophenyl)sulfamide, a novel sulfonamide derivative.

For the purpose of this guide, we will operate under a common drug discovery scenario: a phenotypic screen has identified this compound as a potent inhibitor of tumor cell proliferation. Preliminary computational modeling and kinome profiling suggest a potential interaction with Carbonic Anhydrase IX (CA-IX) , an enzyme overexpressed in various cancers and a key regulator of the tumor microenvironment. Our objective is to rigorously test the hypothesis that the anti-proliferative effect of this compound is directly mediated through the inhibition of CA-IX.

The Imperative of On-Target Validation

Before delving into experimental specifics, it is crucial to understand why direct target validation is non-negotiable. Phenotypic screening, while powerful, only reveals what a compound does, not how it does it. A compound might exert its effect through an unexpected off-target interaction, leading to wasted resources and potential safety liabilities down the line. Genetic tools like CRISPR and RNAi allow us to specifically eliminate or reduce the expression of the putative target protein.[1][2][3] If the compound's effect is diminished or abolished in cells lacking the target, we gain strong evidence for on-target activity.

Conceptual Framework: Knockout vs. Knockdown

At the heart of our comparative analysis are two distinct approaches to modulating gene expression:

  • Gene Knockout (KO) via CRISPR/Cas9: This technology allows for the permanent disruption of a gene at the genomic DNA level.[][5] The Cas9 nuclease, guided by a single-guide RNA (sgRNA), creates a double-strand break at a specific locus within the target gene (e.g., CA9). The cell's error-prone repair mechanism, non-homologous end joining (NHEJ), often introduces insertions or deletions (indels) that result in a frameshift mutation, leading to a complete loss of protein function.[]

Comparative Analysis: Choosing the Right Tool for the Job

The choice between knockout and knockdown is not arbitrary; it is a strategic decision based on the experimental question, the nature of the target, and the desired depth of validation.

FeatureCRISPR/Cas9 KnockoutRNAi Knockdown (siRNA/shRNA)
Level of Action Genomic DNAmRNA
Effect on Target Permanent, complete loss-of-function (null phenotype)Transient (siRNA) or stable (shRNA), but often incomplete reduction of protein
Phenotypic Mimicry May not fully mimic pharmacological inhibition, which is often partial.[2]Can better mimic the partial and reversible nature of a small molecule inhibitor.
Off-Target Concerns Off-target DNA cleavage.Off-target mRNA degradation due to partial sequence homology.
Experimental Timeline Longer; requires generation and selection of stable clonal cell lines.Shorter for transient siRNA experiments; comparable to KO for stable shRNA lines.
Ideal Use Case Definitive validation of target essentiality for a phenotype.Mimicking drug action, dose-response studies, screening large numbers of genes.[8][9]

Experimental Workflow & Protocols

To provide a practical framework, we will now outline the step-by-step protocols for validating the on-target activity of this compound against our hypothetical target, CA-IX, in a cancer cell line known to express it (e.g., HT-29).

Workflow Overview

G Overall workflow for target validation. cluster_0 Phase 1: Tool Generation & Validation cluster_1 Phase 2: Phenotypic Assays KO_design Design sgRNAs for CA9 Gene KO_delivery Deliver CRISPR/Cas9 Plasmids/RNPs KO_design->KO_delivery KD_design Design siRNAs/shRNAs for CA9 mRNA KD_delivery Deliver siRNA/shRNA Lentivirus KD_design->KD_delivery KO_selection Single-Cell Cloning & Expansion KO_delivery->KO_selection KD_selection Puromycin Selection (shRNA) KD_delivery->KD_selection KO_validation Validate KO (Sequencing, Western Blot) KO_selection->KO_validation KD_validation Validate Knockdown (qPCR, Western Blot) KD_selection->KD_validation KO_cells CA9 KO Clones KO_validation->KO_cells KD_cells CA9 KD Pool KD_validation->KD_cells WT_cells Wild-Type (WT) Cells treat_WT Treat with this compound WT_cells->treat_WT treat_KO Treat with this compound KO_cells->treat_KO treat_KD Treat with this compound KD_cells->treat_KD NTC_cells Non-Targeting Control treat_NTC Treat with this compound NTC_cells->treat_NTC assay_WT Cell Proliferation Assay treat_WT->assay_WT assay_KO Cell Proliferation Assay treat_KO->assay_KO assay_KD Cell Proliferation Assay treat_KD->assay_KD assay_NTC Cell Proliferation Assay treat_NTC->assay_NTC

Caption: A generalized workflow for target validation using knockout and knockdown models.

Protocol 1: CRISPR/Cas9-Mediated Knockout of CA-IX

Principle: This protocol aims to generate a cell line that is completely deficient in CA-IX protein. By comparing the response of these knockout cells to this compound with that of wild-type cells, we can determine if CA-IX is essential for the compound's activity.

Step-by-Step Methodology:

  • sgRNA Design and Synthesis:

    • Design at least two unique sgRNAs targeting early exons of the CA9 gene to maximize the chance of generating a loss-of-function mutation. Use a reputable online design tool (e.g., CHOPCHOP, Synthego).

    • Synthesize or clone the sgRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro).

    • Causality: Targeting early exons increases the likelihood that any resulting frameshift mutation will lead to a truncated, non-functional protein. Using multiple sgRNAs provides a safeguard against inefficient guides and allows for the validation of findings with independent genetic tools, reducing the chance of off-target effects being misinterpreted as on-target phenotypes.[2]

  • Transfection and Selection:

    • Transfect the HT-29 cells with the Cas9/sgRNA plasmid using a suitable method (e.g., lipofection or electroporation).

    • Include a non-targeting control (NTC) sgRNA.

    • 48 hours post-transfection, begin selection with puromycin to eliminate untransfected cells.

  • Single-Cell Cloning:

    • After selection, dilute the cell population to a single cell per well in a 96-well plate.

    • Allow individual cells to grow into clonal colonies.

    • Causality: This step is critical because CRISPR/Cas9 editing is not 100% efficient, resulting in a mixed population of wild-type, mono-allelic, and bi-allelic knockout cells. Isolating clones ensures that the subsequent phenotypic analysis is performed on a homogenous population with a defined genotype.[10]

  • Validation of Knockout Clones:

    • Genomic DNA Sequencing: For each expanded clone, extract genomic DNA, PCR amplify the targeted region of the CA9 gene, and perform Sanger sequencing to identify clones with frameshift-inducing indels.

    • Western Blot: Lyse the cells and perform a Western blot using an antibody specific for CA-IX. A true knockout clone will show a complete absence of the CA-IX protein band compared to wild-type and NTC clones.

  • Phenotypic Assay:

    • Plate wild-type, NTC, and validated CA-IX KO cells.

    • Treat with a dose range of this compound.

    • After 72 hours, measure cell proliferation using an appropriate assay (e.g., CellTiter-Glo®).

    • Expected Outcome: If CA-IX is the true target, the CA-IX KO cells should exhibit significant resistance to this compound compared to wild-type and NTC cells.

G Mechanism of resistance in KO cells. cluster_wt Wild-Type Cell cluster_ko CA9 Knockout Cell CA9_gene CA9 Gene (DNA) CA9_mrna CA9 mRNA CA9_gene->CA9_mrna CA9_protein CA-IX Protein CA9_mrna->CA9_protein phenotype Proliferation CA9_protein->phenotype compound This compound compound->CA9_protein Inhibits KO_gene Disrupted CA9 Gene no_mrna No CA9 mRNA KO_gene->no_mrna no_protein No CA-IX Protein no_mrna->no_protein KO_phenotype Proliferation (unaffected by drug) no_protein->KO_phenotype compound_ko This compound compound_ko->no_protein No target

Caption: The compound cannot inhibit its target if the target is not present, leading to resistance.

Protocol 2: RNAi-Mediated Knockdown of CA-IX

Principle: This protocol reduces the amount of CA-IX protein in the cell. If the compound targets CA-IX, cells with less of the protein should be less sensitive to the drug. This method is often faster for an initial assessment than generating a full knockout.[9]

Step-by-Step Methodology:

  • shRNA Design and Lentiviral Production:

    • Design at least two shRNAs targeting the CA9 mRNA sequence.

    • Clone these into a lentiviral vector that also expresses a selection marker (e.g., pLKO.1-puro).

    • Co-transfect the shRNA plasmid with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.

    • Causality: Using a lentiviral system allows for efficient delivery of the shRNA construct into a wide variety of cell types, including those that are difficult to transfect with plasmids.[11] The construct integrates into the host genome, enabling stable, long-term knockdown.

  • Transduction and Selection:

    • Transduce HT-29 cells with the CA-IX shRNA lentivirus or a non-targeting control (NTC) shRNA lentivirus.

    • 48 hours post-transduction, select with puromycin to generate a stable cell population with reduced CA-IX expression.

  • Validation of Knockdown:

    • Quantitative PCR (qPCR): Extract RNA from the stable cell pools and perform qPCR to quantify the reduction in CA9 mRNA levels compared to the NTC. A knockdown of >70% is generally considered effective.

    • Western Blot: Confirm the reduction of CA-IX protein levels via Western blot. Note that knockdown is rarely 100%; a residual protein band is expected.

  • Phenotypic Assay:

    • Plate the stable NTC and CA-IX knockdown cell pools.

    • Treat with a dose range of this compound.

    • Measure cell proliferation after 72 hours.

    • Expected Outcome: The CA-IX knockdown cells should show a rightward shift in the dose-response curve (i.e., a higher IC50) compared to the NTC cells, indicating partial resistance to the compound. The degree of resistance should correlate with the efficiency of the knockdown.

Interpreting the Data: A Self-Validating System

The trustworthiness of these experiments hinges on a system of integrated controls and orthogonal validation.

  • Non-Targeting Controls (NTCs): In both workflows, NTCs (a scrambled sgRNA or shRNA sequence that does not target any gene in the human genome) are essential. They control for the effects of the delivery method (transfection/transduction) and the activation of cellular machinery (Cas9 or RISC). The phenotype of the NTC cells should be identical to that of the wild-type cells.

  • Multiple Independent Reagents: Using at least two different sgRNAs or shRNAs that target different sequences within the same gene is a critical self-validating step. If both independent reagents produce the same phenotype (resistance to the compound), it significantly reduces the likelihood that the result is due to an off-target effect of a single reagent.[2]

  • Rescue Experiment (The Gold Standard): To definitively prove on-target activity, one can perform a rescue experiment. In this setup, the CA-IX knockout cells are engineered to re-express a form of CA-IX that is resistant to the knockout machinery (e.g., a cDNA version with a silent mutation in the sgRNA target site). If re-expression of CA-IX restores the cells' sensitivity to this compound, it provides the most compelling evidence for on-target engagement.

Conclusion

Both CRISPR/Cas9 knockout and RNAi knockdown are powerful, indispensable tools for confirming the on-target activity of a novel compound like this compound.[1][12][13]

  • CRISPR/Cas9 knockout offers a definitive, all-or-nothing answer to the question of target essentiality. The generation of a null phenotype provides a clean background for assessing a compound's mechanism.[2][]

  • RNAi knockdown provides a more nuanced model that can better mimic the partial inhibition achieved by a pharmacological agent. Its relative speed, especially for transient experiments, makes it an excellent tool for initial validation and screening.[6][14]

For this compound, a prudent strategy would be to first use a stable shRNA knockdown system for a rapid assessment. If the results are positive, generating a full CRISPR/Cas9 knockout clone would provide the gold-standard validation required to confidently advance the compound into the next phase of preclinical development. By employing these techniques with rigorous controls and a logical, self-validating framework, researchers can build a robust and compelling case for the on-target activity of their drug candidates.

References

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  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-7. Retrieved from [Link]

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A Comparative Guide to the Pharmacokinetic Profiles of N-(4-cyanophenyl)sulfamide Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-(4-cyanophenyl)sulfamide scaffold has emerged as a promising pharmacophore in modern medicinal chemistry, particularly in the design of targeted therapies. Derivatives of this class have shown significant potential as inhibitors of key enzymes implicated in cancer and other diseases, such as carbonic anhydrases and steroid sulfatase. A thorough understanding of the pharmacokinetic (PK) properties of these derivatives is paramount for their successful translation from promising preclinical candidates to effective clinical therapies. This guide provides a comparative analysis of the pharmacokinetic profiles of selected this compound derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical endeavor.

The Therapeutic Promise of this compound Derivatives

The core structure of this compound offers a versatile platform for designing potent and selective enzyme inhibitors. The sulfamide group can act as a zinc-binding group in metalloenzymes, while the cyanophenyl moiety can engage in various non-covalent interactions within the enzyme's active site, contributing to binding affinity and selectivity. A notable application of this scaffold is in the development of dual aromatase-sulfatase inhibitors (DASIs), which simultaneously target two key enzymes in the estrogen biosynthesis pathway, offering a potentially more effective treatment for hormone-dependent breast cancer.

Comparative In Vivo Efficacy: A Prelude to Pharmacokinetics

While detailed comparative pharmacokinetic data for a broad range of this compound derivatives remains limited in publicly accessible literature, in vivo efficacy studies provide valuable insights into their potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. Below is a comparative look at the in vivo performance of key derivatives.

Dual Aromatase-Sulfatase Inhibitors (DASIs)

A series of DASIs based on the 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate scaffold have been synthesized and evaluated for their ability to inhibit aromatase and steroid sulfatase (STS) in vivo. These studies, typically conducted in rats, provide a snapshot of the compounds' oral bioavailability and metabolic stability.

Table 1: Comparative In Vivo Efficacy of Selected this compound Derivatives (DASIs)

Compound IDStructureIn Vivo Aromatase Inhibition (%)In Vivo STS Inhibition (%)Dosing and Time PointReference
DASI-1 2-bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenylsulfamate939310 mg/kg, p.o., 3h[1]
DASI-2 4-({(4-cyanophenyl)[4-(1,2,4-triazol-4-yl)phenyl]amino}methyl)phenyl sulfamate929810 mg/kg, p.o., 3h[2]

Note: The in vivo data presented is a measure of target engagement and does not represent direct pharmacokinetic parameters such as Cmax or AUC. However, the high levels of inhibition following oral administration suggest good oral absorption and sufficient metabolic stability to reach the target tissues.

The data indicates that subtle structural modifications can significantly impact the in vivo performance of these derivatives. For instance, the introduction of a bicyclic naphthalene ring in DASI-1 resulted in potent dual inhibition[1]. Similarly, modifications to the linker between the pharmacophores in DASI-2 also yielded a highly effective compound in vivo[2]. These findings underscore the importance of a systematic structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPR) exploration in this chemical series.

Understanding the Causality: Experimental Design for Pharmacokinetic Profiling

To generate the robust pharmacokinetic data necessary for candidate selection and further development, a well-designed experimental protocol is crucial. Below is a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in rats, a common preclinical model.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound derivatives following intravenous and oral administration in Sprague-Dawley rats.

Materials:

  • Test compounds (this compound derivatives)

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water, PEG400/saline)

  • Sprague-Dawley rats (male, 200-250 g)

  • Cannulation supplies (for intravenous administration and blood sampling)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Animal Acclimatization and Preparation:

    • House rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the study.

    • Fast animals overnight before dosing, with free access to water.

    • For the intravenous (IV) group, cannulate the jugular vein for drug administration and the carotid artery or tail vein for blood sampling.

  • Dosing:

    • Intravenous (IV) Administration:

      • Dissolve the test compound in a suitable vehicle to the desired concentration.

      • Administer a single bolus dose (e.g., 1-5 mg/kg) via the cannulated jugular vein.

      • Record the exact time of administration.

    • Oral (PO) Administration:

      • Suspend or dissolve the test compound in the vehicle.

      • Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

      • Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Place blood samples immediately into tubes containing anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the test compound.

    • Process plasma samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to extract the analyte.

    • Analyze the processed samples using the validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Plot the plasma concentration of the test compound versus time for both IV and PO administration.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

      • For IV administration: Clearance (CL), Volume of distribution (Vd), Area under the curve (AUC), and half-life (t½).

      • For PO administration: Maximum plasma concentration (Cmax), Time to reach maximum concentration (Tmax), AUC, and t½.

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Diagram: Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting cannulation Surgical Cannulation (IV group) fasting->cannulation dosing_iv Intravenous Dosing blood_sampling Serial Blood Sampling dosing_iv->blood_sampling dosing_po Oral Dosing dosing_po->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation lcms_analysis LC-MS/MS Analysis plasma_separation->lcms_analysis pk_analysis Pharmacokinetic Analysis (NCA) lcms_analysis->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Key Pharmacokinetic Parameters and Their Interpretation

A comparative analysis of the pharmacokinetic profiles of different this compound derivatives would involve a detailed examination of the following parameters:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma. A higher Cmax may be desirable for efficacy but could also be associated with toxicity.

  • Tmax (Time to Cmax): The time at which Cmax is reached. This parameter provides an indication of the rate of drug absorption.

  • AUC (Area Under the Curve): Represents the total drug exposure over time. A larger AUC generally indicates greater systemic exposure.

  • t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half. A longer half-life may allow for less frequent dosing.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A larger Vd suggests greater distribution into tissues.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation unchanged. High oral bioavailability is a desirable property for orally administered drugs.

Structure-Pharmacokinetic Relationships (SPR): Guiding Future Drug Design

By systematically comparing the pharmacokinetic profiles of a series of this compound derivatives with their structural modifications, researchers can establish valuable structure-pharmacokinetic relationships. For example, the introduction of polar functional groups might decrease plasma protein binding and increase renal clearance, while lipophilic moieties could enhance absorption but also increase metabolic susceptibility. Understanding these relationships is critical for rationally designing next-generation compounds with optimized ADME properties.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. While the available in vivo efficacy data for some derivatives is encouraging, a more comprehensive and comparative analysis of their pharmacokinetic profiles is essential for advancing the most promising candidates. The experimental protocol outlined in this guide provides a framework for generating the necessary data to build a robust understanding of the ADME properties of this important class of compounds. Future research should focus on conducting head-to-head pharmacokinetic studies of a diverse set of this compound derivatives to elucidate clear structure-pharmacokinetic relationships, thereby accelerating the journey of these compounds from the laboratory to the clinic.

References

  • Woo, L. W. L., et al. (2013). Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate. ChemMedChem, 8(5), 819-837. [Link]

  • I'Anson, S. J., et al. (2010). Bicyclic derivatives of the potent dual aromatase-steroid sulfatase inhibitor 2-bromo-4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenylsulfamate: synthesis, SAR, crystal structure, and in vitro and in vivo activities. ChemMedChem, 5(9), 1577-1593. [Link]

  • Ohkubo, A., et al. (2017). Effects of tomato juice on the pharmacokinetics of CYP3A4-substrate drugs. Food and Chemical Toxicology, 105, 334-340.
  • Woo, L. W. L., et al. (2008). Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities. ChemMedChem, 3(11), 1708-1730. [Link]

Sources

A Comparative Guide to Evaluating the Synergistic Effects of N-(4-cyanophenyl)sulfamide with Standard-of-Care Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, the exploration of combination therapies holds immense promise for enhancing therapeutic efficacy, overcoming drug resistance, and minimizing toxicities. This guide provides a comprehensive framework for evaluating the synergistic potential of N-(4-cyanophenyl)sulfamide, a novel sulfonamide derivative, when used in combination with established anticancer agents.

Sulfonamides represent a versatile class of compounds with a range of biological activities.[1] As anticancer agents, they have been shown to exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest, often in the G1 phase.[1][2] While specific mechanistic data for this compound is emerging, its structural resemblance to known carbonic anhydrase inhibitors suggests a potential role in modulating the tumor microenvironment. Carbonic anhydrase IX (CA IX) is a key enzyme upregulated in many solid tumors in response to hypoxia, contributing to an acidic extracellular environment that promotes tumor progression and chemoresistance.[3] Inhibiting CA IX is a promising strategy to sensitize cancer cells to conventional therapies.[3][4]

This guide will delineate the scientific rationale and experimental workflows for assessing the synergistic effects of this compound with three pillars of cancer chemotherapy: doxorubicin, paclitaxel, and cisplatin. We will delve into the underlying cellular pathways, provide detailed protocols for robust in vitro evaluation, and present a framework for data analysis and interpretation.

Mechanistic Rationale for Combination Therapy

The central hypothesis for synergy between this compound and conventional chemotherapeutics lies in the multifaceted nature of their anticancer activities. By targeting distinct but complementary cellular processes, their combined application may lead to a therapeutic effect greater than the sum of their individual effects.

This compound (Assumed Mechanism): As a putative carbonic anhydrase IX inhibitor, this compound is hypothesized to counteract the acidic tumor microenvironment.[3][4] This alteration can potentially enhance the uptake and cytotoxicity of weakly basic drugs like doxorubicin and may also interfere with pH-dependent mechanisms of drug resistance.

Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[5][6]

Paclitaxel: A taxane, paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.[7][8]

Cisplatin: This platinum-based compound forms DNA adducts, leading to DNA damage and the activation of apoptotic pathways.[9][10]

The potential for synergy arises from the concept that this compound may weaken the defenses of cancer cells by disrupting their pH regulation, rendering them more susceptible to the cytotoxic insults of doxorubicin, paclitaxel, and cisplatin.

The following diagram illustrates the hypothetical interplay between this compound and the PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways, which are frequently dysregulated in cancer and are influenced by the cellular stress induced by conventional chemotherapies.[11][12][13][14][15][16][17][18][19][20]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CAIX Carbonic Anhydrase IX HIF1a HIF-1α HIF1a->CAIX Hypoxia Hypoxia Hypoxia->HIF1a NCS This compound NCS->CAIX Inhibition Dox Doxorubicin Dox->Proliferation Inhibition Pac Paclitaxel Pac->Proliferation Inhibition Cis Cisplatin Cis->Proliferation Inhibition

Caption: Hypothetical signaling pathways and points of intervention for this compound and conventional anticancer drugs.

Experimental Design for Synergy Evaluation

A robust evaluation of drug synergy requires a systematic approach, beginning with the determination of the potency of each individual agent, followed by combination studies. The Chou-Talalay method is a widely accepted quantitative approach to determine synergism, additivity, or antagonism.[21]

cluster_0 Phase 1: Single-Agent Dose-Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Validation A Determine IC50 of This compound E Checkerboard Assay (Constant Ratio) A->E B Determine IC50 of Doxorubicin B->E C Determine IC50 of Paclitaxel C->E D Determine IC50 of Cisplatin D->E F Calculate Combination Index (CI) E->F H Apoptosis Assays E->H I Cell Cycle Analysis E->I G Generate Isobolograms F->G

Sources

Comparison Guide: Validating the Binding Mode of N-(4-cyanophenyl)sulfamide Through Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, identifying a potent inhibitor is only the beginning. The true challenge lies in understanding how it works. A precise map of the molecular interactions between a compound and its protein target—its binding mode—is the bedrock of rational drug design and lead optimization. Without this, efforts to improve potency, selectivity, or pharmacokinetic properties are shots in the dark.

This guide provides an in-depth, experience-driven comparison of methodologies for validating the binding mode of a target compound. We will use a representative inhibitor containing the N-(4-cyanophenyl)sulfamide moiety, which we'll call "CXS-Inhibitor," as our case study. While methods like X-ray crystallography provide invaluable static snapshots, they are not always feasible and may not fully capture the dynamics in a solution.[1] Here, we focus on a powerful functional approach: Site-Directed Mutagenesis . This technique serves as a robust, complementary tool to functionally probe and validate a computationally or structurally hypothesized binding mode.

We will dissect the causality behind experimental choices, present self-validating protocols, and compare this functional approach against other mainstream structural and computational methods.

The Foundational Hypothesis: A Putative Binding Mode for CXS-Inhibitor

Before any functional validation, a hypothesis is essential. Based on the structure of this compound, a common scaffold in kinase inhibitors, we can propose a plausible binding mode within the ATP-binding pocket of our target, "Kinase X".[2][3]

  • Hypothesis: The CXS-Inhibitor binds to the hinge region of Kinase X.

    • The sulfonamide group acts as a hydrogen bond donor and acceptor, forming critical hydrogen bonds with the backbone amide and carbonyl of a hinge residue, let's say Glu95 and Cys97 .

    • The 4-cyanophenyl group extends into a hydrophobic pocket, where the nitrile moiety forms a specific hydrogen bond with a key catalytic residue, Lys72 .

    • A nearby residue, Phe165 , provides a favorable π-π stacking interaction with the phenyl ring.

This set of proposed interactions forms our testable model. The central question is: are these amino acids genuinely critical for binding?

The Core Technique: Site-Directed Mutagenesis Workflow

Site-directed mutagenesis allows us to assess the role of specific amino acids in ligand binding by systematically replacing them and measuring the functional consequence—in this case, the change in binding affinity.[4][5] A significant loss in affinity upon mutation strongly suggests that the original residue plays a crucial role in the interaction.

The entire workflow is a self-validating system designed to move from a hypothesis to a functionally confirmed model.

G cluster_0 Phase 1: Design & Execution cluster_1 Phase 2: Functional Analysis cluster_2 Phase 3: Interpretation A Hypothesized Binding Mode (e.g., Docking, Homology Model) B Design Mutations (e.g., Lys72 -> Ala, Phe165 -> Ala) A->B C PCR-Based Mutagenesis (Using high-fidelity polymerase) B->C D DpnI Digestion (Removes parental plasmid) C->D E Transformation & Colony Selection D->E F Plasmid Purification & Sequence Verification E->F G Express & Purify WT and Mutant Proteins F->G Verified Mutant Plasmids H Protein Quality Control (e.g., Circular Dichroism for folding) G->H I Measure Binding Affinity (Kd) (e.g., ITC, SPR) H->I J Analyze ΔΔG or Kd Fold-Change I->J Quantitative Binding Data K Validate or Refine Binding Mode Hypothesis J->K

Caption: Experimental workflow for binding mode validation using site-directed mutagenesis.

Step-by-Step Experimental Protocol: Mutagenesis of Kinase X

This protocol is based on standard PCR-based methods, such as the QuikChange™ strategy.[6]

  • Primer Design:

    • Rationale: Primers carry the desired mutation and must anneal specifically to the template plasmid. A central mismatch is flanked by 10-15 complementary bases on each side to ensure stable annealing.[7]

    • Example (K72A):

      • Forward Primer: 5'-GAT GCT GTT GGT GGC GCA ATC AAG GGT ATT GAG-3' (Codon for Lys 'AAA' changed to Ala 'GCA').

      • Reverse Primer: 5'-CTC AAT ACC CTT GAT TGC GCC ACC AAC AGC ATC-3' (Reverse complement).

    • Design Criteria:

      • Length: 25-45 bases.

      • GC Content: > 40%.

      • Melting Temperature (Tm): ≥ 78°C.

      • Ends with at least one G or C.

  • PCR Amplification:

    • Rationale: A high-fidelity DNA polymerase is used to replicate the entire plasmid, incorporating the mutated primers. This minimizes the risk of secondary, unintended mutations.[7]

    • Reaction Mix (50 µL):

      • 5 µL of 10x Reaction Buffer

      • 50 ng of dsDNA template (plasmid with WT Kinase X gene)

      • 125 ng of Forward Primer

      • 125 ng of Reverse Primer

      • 1 µL of dNTP mix (10 mM)

      • 1 µL of PfuUltra DNA Polymerase

      • Add dH₂O to 50 µL

    • Cycling Conditions:

      • Initial Denaturation: 95°C for 1 min

      • 18 Cycles:

        • 95°C for 50 sec

        • 60°C for 50 sec

        • 68°C for 1 min/kb of plasmid length

      • Final Extension: 68°C for 7 min

  • DpnI Digestion:

    • Rationale (Critical Control): This step is essential for trustworthiness. The PCR template plasmid, isolated from E. coli, is methylated. DpnI is a restriction enzyme that specifically digests methylated DNA, thereby eliminating the original, non-mutated plasmid. The newly synthesized DNA is unmethylated and remains intact.[7][8]

    • Procedure: Add 1 µL of DpnI directly to the PCR amplification product. Incubate at 37°C for 1-2 hours.

  • Transformation and Verification:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate on selective media and incubate overnight.

    • Pick several colonies, grow liquid cultures, and purify the plasmid DNA.

    • Final Validation: Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and the absence of any other mutations in the gene.

Quantifying the Impact: Binding Affinity Analysis

Once wild-type (WT) and mutant proteins are expressed and purified, the change in binding affinity for CXS-Inhibitor is measured. Isothermal Titration Calorimetry (ITC) is an excellent choice as it provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS) in a single, label-free experiment.

Data Summary & Interpretation

The results are summarized by comparing the dissociation constant (Kd) of the inhibitor for the mutant protein to the wild-type.

Protein ConstructMutation RationaleMeasured Kd (nM)Fold Change vs. WTInterpretation
Wild-Type Kinase X Baseline251.0High-affinity interaction.
Mutant K72A Disrupt H-bond with nitrile3,500140xCritical. Residue is essential for binding.
Mutant E95A Disrupt H-bond with sulfonamide85034xImportant. Residue contributes significantly to binding.
Mutant F165A Disrupt π-π stacking27511xImportant. Residue contributes to binding affinity.
Mutant T180A Negative Control (distant residue)301.2xNot Involved. Mutation has no significant effect.

Interpreting the Data: The logic for validating the binding mode is based on the magnitude of the affinity change.

G start Measure Kd for Mutant vs. WT decision Kd Fold-Change > 10x? start->decision critical Conclusion: Residue is Critical for Binding decision->critical  Yes minor Conclusion: Residue is NOT Critical for Binding decision->minor  No validate Validate Hypothesized Interaction critical->validate refine Refine Binding Mode Hypothesis minor->refine

Caption: Logic diagram for interpreting site-directed mutagenesis binding data.

From our hypothetical data, the large increases in Kd for K72A, E95A, and F165A strongly support our initial hypothesis. The lack of change for the T180A control confirms that the effects are specific to the binding site and not due to global protein destabilization—a crucial self-validation check. However, it's important to recognize that mutations can sometimes cause indirect structural changes, making interpretation complex without a high-resolution structure.[9]

Comparison with Alternative Methodologies

Site-directed mutagenesis provides functional data but not direct structural visualization. It is most powerful when used in concert with other techniques.

MethodPrincipleKey AdvantageKey DisadvantageBest For...
Site-Directed Mutagenesis Functional consequence of amino acid substitution.Directly tests the energetic importance of a specific residue for binding.Indirect; a loss of affinity can result from misfolding or allosteric effects.[9]Validating a hypothesized binding mode; probing the roles of specific residues.
X-ray Crystallography Diffraction of X-rays by a protein crystal.Provides a high-resolution, unambiguous 3D structure of the protein-ligand complex.Requires well-diffracting crystals; can be time-consuming; may represent a non-physiological state.[1]"Gold standard" for determining a static binding mode.
NMR Spectroscopy Measures nuclear spin changes in a magnetic field.Provides structural and dynamic information in solution; can detect weak or transient interactions.Technically complex; generally limited to smaller proteins (<40 kDa).Characterizing binding dynamics and mapping interaction surfaces in solution.
Computational Docking In silico prediction of ligand poses within a binding site.[1]Extremely fast and low-cost; high-throughput screening of many compounds or poses.A predictive model that requires experimental validation; scoring functions can be inaccurate.[1]Generating initial binding hypotheses; virtual screening.
Pulse Proteolysis (e.g., PELSA) Ligand binding changes protein stability against proteolysis.[10]Does not require modification of the ligand; can be used in complex mixtures like cell lysates.[10][11]Lower resolution; identifies binding but not the specific atomic interactions.Identifying protein targets of a small molecule without prior knowledge.

Conclusion: An Integrated Approach to Confidence

Validating a small molecule's binding mode is a cornerstone of modern drug development. While high-resolution structural methods like X-ray crystallography provide definitive anatomical evidence, they do not always reveal the energetic significance of each interaction.

References

  • Analysis of protein–protein interactions by mutagenesis: direct versus indirect effects. Oxford Academic. [Link]

  • Accurate Estimation of Ligand Binding Affinity Changes upon Protein Mutation. ACS Publications. [Link]

  • Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs. Springer Nature Experiments. [Link]

  • Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. PubMed. [Link]

  • Simplified proteomics approach to discover protein–ligand interactions. National Center for Biotechnology Information (NCBI). [Link]

  • Predicting Antibody Affinity Changes upon Mutation Based on Unbound Protein Structures. MDPI. [Link]

  • New Method Detects Ligand-Protein Interactions With Unprecedented Sensitivity. Technology Networks. [Link]

  • Site Directed Mutagenesis Protocol. Assay Genie. [Link]

  • Binding Modes of Ligands Using Enhanced Sampling (BLUES). National Center for Biotechnology Information (NCBI). [Link]

  • Landscape of protein–small ligand binding modes. National Center for Biotechnology Information (NCBI). [Link]

  • Site Directed Mutagenesis by PCR. Addgene Blog. [Link]

  • Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. National Center for Biotechnology Information (NCBI). [Link]

  • Site-directed mutagenesis of the χ subunit of DNA polymerase III and single-stranded DNA-binding protein of E. coli reveals key residues for their interaction. National Center for Biotechnology Information (NCBI). [Link]

  • HADDOCK Web Server. Bonvin Lab. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. National Center for Biotechnology Information (NCBI). [Link]

  • Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. PubMed. [Link]

  • On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. PubMed. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]

  • N-(4-CYANOPHENYL)-N-HYDROXYBENZAMIDE. gsrs.ncats.nih.gov. [Link]

  • Discovery of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: Synthesis and biological evaluation. Part III. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(4-cyanophenyl)sulfamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-(4-cyanophenyl)sulfamide, a compound of interest in contemporary research. As no specific Safety Data Sheet (SDS) is readily available for this exact molecule, this protocol is grounded in the Precautionary Principle . This principle dictates that in the absence of complete hazard data, a substance should be treated as potentially hazardous to ensure the highest level of safety for personnel and the environment.

The guidance herein is synthesized from an analysis of the compound's constituent functional groups (a cyanophenyl group and a sulfamide group), data from structurally similar molecules, and the established regulatory frameworks of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Inferred Hazard Profile and Rationale for Precautionary Handling

This compound's structure suggests a hazard profile that warrants careful handling as hazardous waste.

  • Cyanophenyl Group (-C₆H₄-CN): The presence of a nitrile (cyano) group is a primary concern. Organic nitriles can be toxic and may release hydrogen cyanide gas under acidic or high-temperature conditions. The Centers for Disease Control and Prevention (CDC) notes that nitriles can be hydrolyzed to carboxylic acids or reduced to primary amines, and some can dissociate to form cyanide.[1] For this reason, wastes containing cyanide compounds are often regulated by the EPA under specific waste codes.[2][3][4]

  • Sulfamide Group (-NHSO₂NH-): Sulfonamides are a class of compounds known for their pharmacological activity.[5][6] While many are used as therapeutics, they can also present risks, including allergic reactions.[6] The general SDS for sulfamide indicates it may decompose to produce toxic fumes of nitrogen and sulfur oxides.[7]

Safety Data Sheets for analogous compounds, such as 1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide and N-(4-Cyanophenyl)acetamide, list hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[8][9] Given these potential risks, treating this compound as a hazardous waste is a mandatory safety measure.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA.[7][10] RCRA regulations define and classify hazardous waste and dictate how it must be managed from "cradle to grave."[7]

OSHA guidelines, particularly those for handling cytotoxic and other hazardous drugs, provide a framework for protecting laboratory personnel from exposure.[2][3][4] These guidelines emphasize the use of Personal Protective Equipment (PPE), proper containment, and established procedures for waste handling and disposal.[2][3]

Step-by-Step Disposal Protocol for this compound

This protocol ensures that all waste streams containing this compound, including the pure compound, contaminated labware, and solutions, are managed safely and in compliance with regulations.

Step 1: Don Personal Protective Equipment (PPE)

Before handling any waste material, ensure you are wearing the appropriate PPE to prevent skin, eye, and respiratory exposure.

  • Gloves: Chemical-resistant gloves (nitrile is a common and appropriate choice) are mandatory.[9]

  • Eye Protection: ANSI-rated safety goggles are required to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from contamination.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[11]

Step 2: Waste Characterization and Segregation

All waste containing this compound must be segregated from non-hazardous trash.

  • Solid Waste: Collect unreacted this compound powder, contaminated weighing paper, gloves, and other disposable labware in a dedicated hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-proof sharps container labeled as "Hazardous Drug Waste Only."[12]

Step 3: Container Selection and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Container: Use a robust, leak-proof container made of a material compatible with the waste (e.g., high-density polyethylene for solids and liquids). The container must have a secure, tight-fitting lid.[13]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents.

    • The accumulation start date.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The generator's name and contact information.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories may temporarily store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste.[14]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[13]

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[13] Store containers in a secondary containment bin to prevent spills.

Step 5: Arrange for Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.[9][12]

  • Contact EHS: Follow your institution's procedures to request a waste pickup.

  • Professional Handling: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of waste is high-temperature incineration.[12][15]

Never dispose of this compound down the drain or in the regular trash. This is illegal and poses a significant risk to public health and the environment.[14]

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary Principle due to unknown toxicity and hazards from cyanophenyl and sulfamide groups.
Potential EPA Code D003 (Reactivity)The cyano- group may release toxic cyanide gas under certain conditions, meeting the definition of a reactive waste.[2][16] Final determination is made by the disposal facility.
Required PPE Nitrile gloves, safety goggles, lab coat. Respirator if handled as a powder outside a fume hood.To prevent skin, eye, and respiratory exposure to a potentially toxic and irritating compound.[9][11]
Waste Container Leak-proof, compatible container with a secure lid (e.g., HDPE).To ensure safe containment and prevent spills or releases during storage and transport.[13]
Container Label "Hazardous Waste" label with full chemical name, accumulation date, and hazard warnings.Required by EPA and OSHA for clear communication of contents and associated risks.[17]
Disposal Method Collection by a licensed hazardous waste contractor for incineration.Ensures compliant and environmentally sound destruction of the hazardous material.[12]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_handling Handling & Accumulation cluster_disposal Final Disposal Generate Generate Waste (this compound) PPE Don Appropriate PPE Generate->PPE Before Handling Invalid Improper Disposal (Trash / Drain) Generate->Invalid DO NOT DO Segregate Segregate Waste (Solid, Liquid, Sharps) Container Select & Label Hazardous Waste Container Segregate->Container Place into... PPE->Segregate Store Store in SAA (Closed, Secondary Containment) Container->Store Request Request Pickup via EHS Store->Request When container is full or per schedule Pickup Licensed Contractor Pickup Request->Pickup Destroy Transport to TSDF (Incineration) Pickup->Destroy

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. University of Rochester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, April 15). Waste, Chemical, and Cleanup Enforcement. EPA.gov. Retrieved from [Link]

  • Crystal Clean. (2024, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. OSHA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735392, N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide. PubChem. Retrieved from [Link]

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A Comprehensive Safety and Handling Guide for N-(4-cyanophenyl)sulfamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to ensure that you can work with novel compounds like N-(4-cyanophenyl)sulfamide with the highest degree of safety and confidence. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory. We will delve into the essential personal protective equipment (PPE), operational handling, and disposal protocols, ensuring a self-validating system of safety.

Hazard Analysis: Understanding the Risks of this compound

Primary Chemical Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[1][2]

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2]

Significant Physiological Hazard:

  • Hypoglycemia: As a sulfonylurea, this compound has the potential to lower blood glucose levels upon accidental ingestion or significant absorption.[3][4][5] This is a critical consideration in emergency response.

Potential for Hazardous Decomposition:

  • Metabolism of cyanophenyl compounds can potentially release cyanide.[6]

Due to these potential hazards, a conservative approach to handling, centered on robust personal protection, is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, which should be considered the minimum requirement.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust, splashes, and vapors.[7]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.Provides full-face protection.[7]
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently.[7][8]Prevents skin contact with the chemical.[7]
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.Provides a barrier against accidental spills.[7]
Respiratory Protection NIOSH-approved Respirator or Fume HoodAll handling of the solid compound should ideally be done in a certified chemical fume hood.[1][7] If a fume hood is not available, a full-face respirator with a combination organic vapor/particulate (P100) cartridge should be used.[9][10][11][12]Prevents inhalation of dust particles and vapors.[7]

Glove Selection:

While nitrile gloves are a good starting point, the breakthrough time for this compound is not known.[13][14][15][16] For prolonged handling or in situations with a high risk of splash, consider using thicker gloves or double-gloving. Always consult the glove manufacturer's chemical resistance guide for the specific type of glove you are using.[13][15][16]

Respirator Cartridge Selection:

For sulfonylurea compounds, which may exist as both dust and vapor, a combination cartridge is recommended.[9][10] An organic vapor (OV) cartridge combined with a P100 particulate filter will provide appropriate protection.[11][12] Ensure your respirator is properly fit-tested and you are trained in its use.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach is critical for minimizing exposure and ensuring a safe working environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17][18]

  • Keep the container tightly closed.[1]

Handling Workflow:

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Don appropriate PPE b Prepare work area in a fume hood a->b c Weigh the required amount of this compound b->c d Slowly add the compound to the solvent to prevent splashing c->d e Clean the work area and decontaminate equipment d->e f Doff PPE correctly e->f g Wash hands thoroughly f->g

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation: Conduct a thorough risk assessment for the planned experiment. Don all required PPE before entering the designated handling area. Prepare your workspace within a certified chemical fume hood.[1][7]

  • Handling Solid Compound: When weighing and transferring the solid, use tools that minimize dust generation.

  • In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is required, use a controlled heating source like a heating mantle or water bath.

  • Post-Handling: Thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions. Wash hands and any exposed skin thoroughly after handling.[7]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.

Exposure Response:

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure skin_action1 Immediately remove contaminated clothing exposure->skin_action1 Skin eye_action1 Immediately flush eyes with plenty of water for at least 15 minutes exposure->eye_action1 Eyes inhalation_action1 Move the person to fresh air exposure->inhalation_action1 Inhalation ingestion_action1 DO NOT induce vomiting exposure->ingestion_action1 Ingestion skin_action2 Wash skin with plenty of soap and water for at least 15 minutes skin_action1->skin_action2 skin_action3 Seek medical attention if irritation persists skin_action2->skin_action3 eye_action2 Remove contact lenses, if present and easy to do eye_action1->eye_action2 eye_action3 Seek immediate medical attention eye_action2->eye_action3 inhalation_action2 If not breathing, give artificial respiration inhalation_action1->inhalation_action2 inhalation_action3 Seek medical attention inhalation_action2->inhalation_action3 ingestion_action2 Rinse mouth with water ingestion_action1->ingestion_action2 ingestion_action3 Seek immediate medical attention and monitor blood glucose ingestion_action2->ingestion_action3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.